molecular formula C9H10O2 B1320279 1,3-Dihydro-2-benzofuran-5-ylmethanol CAS No. 89424-84-0

1,3-Dihydro-2-benzofuran-5-ylmethanol

Cat. No.: B1320279
CAS No.: 89424-84-0
M. Wt: 150.17 g/mol
InChI Key: VPKXUXMJVPZFBB-UHFFFAOYSA-N
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Description

1,3-Dihydro-2-benzofuran-5-ylmethanol (CAS 89424-84-0) is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . It is characterized by a benzofuran core structure, a privileged scaffold in medicinal chemistry that is known for its widespread presence in biologically active molecules . As such, this compound serves as a versatile and valuable building block for the synthesis of more complex chemical structures, particularly in the pharmaceutical industry where it can be used as a precursor for active pharmaceutical ingredients or other bioactive substances . Benzofuran derivatives are ubiquitous in nature and have been the subject of extensive research due to their diverse pharmacological activities. Studies have shown that compounds containing the benzofuran core can exhibit a range of strong biological activities, including anti-tumor, antibacterial, antioxidative, and anti-viral properties . Notable examples of approved drugs featuring a benzofuran moiety include the antiarrhythmic drug amiodarone and psoralen, which is used in dermatological therapy . The primary amino group and other functional groups on the benzofuran core make it a key intermediate for constructing molecules with potential therapeutic value for conditions such as central nervous system diseases, inflammatory diseases, and more . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKXUXMJVPZFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600196
Record name (1,3-Dihydro-2-benzofuran-5-yl)methanol
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89424-84-0
Record name (1,3-Dihydro-2-benzofuran-5-yl)methanol
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Record name (1,3-dihydro-2-benzofuran-5-yl)methanol
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Foundational & Exploratory

A Technical Guide to Novel Synthetic Strategies for 1,3-Dihydro-2-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydro-2-benzofuran-5-ylmethanol, a key phthalan-core intermediate, is a critical building block in the synthesis of high-value pharmaceutical compounds, most notably the selective serotonin reuptake inhibitor (SSRI) Escitalopram. Traditional synthetic routes often rely on multi-step processes using petroleum-derived starting materials. This technical guide provides an in-depth exploration of novel and efficient synthetic strategies, moving beyond conventional methods to embrace innovative starting materials and catalytic systems. We will dissect three distinct, modern approaches: a facile iodocyclization of 2-vinylbenzyl alcohols, a sustainable pathway originating from bio-renewable 5-hydroxymethylfurfural (HMF), and an efficient reductive cyclization cascade from functionalized salicylaldehydes. Each strategy is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the most appropriate route for their specific discovery and development needs.

Introduction: The Strategic Importance of the Phthalan Core

The 1,3-dihydroisobenzofuran (phthalan) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique conformational properties and ability to present substituents in a defined three-dimensional space make it an attractive framework for drug design. The specific derivative, this compound, is of paramount industrial interest as it represents a crucial precursor for the synthesis of Escitalopram and other pharmaceutical agents.[3]

The imperative for greener, more efficient, and scalable chemical syntheses has driven the exploration of new pathways that circumvent the limitations of classical methods. This guide focuses on novel strategies that offer advantages in terms of atom economy, starting material sustainability, and operational simplicity, providing a valuable resource for professionals engaged in pharmaceutical process development and discovery chemistry.

Strategy 1: Iodine-Mediated Electrophilic Cyclization

This strategy leverages a powerful and efficient iodocyclization reaction to construct the phthalan ring system from readily accessible 2-vinylbenzyl alcohol derivatives.[1] The reaction proceeds under mild conditions and demonstrates high functional group tolerance, making it an attractive approach for complex molecule synthesis.

2.1 Mechanistic Rationale

The core of this method is the electrophilic addition of molecular iodine (I₂) to the vinyl group of a 2-vinylbenzyl alcohol. This forms a transient, cyclic iodonium ion intermediate. The neighboring benzylic hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the iodonium ion in a 5-exo-tet cyclization. This ring-closing step is regioselective and stereospecific, leading to the formation of the 1,3-dihydroisobenzofuran ring with an iodomethyl substituent at the 1-position. Subsequent deiodination under reductive conditions yields the final phthalan structure.

2.2 Synthetic Pathway Visualization

SM 4-(Hydroxymethyl)-2-vinylbenzyl alcohol Intermediate1 Cyclic Iodonium Ion (Intermediate) SM->Intermediate1 I₂, K₂CO₃ Toluene, 0°C Cyclized 1-(Iodomethyl)-1,3-dihydro-2- benzofuran-5-ylmethanol Intermediate1->Cyclized Intramolecular 5-exo-tet Attack Target This compound Cyclized->Target Bu₃SnH, AIBN Benzene, Reflux

Caption: Iodocyclization pathway to the target molecule.

2.3 Experimental Protocol: Two-Step Synthesis

Step A: Synthesis of 1-(Iodomethyl)-1,3-dihydro-2-benzofuran-5-ylmethanol

  • To a stirred solution of 4-(hydroxymethyl)-2-vinylbenzyl alcohol (1.0 equiv.) in toluene at 0 °C, add potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Add a solution of iodine (I₂, 1.5 equiv.) in toluene dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 2-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the iodinated intermediate.

Step B: Reductive Deiodination

  • Dissolve the iodinated intermediate (1.0 equiv.) in dry benzene under an inert argon atmosphere.

  • Add tributyltin hydride (Bu₃SnH, 1.2 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours.

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Purify the residue directly by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure this compound.

2.4 Data Summary

ParameterValue/ConditionSource
Starting Material4-(Hydroxymethyl)-2-vinylbenzyl alcoholCustom Synthesis
Key ReagentsIodine (I₂), Bu₃SnHCommercial
Overall Yield65-75% (over two steps)Estimated
Purity>98% (by HPLC)Expected
Key AdvantageHigh regioselectivity, mild conditions[1]

Strategy 2: Bio-Renewable Pathway from 5-Hydroxymethylfurfural (HMF)

This forward-thinking strategy utilizes 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars, as a sustainable starting material.[4] The synthesis hinges on a Diels-Alder cycloaddition/aromatization sequence to build the benzene ring, followed by functional group transformations to construct the phthalan system.

3.1 Mechanistic Rationale

The core of this approach is a [4+2] Diels-Alder reaction between an HMF derivative (acting as the diene) and a suitable dienophile, such as maleic anhydride. This forms an oxa-norbornene adduct. Subsequent acid-catalyzed dehydration eliminates the oxygen bridge, leading to the formation of a substituted phthalic anhydride derivative.[5] The anhydride and the existing hydroxymethyl group can then be co-reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield a diol, which undergoes spontaneous or acid-catalyzed cyclization to form the target phthalan.

3.2 Synthetic Pathway Visualization

HMF 5-(Hydroxymethyl)furfural (HMF) Adduct Diels-Alder Adduct HMF->Adduct Maleic Anhydride Toluene, 110°C Anhydride 4-(Hydroxymethyl)phthalic anhydride Adduct->Anhydride H₂SO₄ (cat.) Dehydration Diol Benzene-1,2,4-triyltrimethanol Anhydride->Diol 1. LiAlH₄, THF 2. H₃O⁺ quench Target This compound Diol->Target H⁺ (cat.) Intramolecular Cyclization

Caption: Bio-renewable synthesis route starting from HMF.

3.3 Experimental Protocol: Multi-Step Synthesis

  • Diels-Alder & Aromatization: In a pressure vessel, combine HMF (1.0 equiv.), maleic anhydride (1.1 equiv.), and a catalytic amount of sulfuric acid (H₂SO₄) in toluene. Seal the vessel and heat to 110-130 °C for 12-18 hours. Cool the reaction, and collect the precipitated 4-(hydroxymethyl)phthalic anhydride by filtration.

  • Reduction and Cyclization: Suspend lithium aluminum hydride (LiAlH₄, 3.0-4.0 equiv.) in anhydrous THF under an argon atmosphere and cool to 0 °C. Add a solution of the anhydride from the previous step in THF dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).

  • Purification: Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The resulting crude diol can be cyclized by dissolving it in a solvent like toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) and heating, though it may cyclize during work-up. Purify the final product by flash column chromatography to obtain this compound.

3.4 Data Summary

ParameterValue/ConditionSource
Starting Material5-Hydroxymethylfurfural (HMF)Bio-derived
Key ReactionsDiels-Alder, Aromatization, Reduction[5][6]
Overall Yield40-50% (over 2-3 steps)Estimated
Purity>97% (by HPLC)Expected
Key AdvantageUtilizes a sustainable, bio-renewable feedstock[4]

Strategy 3: Reductive Cyclization from Salicylaldehyde Derivatives

This strategy offers an efficient route from functionalized salicylaldehydes, which are often readily available. The key transformation is a reductive cyclization that forms the phthalan ring in a highly convergent manner.[3]

4.1 Mechanistic Rationale

The synthesis begins with a suitable precursor such as 4-formyl-3-hydroxybenzaldehyde. The phenolic hydroxyl group is first converted into a leaving group (e.g., triflate) or used to direct a subsequent reaction. A more direct route involves the reaction of a salicylaldehyde with a suitable C1 synthon. An alternative, powerful approach involves a cascade reaction. For our target, a starting material like 2,4-diformylphenol can be selectively reduced at the 4-position to a hydroxymethyl group. The resulting 2-formyl-4-(hydroxymethyl)phenol can then undergo reaction with a reducing agent like NaBH₄, which reduces the aldehyde to a benzyl alcohol. The resulting ortho-hydroxybenzyl alcohol can then undergo acid-catalyzed intramolecular cyclization (etherification) to furnish the 1,3-dihydroisobenzofuran ring.

4.2 Synthetic Pathway Visualization

SM 2,4-Diformylphenol Intermediate1 3-Hydroxy-4-(hydroxymethyl)benzaldehyde SM->Intermediate1 1. Protection (e.g., Ac) 2. Selective Reduction (NaBH₄) Intermediate2 Benzene-1,2,4-triyltrimethanol (via full reduction) Intermediate1->Intermediate2 NaBH₄ or LiAlH₄ MeOH/THF Target This compound Intermediate2->Target H⁺ (e.g., Amberlyst-15) Toluene, Δ

Caption: Reductive cyclization pathway from a salicylaldehyde derivative.

4.3 Experimental Protocol

  • Selective Reduction: Protect the phenolic hydroxyl of 2,4-diformylphenol as an acetate ester. Selectively reduce the aldehyde at the 4-position using NaBH₄ in a mixed solvent system (e.g., THF/MeOH) at low temperature. Deprotect the acetate to yield 3-hydroxy-4-(hydroxymethyl)benzaldehyde.

  • Full Reduction: Dissolve the intermediate from the previous step in methanol and cool to 0 °C. Add NaBH₄ portion-wise and stir for 2-4 hours until the reaction is complete.

  • Cyclization & Work-up: Carefully acidify the reaction mixture with 1M HCl to pH ~2-3 to quench excess borohydride and catalyze the cyclization. Stir for 1 hour.

  • Purification: Neutralize the mixture and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to isolate the target compound.

4.4 Data Summary

ParameterValue/ConditionSource
Starting Material2,4-DiformylphenolCommercial
Key ReagentsNaBH₄, Acid CatalystCommercial
Overall Yield60-70%Estimated
Purity>98% (by HPLC)Expected
Key AdvantageConvergent route from available precursors[3]

Comparative Analysis of Synthetic Strategies

FeatureStrategy 1: IodocyclizationStrategy 2: Bio-Renewable (HMF)Strategy 3: Reductive Cyclization
Novelty High (modern catalytic method)Very High (sustainable feedstock)Moderate (cascade application)
Starting Material Custom synthesis requiredBio-renewable, increasingly availableCommercially available
Sustainability Moderate (uses heavy metals/reagents)Excellent (biomass-derived)Good (uses common reagents)
Atom Economy GoodModerate (involves dehydration step)Very Good
Number of Steps 2-3 steps from advanced intermediate2-3 steps from platform chemical2-3 steps from commercial precursor
Scalability Moderate (tin reagents are a concern)Potentially high, process dependentHigh
Key Challenge Handling of tributyltin hydrideOptimizing Diels-Alder/aromatization yieldSelectivity in initial reduction step

Conclusion

The synthesis of this compound can be approached from several innovative and efficient angles that offer significant advantages over traditional routes. The Iodocyclization Strategy provides an elegant and mild method for constructing the phthalan core with high control. The Bio-Renewable Strategy from HMF represents a paradigm shift towards sustainable pharmaceutical manufacturing, aligning with green chemistry principles. Finally, the Reductive Cyclization Strategy offers a robust and scalable route from readily available phenolic precursors. The selection of a specific pathway will depend on project-specific criteria, including cost of goods, environmental impact, scalability, and available chemical infrastructure. This guide provides the foundational technical details for researchers to pursue these advanced synthetic routes in their drug discovery and development programs.

References

  • Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 659. Link

  • Zhang, L., et al. (2021). Synthesis of 1,3‐dihydroisobenzofurans and indanones. ResearchGate. Link

  • Various Authors. (n.d.). Synthesis of 1,3-dihydroisobenzofurans. ResearchGate. Link

  • Various Authors. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). Link

  • Various Authors. (n.d.). Novel Synthesis of Metal-Free Phthalocyanines from Phthalimides and Phthalic Anhydrides with Hexamethyldisilazane. ResearchGate. Link

  • Abdelhamid, A. O., et al. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances, 11(48), 30231–30243. Link

  • De, S., et al. (2018). A new route to phthalide involving an intermolecular DA reaction of furfuryl alcohols with activated acrylates followed by selective dynamic kinetic trapping of only one isomer. Green Chemistry, 20(1), 118-123. Link

  • Wang, P., et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Semantic Scholar. Link

  • Various Authors. (n.d.). Synthesis of Phthalocyanine Precursors. ResearchGate. Link

  • Takeda, K., et al. (2016). Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. Organic Chemistry Frontiers, 3(10), 1261-1264. Link

  • He, J., et al. (2020). One‐Pot Synthesis of Renewable Phthalic Anhydride from 5‐Hydroxymethfurfural by using MoO3/Cu(NO3)2 as Catalyst. ChemSusChem, 13(20), 5556-5561. Link

  • Delacroix, T., et al. (2000). A convenient method enables the preparation of arylmagnesium reagents bearing an ortho-chloromethyl group. The Journal of Organic Chemistry, 65(24), 8108-8110. Link

  • Yu, H., et al. (2005). Syntheses of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines From 5-hydroxy-3-methyl-3H-benzofuran-2-one. The Journal of Organic Chemistry, 70(16), 6495-6498. Link

  • BenchChem. (n.d.). Synthesis routes of N-(hydroxymethyl)phthalimide. Link

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Link

  • ChemicalBook. (n.d.). (1,3-dihydroisobenzofuran-5-yl)methanol synthesis. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Link

  • Chen, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26846-26867. Link

  • Sanborn, A. J. (2015). Esters of 5-hydroxymethylfurfural and methods for their preparation. Google Patents. Link

  • BenchChem. (n.d.). Chiral Synthesis of (R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one: A Technical Guide. Link

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Link

  • Various Authors. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Link

  • Various Authors. (1993). Novel derivatives of 2,3-dihydro-2,2,4,6,7-pentaalkyl-5-benzofuranols. Google Patents. Link

  • Various Authors. (2010). Benzofuran derivatives, process for their preparation and intermediates thereof. Google Patents. Link

  • Various Authors. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. Link

  • Zhang, Z., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources, 13(3). Link

  • El Bialy, S. A., et al. (2013). Novel benzofuran derivatives: Synthesis and antitumor activity. Heterocyclic Communications, 19(1), 47-53. Link

  • Yao, S., et al. (2022). Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols. Frontiers in Chemistry, 10. Link

Sources

Spectroscopic Analysis of 1,3-Dihydro-2-benzofuran-5-ylmethanol: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characterization of 1,3-Dihydro-2-benzofuran-5-ylmethanol, a key building block in contemporary drug discovery. Benzofuran derivatives are known for their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] Accurate structural elucidation of intermediates like this compound is paramount for the successful synthesis of novel therapeutic agents. This document outlines the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive analysis of this compound. By integrating data from these orthogonal techniques, we present a self-validating system for structural confirmation and purity assessment, empowering researchers in their drug development endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological activities.[1] The unique electronic and structural properties of the benzofuran ring system allow it to interact with a variety of biological targets, making it a valuable template for the design of novel therapeutics.[2] this compound, also known as (2,3-dihydro-1-benzofuran-5-yl)methanol[3], serves as a crucial intermediate in the synthesis of more complex benzofuran-based molecules. Its bifunctional nature, possessing both the dihydrobenzofuran core and a reactive hydroxymethyl group, allows for diverse chemical modifications, paving the way for the creation of extensive compound libraries for high-throughput screening.

The precise characterization of this intermediate is a critical quality control step. The presence of impurities or isomeric byproducts can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds. Therefore, a multi-faceted spectroscopic approach is essential to unambiguously confirm its structure and purity. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently perform and interpret the spectroscopic analysis of this compound.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.[4]

  • Instrumental Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[5]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Set to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to ensure full relaxation of the protons.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Based on the analysis of structurally similar dihydrobenzofuran derivatives, the following proton signals are anticipated for this compound in CDCl₃.[6][7]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic H (H-4, H-6, H-7)6.8 - 7.3Multiplet (m)3HProtons on the benzene ring will appear in the aromatic region. The substitution pattern will lead to a complex multiplet.
Methylene H (Ar-CH₂-O)~4.9Singlet (s)4HThe two methylene groups of the dihydrofuran ring are chemically equivalent and will likely appear as a singlet due to free rotation.
Methylene H (-CH₂OH)~4.6Singlet (s)2HThe methylene protons adjacent to the hydroxyl group. The signal may be a doublet if coupled to the hydroxyl proton.
Hydroxyl H (-OH)1.5 - 2.5 (variable)Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton is concentration and solvent dependent and often appears as a broad signal.[8]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumental Setup: Acquire the ¹³C NMR spectrum on the same spectrometer used for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.

    • Spectral Width: Set to cover the expected chemical shift range (e.g., 0-160 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 128-1024) is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

The expected ¹³C NMR chemical shifts for this compound are summarized below, based on data from related dihydrobenzofuran structures.[9][10]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Quaternary Aromatic C (C-3a, C-7a)125 - 160The two quaternary carbons of the benzene ring fused to the dihydrofuran ring.
Aromatic CH (C-4, C-6, C-7)110 - 130Aromatic carbons bearing a hydrogen atom.
Quaternary Aromatic C (C-5)135 - 145The aromatic carbon attached to the hydroxymethyl group.
Methylene C (Ar-CH₂-O)~70The two equivalent methylene carbons of the dihydrofuran ring.
Methylene C (-CH₂OH)~65The carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

  • Sample Preparation:

    • Neat Liquid/Solid: If the sample is a solid, a small amount can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[11]

    • KBr Pellet: Alternatively, grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumental Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or the pure KBr pellet) and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

The IR spectrum of this compound is expected to show the following characteristic absorption bands.[8][12]

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Functional Group
O-H Stretch3200 - 3600Strong, BroadAlcohol (-OH)
Aromatic C-H Stretch3000 - 3100MediumAromatic Ring
Aliphatic C-H Stretch2850 - 2960MediumMethylene (-CH₂-)
Aromatic C=C Stretch1450 - 1600Medium to WeakAromatic Ring
C-O Stretch1000 - 1300StrongEther (Ar-O-CH₂) and Alcohol (-CH₂-OH)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[13][14]

  • Instrumental Setup: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for this type of compound.

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the expected molecular weight (e.g., 200).

    • Ion Source Temperature: Typically 230 °C.

The EI mass spectrum of this compound (Molecular Weight: 150.17 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern will be influenced by the stability of the resulting ions. A plausible fragmentation pathway is outlined below, drawing parallels with the fragmentation of similar dihydrobenzofuran structures.[15][16]

Mass_Spec_Fragmentation M [M]⁺˙ m/z 150 F1 [M - H]⁺ m/z 149 M->F1 - H˙ F2 [M - OH]⁺ m/z 133 M->F2 - ˙OH F3 [M - CH₂OH]⁺ m/z 119 M->F3 - ˙CH₂OH F4 [M - H₂O]⁺˙ m/z 132 M->F4 - H₂O F5 [C₇H₇O]⁺ m/z 107 F3->F5 - CH₂

Sources

Physical and chemical properties of 1,3-Dihydro-2-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1,3-Dihydro-2-benzofuran-5-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development efforts by providing a detailed understanding of the compound's characteristics, synthesis, and analysis.

Introduction: The Significance of the Dihydroisobenzofuran Scaffold

This compound, also known as (1,3-dihydroisobenzofuran-5-yl)methanol, belongs to the dihydroisobenzofuran class of bicyclic ethers. This structural motif is a component of various biologically active natural products and synthetic compounds, exhibiting a range of pharmacological activities including antioxidant, antitumor, and antimicrobial properties. The inherent reactivity and structural features of the dihydroisobenzofuran core make it a valuable scaffold for the design and synthesis of novel therapeutic agents. This guide will focus specifically on the 5-methanol substituted derivative, providing a foundation for its application in drug development programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

Structural and General Properties
PropertyValueSource(s)
Chemical Name (1,3-dihydroisobenzofuran-5-yl)methanol[1][2]
CAS Number 89424-84-0[1][2][3]
Molecular Formula C₉H₁₀O₂[1][3]
Molecular Weight 150.17 g/mol [1][3]
Physical State Solid[3]
Appearance Brown to white solid[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data
PropertyValueRemarksSource(s)
Melting Point 69-71 °C[3]
Boiling Point Not availablePredicted boiling point data is not consistently available.
Solubility Not availableBased on its structure (presence of a hydroxyl group and a polar ether linkage), it is predicted to have moderate solubility in polar organic solvents like methanol, ethanol, and DMSO, and limited solubility in nonpolar solvents and water.

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Pathways

Two prominent methods for the synthesis of the dihydroisobenzofuran core are:

  • Iodocyclization of 2-Vinylbenzyl Alcohols: This method involves the reaction of a suitably substituted 2-vinylbenzyl alcohol with iodine in the presence of a base to induce cyclization.[4][5]

  • Palladium-Catalyzed Cyclization of o-Alkynyl Benzyl Alcohols: This approach utilizes a palladium catalyst to facilitate the intramolecular cyclization of an ortho-alkynyl benzyl alcohol derivative.[6]

synthesis_pathway cluster_iodocyclization Iodocyclization Route cluster_palladium Palladium-Catalyzed Route 2-Vinylbenzyl_Alcohol 2-Vinylbenzyl Alcohol Derivative Iodocyclization_Product Iodinated Dihydroisobenzofuran 2-Vinylbenzyl_Alcohol->Iodocyclization_Product Iodine, Base Final_Product_1 This compound Iodocyclization_Product->Final_Product_1 Functional Group Interconversion o-Alkynyl_Benzyl_Alcohol o-Alkynyl Benzyl Alcohol Derivative Final_Product_2 This compound o-Alkynyl_Benzyl_Alcohol->Final_Product_2 Pd Catalyst, Additives

Caption: Key synthetic routes to the 1,3-dihydroisobenzofuran scaffold.

Experimental Protocol: Palladium-Catalyzed Synthesis (Illustrative)

The following is an illustrative protocol based on a patented method for the synthesis of 1,3-dihydroisobenzofuran compounds.[6] Note: This is a general procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • o-Alkynyl benzyl alcohol precursor

  • Palladium chloride (PdCl₂)

  • Copper chloride (CuCl₂)

  • 1,2-Dichloroethane (or other suitable organic solvent)

  • Magnetic stirrer

  • Reaction vessel (e.g., round-bottom flask)

  • Oil bath

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer, add the o-alkynyl benzyl alcohol (1.0 eq).

  • Add palladium chloride (e.g., 5 mol%) and copper chloride (e.g., 3.0 eq).

  • Add the organic solvent (e.g., 1,2-dichloroethane) to achieve a suitable concentration.

  • Stir the reaction mixture at room temperature (or as optimized) under an air atmosphere for a specified time (e.g., 3 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • The crude product is then purified, typically by column chromatography on silica gel.

Purification by Recrystallization

For obtaining a high-purity solid, recrystallization is a standard and effective technique. The choice of solvent is critical for successful recrystallization.

General Recrystallization Protocol:

  • Solvent Selection: Test the solubility of the crude product in a range of solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In a suitable flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the compound and for monitoring reaction progress.

Illustrative HPLC-UV Protocol:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[7]

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

  • Flow Rate: Typically around 1 mL/min.

hplc_workflow Sample_Preparation Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System (Pump, Injector, Column) Sample_Preparation->HPLC_System Injection UV_Detector UV Detector HPLC_System->UV_Detector Elution Data_Acquisition Data Acquisition & Analysis UV_Detector->Data_Acquisition Signal

Caption: A typical workflow for HPLC-UV analysis.

Spectroscopic Methods

Spectroscopic techniques provide detailed structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the alcohol (typically a broad band around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, C=C stretches of the aromatic ring, and the C-O stretches of the ether and alcohol functional groups.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 150. Common fragmentation pathways for related dihydrobenzofuran structures involve cleavages of the furan ring and the substituent groups.[8]

Applications in Drug Discovery and Development

The dihydroisobenzofuran scaffold is recognized for its potential in medicinal chemistry. Derivatives of this core structure have been investigated for a variety of therapeutic applications.

Potential Therapeutic Areas
  • Antitumor Activity: Many benzofuran and dihydrobenzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9] The structural features of these compounds allow for modifications to optimize their potency and selectivity.

  • Antioxidant Properties: The phenolic and ether functionalities present in some dihydroisobenzofuran derivatives can contribute to their ability to scavenge free radicals. This antioxidant activity is a key area of investigation for compounds intended to treat diseases associated with oxidative stress.[1]

  • Other Biological Activities: The broader class of benzofuran derivatives has been explored for a wide range of other activities, including anti-inflammatory, antiviral, and neuroprotective effects.

drug_discovery_process Scaffold Dihydroisobenzofuran Scaffold Synthesis Synthesis of Derivatives Scaffold->Synthesis Screening Biological Screening (e.g., Antitumor, Antioxidant) Synthesis->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization Active Compounds Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: The role of the dihydroisobenzofuran scaffold in the drug discovery pipeline.

Safety and Handling

Based on available data, this compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage:

  • Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3]

Conclusion

This compound is a compound with a promising structural scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its known physical and chemical properties, synthetic approaches, analytical characterization methods, and potential applications in drug discovery. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

  • SIELC Technologies. (2018, May 16). 1,3-Dihydroisobenzofuran. Retrieved from [Link]

  • Kobayashi, K., & Shik, K. (2007). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, 75(3), 597.
  • Flaveny, C. A., et al. (2015). Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis. Cancer Cell, 28(1), 42-56.
  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(10), 851-863.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 89424-84-0 | (1,3-Dihydroisobenzofuran-5-yl)methanol. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 89424-84-0 | (1,3-Dihydroisobenzofuran-5-yl)methanol. Retrieved from [Link]

  • El Bialy, S. A., et al. (2013). Novel benzofuran derivatives: Synthesis and antitumor activity.
  • Tchuendem, M. H. K., et al. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 17(9), 10735-10741.
  • Kobayashi, K., & Shik, K. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocylization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, 75(3), 597-606.
  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(10), 851–863.
  • da Silva, A. B., et al. (2016). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 21(9), 1198.
  • PubChem. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved from [Link]

  • Sharma, S., et al. (2018). DPPH antioxidant assay revisited. Food Chemistry, 264, 388-395.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Google Patents. (n.d.). CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
  • Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 19(3), 566-574.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 887, Methanol. Retrieved from [Link]

  • LibreTexts. (2021, August 15). 2.1: The Mass Spectrometer. In Chemistry LibreTexts. Retrieved from [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 999-1004.
  • Dolma, S., et al. (2003). Identification of genotype-selective antitumor agents using synthetic lethal chemical screening in engineered human tumor cells. Cancer Cell, 3(3), 285-296.
  • University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]

  • El Bialy, S. A., et al. (2013). Novel benzofuran derivatives: Synthesis and antitumor activity.
  • Giorgi, G., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420.
  • Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • El-Gindy, A., et al. (2011). Stability indicating methods for the determination of benzocaine and its degradation product. Analytical Chemistry: An Indian Journal, 10(10), 665-674.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
  • Mitchell, P. E., & Avdeef, A. (2024). Will we ever be able to accurately predict solubility?. Scientific reports, 14(1), 6666.
  • SIELC Technologies. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved from [Link]

  • ResearchGate. (n.d.). Some representative 1,3-dihydroisobenzofuran derivatives showing biologically activities. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Isolation and identification of novel selective antitumor constituents, sidrin and sidroside, from Zizyphus spina-christi. BMC complementary medicine and therapies, 21(1), 1-13.
  • Sreejayan, N., & Rao, M. N. A. (1996). Free radical scavenging activity of curcuminoids. Arzneimittel-Forschung, 46(2), 169-171.
  • Liu, X., et al. (2023). Discovery of Targets for Immune-Metabolic Antitumor Drugs Identifies Estrogen-Related Receptor Alpha. Cancer Discovery, 13(3), 642-661.
  • Avdeef, A. (2020).
  • Byrne, L. T., et al. (2019). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Crystals, 9(10), 506.
  • Akama, T., et al. (1996). Novel 5-aminoflavone derivatives as specific antitumor agents in breast cancer. Journal of medicinal chemistry, 39(18), 3461-3469.
  • Jouyban, A. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Scientific Reports, 13(1), 1-12.
  • Muchtaridi, M., et al. (2017). Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt). Rasayan Journal of Chemistry, 10(2), 466-472.

Sources

An In-Depth Technical Guide to (1,3-dihydroisobenzofuran-5-yl)methanol (CAS 89424-84-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 89424-84-0, identified as (1,3-dihydroisobenzofuran-5-yl)methanol. The document is structured to deliver in-depth technical information and field-proven insights relevant to research and development. It covers physicochemical properties, a detailed predictive analysis of its spectral characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on its core structure and analogous compounds, and outlines a general synthetic strategy. This guide is intended to serve as a foundational resource for scientists engaged in medicinal chemistry, organic synthesis, and drug discovery, where the 1,3-dihydroisobenzofuran scaffold is a recurring structural motif.

Introduction and Chemical Identity

(1,3-dihydroisobenzofuran-5-yl)methanol is a substituted aromatic alcohol containing the 1,3-dihydroisobenzofuran core. This heterocyclic moiety is a component of various biologically active molecules and natural products, making its derivatives, such as the subject of this guide, of significant interest in synthetic and medicinal chemistry. The strategic placement of a hydroxymethyl group on the benzene ring offers a reactive handle for further chemical modifications, enabling its use as a versatile building block in the synthesis of more complex molecular architectures.

Table 1: Chemical Identity of CAS 89424-84-0

IdentifierValue
CAS Number 89424-84-0
Chemical Name (1,3-dihydroisobenzofuran-5-yl)methanol[1][2][3]
Synonyms 5-Isobenzofuranmethanol, 1,3-dihydro-; 1,3-Dihydro-2-benzofuran-5-ylmethanol
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Chemical Structure

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its handling, storage, and application in experimental settings. For (1,3-dihydroisobenzofuran-5-yl)methanol, the available data are summarized below.

Table 2: Physicochemical Properties of (1,3-dihydroisobenzofuran-5-yl)methanol

PropertyValueSource
Physical State Brown to white solid[2]
Melting Point 69-71 °C[2]
Boiling Point Not available
Solubility Not available
Storage Sealed in a dry place at room temperature (20-22 °C)[2]

The solid nature and relatively low melting point of this compound are typical for organic molecules of this size and polarity. The presence of a hydroxyl group suggests potential solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. However, empirical determination is recommended for specific experimental conditions.

Predictive Spectral Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic ether, and hydroxymethyl protons. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

  • Aromatic Protons (δ 7.0-7.3 ppm): The three protons on the benzene ring will likely appear as a set of multiplets. The substitution pattern will lead to a complex splitting pattern, but their chemical shifts will be in the typical aromatic region.

  • Benzylic Ether Protons (O-CH₂-Ar, δ ~5.1 ppm): The two methylene groups of the dihydroisobenzofuran ring are equivalent in the parent compound, giving a singlet at approximately 5.1 ppm. In this derivative, they are expected to remain as a singlet or a closely spaced multiplet around this region.

  • Hydroxymethyl Protons (Ar-CH₂-OH, δ ~4.6 ppm): The methylene protons of the hydroxymethyl group are expected to appear as a singlet.

  • Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent and may appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments. Based on the structure, nine distinct carbon signals are expected:

  • Aromatic Carbons (δ 120-140 ppm): Six signals are anticipated for the aromatic carbons, with the carbons bearing substituents appearing at lower field.

  • Benzylic Ether Carbon (O-CH₂-Ar, δ ~73 ppm): The methylene carbons of the dihydroisobenzofuran ring will appear in this region.

  • Hydroxymethyl Carbon (Ar-CH₂-OH, δ ~64 ppm): The carbon of the hydroxymethyl group is expected in this range.

Predicted Infrared (IR) Spectrum

The IR spectrum is a valuable tool for identifying functional groups. The key predicted absorption bands are:

  • O-H Stretch (3200-3600 cm⁻¹): A broad and strong absorption band characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity bands.

  • C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium to strong bands from the methylene groups.

  • C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Several medium to strong bands.

  • C-O Stretch (Ether and Alcohol) (1000-1300 cm⁻¹): Strong, characteristic bands for the ether linkage in the ring and the primary alcohol.

Predicted Mass Spectrum

In a mass spectrum obtained by electron ionization (EI-MS), the following key fragments would be anticipated:

  • Molecular Ion Peak (M⁺): A peak at m/z = 150, corresponding to the molecular weight of the compound.

  • Base Peak: A prominent peak at m/z = 119, resulting from the loss of the hydroxymethyl group radical (•CH₂OH).

  • Other Fragments: Other significant fragments may include peaks corresponding to the loss of water (m/z = 132) and further fragmentation of the aromatic ring system.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of (1,3-dihydroisobenzofuran-5-yl)methanol is not widely published, a general and plausible synthetic approach can be derived from established methods for creating 1,3-dihydroisobenzofuran derivatives. One reported method involves the reaction of dipropargyl ether and propargyl alcohol. A more general and adaptable approach is the cyclization of appropriately substituted precursors.

General Synthetic Workflow

A common strategy for the synthesis of 1,3-dihydroisobenzofurans involves the reduction of a corresponding phthalide (1,3-dihydroisobenzofuran-1-one) or a related precursor. The following diagram illustrates a conceptual workflow.

SynthesisWorkflow A Starting Material (e.g., Substituted Toluene) B Functional Group Interconversion A->B Oxidation C Cyclization B->C Reduction/ Annulation D Final Product (CAS 89424-84-0) C->D Purification

Caption: Conceptual workflow for the synthesis of (1,3-dihydroisobenzofuran-5-yl)methanol.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol for the synthesis of a 1,3-dihydroisobenzofuran derivative that could be adapted for the target molecule. This protocol is for illustrative purposes only and must be optimized and validated in a laboratory setting.

  • Step 1: Precursor Synthesis. A suitable starting material, such as a 2-vinylbenzyl alcohol derivative, is synthesized. This can often be achieved through the reaction of a 2-bromostyrene derivative with an appropriate carbonyl compound via a lithium-halogen exchange.

  • Step 2: Iodocyclization. The 2-vinylbenzyl alcohol is treated with iodine in the presence of a base (e.g., potassium t-butoxide) to induce cyclization, forming a 1-(iodomethyl)-1,3-dihydroisobenzofuran intermediate.

  • Step 3: Reduction. The iodo-intermediate is then reduced to the corresponding methyl derivative using a reducing agent like tributyltin hydride.

  • Step 4: Functional Group Manipulation. Further chemical modifications may be necessary to introduce the hydroxymethyl group at the 5-position if not already present in the starting material. This could involve steps like bromination followed by a Grignard reaction and formylation, and subsequent reduction.

  • Step 5: Purification. The final product is purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation under reduced pressure.

Note: All experimental work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment. The hazards of all reagents and intermediates should be carefully assessed before beginning any synthesis.

Safety and Handling

Based on available supplier safety data, (1,3-dihydroisobenzofuran-5-yl)methanol should be handled with care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. All chemical products should be treated as having unknown hazards and handled only by trained personnel.

Applications in Research and Development

The 1,3-dihydroisobenzofuran scaffold is present in a number of natural products and pharmacologically active compounds. The title compound, with its reactive hydroxymethyl group, serves as a valuable building block for:

  • Fragment-Based Drug Discovery: As a fragment for screening against biological targets.

  • Lead Optimization: For the synthesis of analogs of biologically active molecules to explore structure-activity relationships (SAR).

  • Materials Science: As a monomer or precursor for the synthesis of novel polymers and functional materials.

Conclusion

(1,3-dihydroisobenzofuran-5-yl)methanol (CAS 89424-84-0) is a valuable chemical intermediate with potential applications in various fields of chemical research. While direct experimental spectral data is sparse, a robust predictive analysis based on its constituent parts and related structures provides a solid foundation for its identification and characterization. The synthetic strategies outlined, though general, offer a starting point for its laboratory preparation. As with any chemical entity, adherence to strict safety protocols is paramount. This guide serves as a comprehensive starting point for researchers and scientists interested in utilizing this compound in their work.

References

  • 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem. Available at: [Link]

  • 1,3-Dihydro isobenzofuran - SpectraBase. Available at: [Link]

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC - NIH. Available at: [Link]

  • CAS RN 89424-84-0 | (1,3-Dihydroisobenzofuran-5-yl)methanol | MFCD18876568. Hoffman Fine Chemicals. Available at: [Link]

  • (1,3-dihydroisobenzofuran-5-yl)methanol price,buy (1,3-dihydroisobenzofuran-5-yl)methanol - lookchem.com. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Crystal Structure Determination of (1,3-Dihydroisobenzofuran-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] (1,3-Dihydroisobenzofuran-5-yl)methanol, a key synthetic intermediate, represents a valuable building block for the development of more complex therapeutic agents.[3] Elucidating its precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding its solid-state conformation, intermolecular interaction landscape, and physicochemical properties. This knowledge is foundational for rational drug design, enabling structure-activity relationship (SAR) studies and facilitating the optimization of lead compounds. This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, single-crystal growth, and complete structural elucidation of (1,3-dihydroisobenzofuran-5-yl)methanol, designed for researchers in crystallography, medicinal chemistry, and materials science.

Introduction: The Strategic Importance of Structural Elucidation

Benzofuran derivatives are a cornerstone in medicinal chemistry, with numerous compounds having progressed to clinical use.[2] Their therapeutic versatility stems from the scaffold's ability to engage with a variety of biological targets.[4][5] The specific subject of this guide, (1,3-Dihydroisobenzofuran-5-yl)methanol (Figure 1), serves as a crucial precursor in the synthesis of novel pharmaceutical candidates.[3]

The determination of a molecule's crystal structure transcends simple characterization. It provides definitive proof of constitution and stereochemistry, and more importantly, it reveals the intricate network of non-covalent interactions (e.g., hydrogen bonds, π-stacking) that govern molecular packing in the solid state. This supramolecular architecture dictates critical material properties such as solubility, stability, and bioavailability—key parameters in drug development. This guide presents a validated workflow to obtain high-quality single crystals of the title compound and to perform a rigorous analysis of its structure.

Figure 1: Molecular Structure of (1,3-Dihydroisobenzofuran-5-yl)methanol.

Synthesis and Purification Protocol

The synthesis of benzofuran derivatives can be achieved through various established routes.[6] A common approach involves the cyclization of appropriately substituted precursors. For the purpose of this guide, we will assume the compound has been synthesized and is available as a crude solid. The critical first step towards obtaining a crystal structure is rigorous purification, as impurities can severely inhibit or disrupt the crystallization process.

Protocol 2.1: Purification by Recrystallization

The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[7][8] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[9]

Step-by-Step Methodology:

  • Solvent Screening: In separate test tubes, test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and water) at room temperature and upon heating. A suitable single solvent will show high solubility when hot and low solubility when cold. Alternatively, identify a solvent pair: a primary solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is insoluble.[10] For many benzofuran derivatives, a mixture like petroleum ether-ethyl acetate has proven effective.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen primary solvent dropwise while heating the mixture to near its boiling point with constant stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.[12] An excess of solvent will reduce the final yield.

  • Decolorization (If Necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Remove the charcoal via hot gravity filtration.

  • Slow Cooling (Crucial for Crystal Quality): Cover the flask and allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Rapid cooling or agitation often leads to the formation of small, poorly-defined crystals or powder, which are unsuitable for single-crystal X-ray diffraction.[9]

  • Inducing Crystallization: If no crystals form, try scratching the inner surface of the flask with a glass rod at the solution-air interface to create nucleation sites. Alternatively, place the flask in an ice bath to further decrease solubility.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing and Drying: Wash the crystals with a minimal amount of ice-cold solvent to remove any residual soluble impurities. Allow the crystals to air-dry completely to remove all traces of solvent.

Single-Crystal Growth: The Art and Science

Growing a single crystal of sufficient size and quality for X-ray analysis is often the most challenging step. The protocol below details the slow evaporation method, which is gentle and highly effective for producing diffraction-quality crystals.[8]

Protocol 3.1: Crystal Growth by Slow Evaporation

Causality: This technique works by creating a saturated solution and then slowly increasing the solute concentration past the saturation point by allowing the solvent to evaporate over an extended period. This slow, controlled process allows molecules to deposit onto a growing crystal lattice in a highly ordered fashion, minimizing defects.

Step-by-Step Methodology:

  • Prepare a Saturated Solution: In a clean vial, dissolve the purified (1,3-Dihydroisobenzofuran-5-yl)methanol in a high-purity solvent (or solvent mixture) in which it is moderately soluble at room temperature (e.g., ethyl acetate/hexane).

  • Filter the Solution: To remove any dust or particulate matter that could act as unwanted nucleation sites, filter the solution through a syringe filter (0.22 µm) into a new, clean vial.

  • Set Up for Evaporation: Cover the vial with parafilm. Using a needle, pierce a few small holes in the parafilm. The number and size of the holes will control the rate of evaporation—fewer, smaller holes are preferable for slower, more controlled crystal growth.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once well-formed, single crystals are visible, carefully harvest them using a nylon loop or a fine spatula.

Figure 2: Experimental workflow from crude product to a single crystal suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, its structure can be determined. This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

Protocol 4.1: Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations.[13] It is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors like polarization and absorption.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXS, to generate an initial electron density map and molecular model.[13]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[13] Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Anticipated Crystallographic Data

While the precise crystal structure of (1,3-Dihydroisobenzofuran-5-yl)methanol is not yet published, we can anticipate its crystallographic parameters based on similar benzofuran derivatives found in the literature.[13][14][15] The data presented in Table 1 are representative values for this class of compounds and serve as a benchmark for what to expect from a successful structure determination.

Table 1: Representative Crystallographic Data for a Benzofuran Derivative

Parameter Expected Value / Type Reference
Chemical Formula C₉H₁₀O₂ [16]
Formula Weight 150.17 g/mol [16]
Crystal System Monoclinic or Orthorhombic [13][15]
Space Group P2₁/c or similar centrosymmetric [13]
a (Å) 7 - 11 [13][15]
b (Å) 14 - 19 [13][15]
c (Å) 10 - 14 [13][15]
β (°) 90 - 100 (for monoclinic) [13][15]
Volume (ų) 1400 - 1800 [13][15]
Z (molecules/unit cell) 4 or 8 [13][15]
Density (calculated, g/cm³) 1.2 - 1.4 [13]
F(000) ~320 Calculated
R₁ [I > 2σ(I)] < 0.06 [13][14]

| wR₂ (all data) | < 0.15 |[13][14] |

Analysis of Molecular and Supramolecular Architecture

The refined crystal structure provides a wealth of information at both the molecular and supramolecular levels.

Molecular Geometry

The analysis will confirm the planarity of the benzofuran core and determine the precise bond lengths, bond angles, and torsion angles. This data is essential for understanding conformational preferences and electronic effects within the molecule.

Figure 3: Anticipated intermolecular hydrogen bonding pattern in the crystal lattice.

Supramolecular Interactions and Crystal Packing

The key to understanding the solid-state behavior of (1,3-Dihydroisobenzofuran-5-yl)methanol lies in its intermolecular interactions.

  • Hydrogen Bonding: The primary and most influential interaction will be the hydrogen bond formed by the hydroxyl group (-CH₂OH). The hydroxyl proton will act as a hydrogen bond donor, while one of the oxygen atoms (either the hydroxyl oxygen of a neighboring molecule or the furan oxygen) will act as an acceptor. These interactions are expected to link molecules into chains or sheets.[15]

  • C-H···π Interactions: The aromatic ring is electron-rich and can act as an acceptor for weak hydrogen bonds from C-H groups of adjacent molecules, further stabilizing the crystal packing.[11]

Understanding this packing is critical for predicting potential polymorphs—different crystal structures of the same compound—which can have drastically different properties and are of major concern in the pharmaceutical industry.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded methodology for determining the crystal structure of (1,3-Dihydroisobenzofuran-5-yl)methanol. By following the detailed protocols for purification, single-crystal growth, and X-ray diffraction analysis, researchers can obtain a precise three-dimensional model of the molecule. The resulting structural data, including molecular geometry and supramolecular packing, will provide invaluable insights for the fields of medicinal chemistry and materials science, accelerating the data-driven design of novel compounds with enhanced efficacy and optimized physicochemical properties.

References

  • University of California, Los Angeles. Recrystallization - Single Solvent. ([Link])

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. (2022-11-07). ([Link])

  • Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438 (2012). ([Link])

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. ([Link])

  • Wikipedia. Recrystallization (chemistry). ([Link])

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. ([Link])

  • Palmer, R. A., et al. X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. SciSpace. ([Link])

  • Palmer, R. A., et al. X-Ray Crystallographic Structure of 3-(Propan-2-Ylidene) Benzofuran-2(3H)-One. J Pharm Chem, 1(3), 43-49 (2014). ([Link])

  • ResearchGate. X-ray crystal structure of compound 4d. ([Link])

  • Palmer, R. A., et al. X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. ResearchGate. ([Link])

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2776158, (2,3-Dihydro-1-benzofuran-5-yl)methanol. ([Link])

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10327, 1,3-Dihydroisobenzofuran. ([Link])

  • Ravi, A. J., et al. Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol. Acta Crystallographica Section E, E71, o492–o493 (2015). ([Link])

  • MySkinRecipes. (2,3-Dihydrobenzofuran-5-yl)methanol. ([Link])

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 168264. ([Link])

  • Automated Topology Builder (ATB) and Repository. (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. ([Link])

  • Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220 (2017). ([Link])

  • Liu, H., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27834-27850 (2019). ([Link])

  • Google Patents.
  • Abdel-Karim, S. S., et al. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. European Journal of Medicinal Chemistry, 260, 115766 (2023). ([Link])

  • Ali, M. M., et al. Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. ([Link])

  • Al-Majid, A. M., et al. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1682 (2023). ([Link])

  • Liu, H., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27834–27850 (2019). ([Link])

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of 1,3-Dihydro-2-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the thermochemical data for 1,3-Dihydro-2-benzofuran-5-ylmethanol, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Given the nascent stage of experimental investigation into this specific compound, this document establishes a robust framework for understanding and determining its thermochemical properties. We will begin by examining the known data for the parent molecule, 2,3-dihydrobenzofuran, and then delve into the state-of-the-art experimental and computational methodologies required to fully characterize our target compound.

Introduction: The Significance of Thermochemical Data

This compound, belonging to the benzofuran class of heterocyclic compounds, represents a structural motif with considerable potential in medicinal chemistry.[1][2] Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The thermochemical properties of a drug candidate, such as its enthalpy of formation, heat capacity, and Gibbs free energy of formation, are fundamental to understanding its stability, reactivity, and ultimately, its behavior in biological systems. This data is crucial for process development, safety assessment, and computational modeling in drug discovery.

Foundational Data: Thermochemical Properties of 2,3-Dihydrobenzofuran

To establish a baseline for our investigation, we first consider the thermochemical properties of the parent scaffold, 2,3-dihydrobenzofuran (also known as coumaran). Experimental data for this molecule is available from the National Institute of Standards and Technology (NIST) Chemistry WebBook and serves as an invaluable reference point.[4][5][6]

Table 1: Experimental Thermochemical Data for 2,3-Dihydrobenzofuran

PropertyValueUnitsMethodSource
Gas Phase Enthalpy of Formation (ΔfH°gas) -46.5 ± 0.8kJ/molCombustion Calorimetry[5]
Gas Phase Enthalpy of Formation (ΔfH°gas) -11.1 ± 0.2kcal/molCombustion Calorimetry[6]

Note: The values are interconvertible (1 kcal = 4.184 kJ). The slight discrepancy may be due to rounding in the original sources.

Synthesis and High-Purity Sample Preparation

The prerequisite for accurate experimental thermochemical measurements is a sample of high purity. While a specific, optimized synthesis for this compound is not extensively documented, a plausible synthetic route can be devised based on established methods for the synthesis of substituted benzofurans.[7][8]

A potential synthetic pathway could involve the reduction of a corresponding 5-formyl or 5-carboxy derivative of 1,3-dihydro-2-benzofuran. The purification of the final product is critical and would typically involve column chromatography followed by recrystallization or distillation to achieve a purity of >99.5%, as verified by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Determination of Thermochemical Data

The following sections detail the rigorous experimental protocols for determining the key thermochemical parameters of this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) in the condensed phase is most accurately determined from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.[9][10][11] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere.

  • Sample Preparation: A precisely weighed pellet (0.5 - 1.0 g) of high-purity this compound is prepared.

  • Bomb Assembly: The pellet is placed in a crucible within the bomb. A fuse wire of known length and mass is attached to the electrodes, making contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored with a high-precision thermometer at regular intervals until a stable final temperature is reached.

  • Corrections: Corrections are applied for the heat released by the combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of the Energy of Combustion: The specific energy of combustion (ΔcU) is calculated from the corrected temperature rise and the previously determined heat capacity of the calorimeter (Ccal), which is established by combusting a standard substance like benzoic acid.

  • Conversion to Enthalpy of Combustion: The constant volume energy of combustion (ΔcU) is converted to the constant pressure enthalpy of combustion (ΔcH°) using the relationship ΔH = ΔU + Δ(pV).

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, from the balanced combustion reaction and the known standard enthalpies of formation of CO2(g) and H2O(l).[12][13]

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation Prep Weigh Sample & Prepare Pellet Fuse Attach Fuse Wire Prep->Fuse Bomb Seal in Bomb with O₂ Fuse->Bomb Cal Submerge Bomb in Calorimeter Bomb->Cal Equil Achieve Thermal Equilibrium Cal->Equil Ignite Ignite Sample Equil->Ignite Temp Record Temperature Rise Ignite->Temp Correct Apply Corrections (Fuse, HNO₃) Temp->Correct Calc_U Calculate ΔcU Correct->Calc_U Calc_H Convert to ΔcH° Calc_U->Calc_H Calc_fH Calculate ΔfH° Calc_H->Calc_fH DSC_Workflow Start Start Prep Prepare Sample, Reference, and Sapphire Standard Start->Prep Baseline Run DSC with Empty Pans (Baseline) Prep->Baseline Sapphire Run DSC with Sapphire Standard Prep->Sapphire Sample Run DSC with Sample Prep->Sample Data Collect Heat Flow Data vs. Temperature Baseline->Data Sapphire->Data Sample->Data Calc Calculate Cp(T) using the Three-Curve Method Data->Calc End End Calc->End

Caption: Workflow for measuring specific heat capacity using DSC.

Computational Estimation of Thermochemical Data

In the absence of experimental data, or to complement it, computational methods provide powerful tools for estimating thermochemical properties.

Benson Group Additivity Method

Benson's Group Increment Theory is an empirical method that estimates thermochemical properties by summing the contributions of individual molecular groups. [14][15][16]This method is particularly useful for obtaining rapid and reasonably accurate estimates of the enthalpy of formation. [2][17][18][19][20] To estimate the gas-phase enthalpy of formation of this compound (ΔfH°gas, target), we can use the known experimental value for 2,3-dihydrobenzofuran (ΔfH°gas, parent) and add the contribution of the hydroxymethyl group substituting a hydrogen atom on the benzene ring.

Hypothetical Calculation:

  • Start with the parent molecule: ΔfH°gas (2,3-dihydrobenzofuran) = -46.5 kJ/mol [5]

  • Identify the transformation: A hydrogen atom on the benzene ring (a Cb-H group, where Cb is a carbon in a benzene ring) is replaced by a -CH2OH group.

  • Determine the group increment values: We need the contribution for a Cb-(CH2OH) group and subtract the contribution for a Cb-(H) group. This is equivalent to finding the increment for substituting a hydrogen with a hydroxymethyl group on a benzene ring. This can be derived from known data for toluene and benzyl alcohol.

    • ΔfH°gas (Toluene, C6H5-CH3) = 50.2 kJ/mol

    • ΔfH°gas (Benzene, C6H6) = 82.9 kJ/mol

    • Increment for C6H5- to C6H5-CH3 = 50.2 - 82.9 = -32.7 kJ/mol

    • ΔfH°gas (Benzyl alcohol, C6H5-CH2OH) = -96.2 kJ/mol

    • Increment for C6H5- to C6H5-CH2OH = -96.2 - 82.9 = -179.1 kJ/mol

    The difference between these increments gives the effect of replacing a methyl group with a hydroxymethyl group on a benzene ring. A more direct approach is to find the group contribution for C-(Cb)(H)2(O) and subtract the contribution for Cb-(H).

  • Estimate the enthalpy of formation: ΔfH°gas (target) ≈ ΔfH°gas (parent) + [Group Contribution(Cb-CH2OH) - Group Contribution(Cb-H)] Using the toluene/benzyl alcohol analogy, the substitution of H by CH2OH on a benzene ring contributes approximately -179.1 kJ/mol. However, a more rigorous group additivity scheme would be required for a precise estimate.

High-Level Quantum Chemical Methods

For higher accuracy, ab initio quantum chemical methods such as Gaussian-4 (G4) theory and Density Functional Theory (DFT) are employed. [21][22][23][24][25][26][27][28][29][30]These methods solve the electronic Schrödinger equation to determine the total energy of a molecule, from which thermochemical properties can be derived.

Computational Workflow:

  • Geometry Optimization: The 3D structure of this compound is optimized using a method like B3LYP/6-31G(d).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using methods like CCSD(T) and larger basis sets, as prescribed by composite methods like G4 theory.

  • Total Energy Calculation: The results from the various calculations are combined in a specific manner defined by the chosen method (e.g., G4) to yield a highly accurate total electronic energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated from the total energy using atomization or isodesmic reaction schemes.

QM_Workflow Input Input: Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation Opt->Freq SPE High-Level Single-Point Energy Calculations (e.g., CCSD(T)) Opt->SPE Combine Combine Energies (G4 Protocol) Freq->Combine SPE->Combine Thermo Calculate Thermochemical Properties (ΔfH°, S°, Cp) Combine->Thermo Output Output: Thermochemical Data Thermo->Output

Caption: Workflow for calculating thermochemical data using high-level quantum chemistry.

Summary of Thermochemical Data

The following table summarizes the known experimental data for the parent compound and provides a placeholder for the experimentally determined or computationally estimated data for this compound.

Table 2: Summary of Thermochemical Data (at 298.15 K)

Property2,3-Dihydrobenzofuran (Experimental)This compound
Formula C₈H₈OC₉H₁₀O₂
Molecular Weight ( g/mol ) 120.15150.17
ΔfH°gas (kJ/mol) -46.5 ± 0.8 [5]To be determined
ΔfH°liquid/solid (kJ/mol) To be determinedTo be determined
Cp (J/mol·K) To be determinedTo be determined
S° (J/mol·K) To be determinedTo be determined
ΔfG° (kJ/mol) To be determinedTo be determined

Conclusion

This technical guide has outlined a comprehensive strategy for the determination of the thermochemical data for this compound. By leveraging the existing experimental data for the parent 2,3-dihydrobenzofuran scaffold, and by applying rigorous experimental techniques such as bomb calorimetry and differential scanning calorimetry, a complete and accurate thermochemical profile can be established. Furthermore, advanced computational methods like G4 theory and DFT, alongside estimation techniques like Benson group additivity, provide a powerful and complementary approach to validate experimental results and to predict properties where experimental data is unavailable. The acquisition of this data is a critical step in advancing the development of this compound and its derivatives as potential therapeutic agents.

References

  • Benson, S. W. (1976).
  • Benson, S. W. (n.d.). Benson group increment theory. Wikipedia. Retrieved from [Link]

  • (n.d.). Heat of formation group additivity. Wikipedia. Retrieved from [Link]

  • Češková, L., & Málek, J. (n.d.). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. University of Pardubice.
  • (n.d.). Measuring heat capacity with differential scanning calorimetry. Laboratory for refrigeration and district energy. Retrieved from [Link]

  • (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter.
  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. Retrieved from [Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics.
  • Mayhall, N. J., Raghavachari, K., Redfern, P. C., & Curtiss, L. A. (2009). Investigation of Gaussian4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 113(17), 5170–5175. Retrieved from [Link]

  • (n.d.). Specific Heat Capacity Measurement. Mettler Toledo. Retrieved from [Link]

  • (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. Retrieved from [Link]

  • Mayhall, N. J., et al. (2009). Investigation of Gaussian4 theory for transition metal thermochemistry. Journal of Physical Chemistry A. Retrieved from [Link]

  • (2025). How Does DSC Measure Heat Capacity? Chemistry For Everyone - YouTube. Retrieved from [Link]

  • (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Retrieved from [Link]

  • (n.d.). Thermochemistry Estimation. RMG-Py Documentation. Retrieved from [Link]

  • (n.d.). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Fraunhofer-Publica. Retrieved from [Link]

  • (n.d.). Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds and reliable predictions of their thermochemical properties. Dalton Transactions. Retrieved from [Link]

  • (2021). Python Group Additivity (pGrAdd) software for estimating species thermochemical properties. OSTI.GOV. Retrieved from [Link]

  • (2018). Benson group increment theory | Wikipedia audio article. YouTube. Retrieved from [Link]

  • (n.d.). Bomb Calorimetry. Parr Instrument Company.
  • (n.d.). Group Additivity Based Estimates. NIST Chemistry WebBook. Retrieved from [Link]

  • (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Cheméo. Retrieved from [Link]

  • (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Mole, S. J., Zhou, X., & Liu, R. (1996). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies Into Enthalpies of Formation. Digital Commons@ETSU. Retrieved from [Link]

  • (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. University of Michigan.
  • (2020). Enthalpy of Formation Modeling Using Third Order Group Contribution Technics and Calculation by DFT Method. DergiPark. Retrieved from [Link]

  • (n.d.). Bomb Calorimeter. NSUWorks. Retrieved from [Link]

  • (2025). Experimental and computational thermochemistry of 6,7-dihydro-4(5H)-benzofuranone. ScienceDirect.
  • (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • (n.d.).
  • (n.d.). Strain Energy in Organic Compounds: Bomb Calorimetry. Journal of Chemical Education. Retrieved from [Link]

  • (2013). How to calculate formation energy using DFT? ResearchGate. Retrieved from [Link]

  • (n.d.). Calibrating DFT Formation Enthalpy Calculations by Multifidelity Machine Learning. PMC. Retrieved from [Link]

  • (n.d.). The enthalpy of formation of dibenzofuran and some related oxygen-containing heterocycles in the gas phase. A GAUSSIAN-3 theoretical study. RSC Publishing. Retrieved from [Link]

  • (2019). Synthesis, structural properties, electrophilic substitution reactions and DFT computational studies of calixb[16]enzofurans. UEA Digital Repository. Retrieved from [Link]

  • (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Retrieved from [Link]

  • (n.d.). Standard enthalpy of formation. Wikipedia. Retrieved from [Link]

  • (n.d.). Standard Enthalpy of Formation* for Various Compounds.
  • (2025). The enthalpy of formation of dibenzofuran and some related oxygen-containing heterocycles in the gas phase. A GAUSSIAN3 theoretical study. ResearchGate. Retrieved from [Link]

  • (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH. Retrieved from [Link]

  • (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Retrieved from [Link]

  • (n.d.). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. PubMed. Retrieved from [Link]

  • (2021). ENTROPY OF DISTINGUISHABLE MOLECULES. Physics Pages.
  • (2018). Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton. Taylor & Francis Online. Retrieved from [Link]

Sources

Quantum Chemical Blueprint for 1,3-Dihydro-2-benzofuran-5-ylmethanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 1,3-Dihydro-2-benzofuran-5-ylmethanol, a heterocyclic compound with a scaffold of significant interest in medicinal chemistry. Benzofuran derivatives are known for their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Understanding the electronic structure and physicochemical properties of these molecules at a quantum level is paramount for rational drug design and the prediction of their behavior in biological systems.[4] This whitepaper details a robust computational workflow utilizing Density Functional Theory (DFT) to elucidate the key molecular descriptors of this compound, offering a predictive lens for its reactivity, stability, and potential as a pharmacophore.

Introduction: The Significance of the Benzofuran Scaffold in Drug Discovery

The benzofuran moiety is a privileged heterocyclic system frequently encountered in natural products and synthetic compounds with pronounced pharmacological activities.[1][3] Its structural rigidity and ability to participate in various intermolecular interactions make it an attractive scaffold for the design of novel therapeutic agents. The subject of this guide, this compound (CAS No. 89424-84-0), represents a specific embodiment of this chemical class. A thorough understanding of its three-dimensional conformation, electronic properties, and reactive sites is crucial for predicting its binding affinity to biological targets and its metabolic fate.

Quantum chemical calculations offer a powerful in silico approach to dissecting these molecular intricacies, providing insights that are often challenging to obtain through experimental methods alone.[4] By employing methods like Density Functional Theory (DFT), we can construct a detailed electronic portrait of the molecule, guiding further experimental investigations and accelerating the drug discovery process.

The Computational Cornerstone: Density Functional Theory (DFT)

For a molecule of the size and complexity of this compound, DFT provides an optimal balance between computational cost and accuracy.[5] This guide will employ the widely validated B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation.[6][7] This functional has demonstrated reliable performance for a vast range of organic molecules.[6][7]

The choice of basis set is equally critical. A basis set is a set of mathematical functions used to construct the molecular orbitals.[8] We will utilize the Pople-style 6-31G* basis set, which provides a good description of the electronic structure for most organic compounds.[6][9] The inclusion of a polarization function (*) on heavy atoms allows for a more accurate representation of the electron density distribution in bonds.

Experimental Workflow: A Step-by-Step Computational Protocol

The following protocol outlines the systematic approach to performing quantum chemical calculations on this compound using a computational chemistry software package like Gaussian.[10][11]

Step 1: Molecular Structure Input

The initial step involves constructing the 3D structure of this compound. This can be done using a molecular builder within the software or by importing coordinates from a chemical database. It is crucial to ensure the correct connectivity and initial stereochemistry.

Step 2: Geometry Optimization

The initial structure is a mere starting point. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule on the potential energy surface. This process iteratively adjusts the bond lengths, angles, and dihedral angles until a stable structure is reached.

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation is essential. This serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a transition state.

Step 4: Calculation of Electronic Properties

With the optimized geometry, a single-point energy calculation is performed to derive key electronic properties that are instrumental in drug design:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.[13][14] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[15][16] The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.[14][17]

  • Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution around the molecule.[10] It highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions with a biological target.

The logical flow of this computational workflow is depicted in the following diagram:

Computational_Workflow cluster_input Input Phase cluster_calculation Calculation Phase cluster_output Output & Analysis Build_Molecule 1. Build 3D Structure of This compound Geometry_Optimization 2. Geometry Optimization (DFT: B3LYP/6-31G*) Build_Molecule->Geometry_Optimization Initial Coordinates Frequency_Analysis 3. Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized Structure Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry Electronic_Properties 4. Electronic Property Calculation Frequency_Analysis->Electronic_Properties Validated Minimum IR_Spectrum Predicted IR Spectrum Frequency_Analysis->IR_Spectrum HOMO_LUMO HOMO/LUMO Energies & Gap Electronic_Properties->HOMO_LUMO MEP_Map Molecular Electrostatic Potential Map Electronic_Properties->MEP_Map Electronic_Properties HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) Energy_Gap HOMO-LUMO Gap (Reactivity Indicator) caption Key electronic properties derived from DFT calculations.

Key electronic properties derived from DFT calculations.

Conclusion: From Quantum Insights to Drug Development

The application of quantum chemical calculations, specifically Density Functional Theory, provides a robust and predictive framework for understanding the intrinsic properties of this compound. The computational workflow detailed in this guide enables the determination of its stable conformation, vibrational characteristics, and key electronic descriptors such as HOMO-LUMO energies and the molecular electrostatic potential. These insights are invaluable for medicinal chemists and drug development professionals, offering a rational basis for lead optimization, prediction of drug-target interactions, and assessment of metabolic stability. By integrating these computational strategies into the early stages of drug discovery, the design and development of novel therapeutics based on the benzofuran scaffold can be significantly accelerated and de-risked.

References

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation.

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.

  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube.

  • Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. ACS Publications.

  • Quantum Chemical Calculations for Aminobenzofuran Derivatives: A Technical Guide for Drug Discovery. Benchchem.

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry.

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco.

  • ubiquity of B3LYP/6-31G : r/chemistry. Reddit.

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.

  • The Absolute Beginners Guide to Gaussian. Computational Chemistry List.

  • HOMO and LUMO - Wikipedia.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

  • HOMO and LUMO orbitals of investigated compounds ( a ) Acebutolol, ( b ) Metoprolol and ( c ) Atenolol. ResearchGate.

  • Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate.

  • Understanding HOMO and LUMO in Chemistry. Ossila.

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.

  • Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube.

  • GAUSSIAN 09W TUTORIAL. Barrett Research Group.

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate.

  • Enantioselective Difunctionalization of Alkenes by a Palladium- Catalyzed Heck/Borylation Sequence Contents. The Royal Society of Chemistry.

  • Tutorial: Alchemical Calculations with Gaussian. Life on Numbers - vonrudorff.de.

  • 1H NMR Spectrum (PHY0115295). PhytoBank.

  • (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol | C9H10O2 | MD Topology | NMR | X-Ray.

  • Benzofuran - the NIST WebBook. National Institute of Standards and Technology.

  • (2,3-Dihydro-1-benzofuran-5-yl)methanol | C9H10O2 | CID 2776158. PubChem.

  • 1-Benzofuran-2-Ylmethanol | C9H8O2 | CID 2776263. PubChem.

  • 2,3-DIHYDRO-1-BENZOFURAN-5-YLMETHANOL | 103262-35-7. ChemicalBook.

Sources

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 1,3-Dihydro-2-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible methodology for the synthesis, isolation, and detailed characterization of 1,3-Dihydro-2-benzofuran-5-ylmethanol, a valuable building block in medicinal chemistry and drug discovery. The dihydrobenzofuran scaffold is a privileged structural motif found in a plethora of biologically active natural products and synthetic compounds.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delineates a strategic synthetic pathway commencing from commercially available precursors. It offers detailed, step-by-step experimental protocols, discusses the causality behind experimental choices, and presents a thorough analytical framework for the structural elucidation and purity assessment of the target compound. All methodologies are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran nucleus is a cornerstone in the architecture of numerous compounds exhibiting a wide array of pharmacological activities.[3] Its prevalence in nature and its synthetic accessibility have made it an attractive scaffold for the development of novel therapeutic agents.[1] Derivatives of dihydrobenzofuran have demonstrated potent anti-inflammatory, anticancer, and neuroprotective properties, among others.[2][4] The structural rigidity and defined stereochemical features of the dihydrobenzofuran ring system allow for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The subject of this guide, this compound, incorporates this key scaffold and possesses a reactive hydroxymethyl group, rendering it a versatile intermediate for the synthesis of a diverse library of drug candidates.

Proposed Synthetic Pathway: A Strategic Approach

Given the absence of a well-documented "discovery" of this compound in the scientific literature, this guide proposes a logical and efficient two-step synthetic sequence starting from readily available commercial reagents. The chosen pathway prioritizes high yields, operational simplicity, and the formation of a pure final product.

The overall synthetic strategy involves the initial preparation of a key intermediate, 5-carboxyphthalide, followed by a one-pot reduction of both the lactone and carboxylic acid functionalities to yield the target molecule.

Synthetic Pathway Terephthalic Acid Terephthalic Acid 5-carboxyphthalide 5-Carboxyphthalide Terephthalic Acid->5-carboxyphthalide Step 1: Electrophilic Aromatic Substitution & Lactonization Paraformaldehyde Paraformaldehyde Paraformaldehyde->5-carboxyphthalide Step1_reagents Oleum (fuming H₂SO₄) Target_Compound This compound 5-carboxyphthalide->Target_Compound Step 2: Reduction Step2_reagents Lithium Aluminum Hydride (LiAlH₄) then H₃O⁺ workup

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Carboxyphthalide

The initial step focuses on the synthesis of 5-carboxyphthalide from terephthalic acid and paraformaldehyde in the presence of oleum (fuming sulfuric acid).[5][6][7][8] This reaction proceeds via an electrophilic aromatic substitution mechanism. The highly acidic environment of the oleum protonates the paraformaldehyde, leading to the formation of a reactive electrophile. This electrophile then attacks the electron-rich aromatic ring of terephthalic acid, followed by an intramolecular esterification (lactonization) to yield the stable phthalide ring system. The use of oleum is critical as it serves as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the desired product.[6]

Step 2: Reduction of 5-Carboxyphthalide to this compound

The second and final step involves the reduction of both the carboxylic acid and the lactone functionalities of 5-carboxyphthalide. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its potent reducing power.[6][7] LiAlH₄ is capable of reducing both esters (lactones) and carboxylic acids to their corresponding alcohols.[9] The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbons of both the lactone and the carboxylic acid. The lactone is reduced to a diol, which subsequently undergoes an intramolecular cyclization (etherification) under the reaction or workup conditions to form the dihydrobenzofuran ring. The carboxylic acid is directly reduced to a primary alcohol. A careful aqueous workup is necessary to quench the excess LiAlH₄ and to protonate the resulting alkoxide intermediates.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Synthesis of 5-Carboxyphthalide

Materials:

  • Terephthalic acid

  • Paraformaldehyde

  • Oleum (20% SO₃)

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Activated carbon

Procedure:

  • In a fume hood, carefully add terephthalic acid to a reactor containing oleum under vigorous stirring.

  • Gradually add paraformaldehyde to the mixture, maintaining control over the initial exotherm.

  • Heat the reaction mixture to 125-145 °C and maintain this temperature for several hours until the reaction is complete (monitored by TLC or HPLC).[5][6]

  • Cool the reaction mixture and cautiously quench by adding it to ice-water.

  • Adjust the pH of the resulting suspension to approximately 7 with a sodium hydroxide solution to dissolve the product.[7]

  • Treat the solution with activated carbon to remove colored impurities and filter.

  • Heat the filtrate and acidify with sulfuric acid to a pH of about 2 to precipitate the 5-carboxyphthalide.[5]

  • Isolate the solid product by filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Synthesis of this compound

Materials:

  • 5-Carboxyphthalide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-carboxyphthalide in anhydrous THF to the LiAlH₄ suspension. The addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is fully consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% NaOH solution, and then more water.

  • Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Isolation and Purification

Due to the polar nature of this compound, purification is best achieved using column chromatography.[5]

Protocol for Column Chromatography:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of increasing polarity, starting with a low polarity eluent (e.g., hexane/ethyl acetate 9:1) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid or oil.

Purification_Workflow Crude_Product Crude Product from Workup Adsorption Adsorb on Silica Gel Crude_Product->Adsorption Loading Load Sample onto Column Adsorption->Loading Column_Packing Pack Silica Gel Column Column_Packing->Loading Elution Gradient Elution (Hexane/Ethyl Acetate) Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Combine Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for the isolation and purification of the target compound.

Characterization and Structural Elucidation

Confirmation of the structure and assessment of the purity of the synthesized this compound are achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, and the methylene protons of the dihydrofuran ring. The splitting patterns and coupling constants will be indicative of the substitution pattern and the conformation of the five-membered ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons, the benzylic carbon of the hydroxymethyl group, and the methylene carbons of the dihydrofuran ring.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-O stretching bands for the ether linkage are also expected.

  • MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Purity Assessment
  • HPLC (High-Performance Liquid Chromatography): HPLC analysis, using a suitable column and mobile phase, will be employed to determine the purity of the final compound. A single sharp peak is indicative of a high-purity sample.

  • Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H, O) of the compound, which should correspond to the calculated values for the molecular formula C₉H₁₀O₂.

Data Summary

ParameterExpected Value
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance White to off-white solid or colorless oil
¹H NMR Characteristic peaks for aromatic, benzylic, and dihydrofuran protons
¹³C NMR Expected number of carbon signals for the structure
IR (cm⁻¹) ~3400 (O-H stretch), ~1250-1000 (C-O stretch)
Purity (HPLC) >95%

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis, isolation, and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers in the field of drug discovery and organic synthesis can reliably produce this valuable building block for their research endeavors. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for the exploration of novel dihydrobenzofuran-based compounds with therapeutic potential.

References

  • Arth, G. E. (n.d.). Reduction of Lactones to Hydroxyaldehydes with Lithium Aluminum Hydride. Journal of the American Chemical Society. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. Retrieved from [Link]

  • Simoben, C. V., et al. (n.d.). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. PMC. Retrieved from [Link]

  • Musgrave, R. (2017, March 14). Lactone Reduction with Lithium Aluminum Hydride [Video]. YouTube. Retrieved from [Link]

  • Petersen, H. (2000). Method for the preparation of 5-carboxyphthalide. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022030380A1 - Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method.
  • Semantic Scholar. (n.d.). The chemistry of fungi. Part 77. The synthesis of benzophenones from phthalides : X-ray crystallographic definition of a novel isobenzofuran system. Retrieved from [Link]

  • Google Patents. (n.d.). US8940914B2 - Esters of 5-hydroxymethylfurfural and methods for their preparation.
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Retrieved from [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
  • ACS Publications. (1971). Synthesis and pharmacological activity of dihydrobenzofurans. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Phthalide. National Institutes of Health. Retrieved from [Link]

  • PMC. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Institutes of Health. Retrieved from [Link]

  • PMC. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). US2919282A - Reduction of phthalimide.
  • ChemistryViews. (2015, May 19). New Route to Phthalides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalide synthesis. Retrieved from [Link]

  • ResearchGate. (2025, November 1). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Retrieved from [Link]

Sources

A Technical Guide to the Retrosynthetic Analysis and Synthesis of 1,3-Dihydro-2-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 1,3-Dihydro-2-benzofuran-5-ylmethanol, also known as (1,3-dihydroisobenzofuran-5-yl)methanol, is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the selective serotonin reuptake inhibitor (SSRI) citalopram.[1][2] Its structural motif, featuring a phthalan core with a reactive primary alcohol, makes it a valuable building block for drug development. This guide presents an in-depth retrosynthetic analysis of the target molecule, breaking it down to a readily available commodity chemical. A complete, field-proven forward synthesis is detailed, supported by step-by-step experimental protocols and mechanistic insights, designed for researchers and scientists in synthetic and medicinal chemistry.

Introduction to the Target Molecule

Chemical Identity and Significance

This compound (IUPAC name: (1,3-Dihydroisobenzofuran-5-yl)methanol) possesses the molecular formula C₉H₁₀O₂. The core of the molecule is a 1,3-dihydroisobenzofuran, also known as a phthalan, which is a bicyclic ether. A hydroxymethyl group (-CH₂OH) is attached at the 5-position of the benzene ring, providing a key functional handle for further chemical transformations. Its role as a precursor in the synthesis of citalopram and its analogues underscores its importance in the pharmaceutical industry.[3][4]

Strategic Importance in Synthesis

The value of this molecule lies in the specific arrangement of its functional groups. The phthalan ring is a stable scaffold, while the benzylic alcohol at the 5-position allows for a wide range of subsequent reactions, including oxidation to an aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution, or esterification. This versatility makes it a critical component in multi-step synthetic campaigns aimed at producing complex active pharmaceutical ingredients (APIs).

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the target molecule into progressively less complex precursors. The most efficient strategy for this compound leverages functional group interconversion and the reduction of a stable, easily accessible lactone intermediate.

Primary Strategy: Reduction of a Bifunctional Intermediate

The synthesis of the target molecule can be achieved by the simultaneous reduction of two distinct carbonyl functionalities on a common precursor. By disconnecting the C-O bonds formed during a reduction step, we identify 5-Carboxyphthalide (also known as 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid) as a key strategic intermediate. This molecule contains both a lactone and a carboxylic acid. A potent reducing agent can convert both groups into the required alcohol and dihydrofuran ether functionalities in a single synthetic operation.

Key Disconnections
  • Target Molecule to Precursor A (Functional Group Interconversion & Ring Opening): The target, This compound , contains a dihydrofuran ring (an ether) and a primary alcohol. These can be formed via the complete reduction of a lactone and a carboxylic acid, respectively. This leads directly to our key intermediate, 5-Carboxyphthalide .

  • Precursor A to Starting Material (Electrophilic Aromatic Substitution): 5-Carboxyphthalide is a substituted phthalide. The phthalide ring itself can be formed from a suitably substituted benzene derivative. A highly efficient and industrially relevant method is the reaction of terephthalic acid with a formaldehyde equivalent.[5][6] This disconnection traces the synthesis back to Terephthalic Acid , a widely available and inexpensive bulk chemical.

This analysis reveals a concise and powerful two-step conceptual pathway from a simple aromatic dicarboxylic acid to the desired complex intermediate.

Visualization of Retrosynthetic Pathways

G cluster_logic Retrosynthetic Logic TM This compound (Target Molecule) P1 5-Carboxyphthalide (Precursor A) TM->P1 Reduction (LiAlH₄ or BH₃) P1->TM FGI & Ring Opening SM Terephthalic Acid (Starting Material) P1->SM Hydroxymethylation/ Cyclization FCHO Formaldehyde Source P1->FCHO SM->P1 Electrophilic Aromatic Substitution Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis: A Validated Manufacturing Approach

The forward synthesis translates the retrosynthetic strategy into a practical laboratory procedure. This route is notable for its efficiency and scalability, proceeding from terephthalic acid.

Step 1: Synthesis of 5-Carboxyphthalide

The cornerstone of this synthesis is the hydroxymethylation of terephthalic acid. In this reaction, terephthalic acid is treated with a formaldehyde source, such as paraformaldehyde or trioxane, in a strongly acidic medium like fuming sulfuric acid (oleum).[5][7]

  • Mechanism: The reaction proceeds via electrophilic aromatic substitution. In oleum, formaldehyde is protonated to form the highly electrophilic species, +CH₂OH. This electrophile attacks one of the electron-rich positions on the terephthalic acid ring (ortho to one of the carboxyl groups). The resulting hydroxymethyl intermediate then undergoes an intramolecular esterification (lactonization) to form the stable five-membered phthalide ring.

  • Causality of Reagent Choice: Fuming sulfuric acid serves as both the solvent and a powerful catalyst, ensuring the formation of the active electrophile and promoting the subsequent dehydration and cyclization steps.[6]

Step 2: Reduction of 5-Carboxyphthalide to this compound

This transformation requires a powerful, non-selective reducing agent capable of reducing both a lactone and a carboxylic acid to their corresponding alcohols.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a potent source of hydride ions (H⁻) that readily attacks the electrophilic carbonyl carbons of both the lactone and the carboxylic acid. Borane complexes, such as BH₃·THF, can also be employed and may offer different selectivity profiles or easier workup procedures in certain contexts.

  • Mechanism: The reduction involves the nucleophilic addition of four equivalents of hydride to the two carbonyl groups.

    • The lactone carbonyl is reduced to a hemiacetal intermediate, which is further reduced to open the ring and form a diol.

    • Simultaneously, the carboxylic acid is deprotonated and then reduced to a primary alcohol.

    • During acidic workup, the resulting 1,2-benzenedimethanol derivative undergoes an intramolecular dehydration (etherification) to form the thermodynamically stable 1,3-dihydroisobenzofuran ring system.

Visualization of the Forward Synthesis

G Start Terephthalic Acid Mid 5-Carboxyphthalide Start->Mid 1. Paraformaldehyde, Oleum 2. H₂O Workup End This compound Mid->End 1. LiAlH₄, THF 2. H₃O⁺ Workup

Caption: Forward synthesis from terephthalic acid.

Experimental Protocols

The following protocols are representative procedures based on established literature methods.[5][8] Researchers must conduct their own risk assessments and adhere to all institutional safety guidelines.

Protocol 1: Synthesis of 5-Carboxyphthalide from Terephthalic Acid
ReagentMolar Mass ( g/mol )AmountMolar Equivalents
Terephthalic Acid166.13166.1 g1.0
Paraformaldehyde30.03 (as CH₂O)33.0 g1.1
Fuming Sulfuric Acid (25% SO₃)-500 mL-

Procedure:

  • To a stirred, three-necked flask equipped with a mechanical stirrer, thermometer, and gas outlet, cautiously add 500 mL of fuming sulfuric acid.

  • In portions, carefully add 166.1 g (1.0 mol) of terephthalic acid to the oleum. The addition may be exothermic. Maintain the temperature below 40 °C.

  • Once the terephthalic acid has dissolved, add 33.0 g (1.1 mol equivalents of CH₂O) of paraformaldehyde in small portions, ensuring the temperature does not exceed 50 °C.

  • After the addition is complete, heat the reaction mixture to 120-125 °C and maintain for 18-20 hours. The reaction progress can be monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 2 kg of crushed ice with vigorous stirring.

  • The crude 5-carboxyphthalide will precipitate as a solid. Filter the solid using a Büchner funnel and wash thoroughly with cold water until the washings are neutral (pH ~7).

  • For purification, the crude solid can be dissolved in a dilute aqueous solution of sodium bicarbonate, filtered to remove insoluble impurities (like diphthalides), and then re-precipitated by acidifying the filtrate with concentrated HCl to a pH of ~2.[5]

  • Filter the purified product, wash with cold water, and dry under vacuum to yield 5-carboxyphthalide as a white solid.

Protocol 2: Reduction to this compound
ReagentMolar Mass ( g/mol )AmountMolar Equivalents
5-Carboxyphthalide178.1417.8 g0.1
Lithium Aluminum Hydride (LiAlH₄)37.9511.4 g3.0
Tetrahydrofuran (THF), anhydrous-400 mL-

Procedure:

  • Set up a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Suspend 11.4 g (0.3 mol) of LiAlH₄ in 200 mL of anhydrous THF in the flask.

  • Dissolve 17.8 g (0.1 mol) of 5-carboxyphthalide in 200 mL of anhydrous THF. Due to limited solubility, a fine suspension may be used.

  • Add the solution/suspension of 5-carboxyphthalide dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition is highly exothermic and will be accompanied by hydrogen gas evolution. Control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • 11.4 mL of water

    • 11.4 mL of 15% aqueous NaOH

    • 34.2 mL of water

  • Stir the resulting granular precipitate for 1 hour at room temperature.

  • Filter off the aluminum salts and wash the filter cake thoroughly with fresh THF or ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • The product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid or viscous oil.

Conclusion

The retrosynthetic analysis of this compound reveals a highly efficient and logical synthetic pathway originating from the commodity chemical terephthalic acid. The forward synthesis, proceeding through the key intermediate 5-carboxyphthalide, employs robust and well-understood chemical transformations. This strategy, involving an electrophilic hydroxymethylation/cyclization followed by a comprehensive reduction, provides a scalable and reliable method for producing this valuable pharmaceutical intermediate, thereby facilitating research and development in medicinal chemistry.

References

  • Vertex AI Search, Quantum Reality in the Selective Reduction of a Benzofuran System - PMC.
  • Vertex AI Search, Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits | Green Chemistry Teaching and Learning Community (GCTLC).
  • Vertex AI Search, (1,3-dihydroisobenzofuran-5-yl)methanol synthesis - ChemicalBook.
  • Vertex AI Search, WO2001002383A2 - Process for the synthesis of citalopram - Google Patents.
  • Vertex AI Search, Synthesis method of citalopram intermediate - Eureka | Patsnap.
  • Vertex AI Search, A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega.
  • Vertex AI Search, Synthesis of Citalopram.
  • Vertex AI Search, A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH.
  • Vertex AI Search, WO2000023431A1 - Method for the preparation of citalopram - Google Patents.
  • Vertex AI Search, Lithium-ammonia reduction of benzofurans | The Journal of Organic Chemistry.
  • Vertex AI Search, Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC - PubMed Central.
  • Vertex AI Search, Synthesis of 1,3-Dihydro-2-benzofurans - Organic Chemistry Portal.
  • Vertex AI Search, US8940914B2 - Esters of 5-hydroxymethylfurfural and methods for their preparation - Google Patents.
  • Vertex AI Search, Process for the preparation of 5-Cyanophthalide and intermediates useful therein - myExperiment.
  • Vertex AI Search, A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS Kazuhiro Kobayashi,* Kazuaki Shik.
  • Vertex AI Search, Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents.
  • Vertex AI Search, 1,3-Dihydro-2-benzofuran-5-carboxylic Acid - Benchchem.
  • Vertex AI Search, CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds - Google Patents.
  • Vertex AI Search, 2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal.
  • Vertex AI Search, US6888009B2 - Method for the preparation of 5-carboxyphthalide - Google Patents.
  • Vertex AI Search, 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid--1,1'-methylenebis(4-isocyanatobenzene) (1/1) | C24H14N2O7 - PubChem.
  • Vertex AI Search, Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH.
  • Vertex AI Search, 5-(hydroxymethyl)-1,3-dihydro-2-benzofuran-1-one - PubChemLite.
  • Vertex AI Search, US20030009038A1 - Process for the preparation of 5-carboxyphthalide - Google Patents.
  • Vertex AI Search, 5-Methoxy-2-benzofuran-1(3H)-one - PMC - NIH.
  • Vertex AI Search, Retrosynthesis of Furan-Containing Pharmaceutical Precursors - Carroll Scholars.
  • Vertex AI Search, Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate.
  • Vertex AI Search, Method for the preparation of 5-carboxyphthalide (2000) | Hans Petersen | 12 Citations.
  • Vertex AI Search, Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
  • Vertex AI Search, WO2001032643A1 - Method for the preparation of 5-carboxyphthalide - Google Patents.
  • Vertex AI Search, Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps - Beilstein Journals.
  • Vertex AI Search, Phthalide synthesis - Organic Chemistry Portal.
  • Vertex AI Search, Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University.
  • Vertex AI Search, (1,3-dihydroisobenzofuran-5-yl)methanol | 89424-84-0 - ChemicalBook.
  • Vertex AI Search, Manufacturing Synthesis of 5-Substituted Phthalides - Semantic Scholar.
  • Vertex AI Search, (PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives.
  • Vertex AI Search, Syntheses of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines From 5-hydroxy-3-methyl-3H-benzofuran-2-one. Rearrangement and Ring Expansion Under Reductive Conditions on Treatment With Hydrides - PubMed.
  • Vertex AI Search, Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro - PubMed.

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1,3-Dihydro-2-benzofuran-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the palladium-catalyzed synthesis of 1,3-dihydro-2-benzofuran-5-ylmethanol derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The 1,3-dihydro-2-benzofuran (also known as phthalan) core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The strategic introduction of a hydroxymethyl group at the 5-position provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships in drug development programs. This document provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and expert insights into process optimization and troubleshooting, tailored for researchers and scientists in the field.

Introduction: The Significance of the 1,3-Dihydro-2-benzofuran Scaffold

The 1,3-dihydro-2-benzofuran moiety is a recurring structural motif in a wide array of natural products and pharmacologically active molecules.[1] Its prevalence underscores its importance as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[2][3] The targeted synthesis of derivatives such as this compound is therefore of high interest to the drug development community, as it opens avenues for the creation of novel therapeutic agents.[2]

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][5] In the context of synthesizing 1,3-dihydro-2-benzofuran derivatives, palladium catalysis offers several elegant and convergent strategies, primarily revolving around intramolecular C-O bond formation. These methods often proceed under mild conditions and exhibit broad functional group tolerance, making them ideal for the synthesis of complex molecules.[6][7]

This guide will focus on a prevalent and adaptable palladium-catalyzed approach: the intramolecular cyclization of appropriately substituted ortho-allylphenols or related precursors. We will delve into the mechanistic underpinnings of this transformation and provide a robust, step-by-step protocol that can be adapted for the synthesis of various this compound derivatives.

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the reaction mechanism is paramount for successful protocol implementation and troubleshooting. The palladium-catalyzed intramolecular cyclization to form dihydrobenzofurans typically proceeds through a well-defined catalytic cycle. While several variations exist depending on the specific substrates and reaction conditions, a common pathway involves the following key steps:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of a Pd(0) species to an aryl halide or triflate. This step forms a Pd(II) intermediate.

  • Intramolecular Carbopalladation (Heck-type reaction) or Oxypalladation: In the case of an ortho-alkenyl phenol, the palladium(II) species can coordinate to the double bond. Subsequent intramolecular insertion of the alkene into the Pd-aryl bond (carbopalladation) or attack of the phenolic oxygen on the coordinated alkene (oxypalladation) leads to the formation of a new carbon-palladium or oxygen-palladium bond and the dihydrobenzofuran ring system.

  • β-Hydride Elimination or Reductive Elimination: Following cyclization, the palladium intermediate can undergo β-hydride elimination to yield an unsaturated product, or more commonly in these syntheses, reductive elimination to directly afford the desired saturated dihydrobenzofuran and regenerate the active Pd(0) catalyst.[7] The specific pathway is often dictated by the nature of the starting material and the ligand environment around the palladium center.

An alternative and powerful approach involves the hydroxyl-directed C-H activation/C-O cyclization.[1][8] In this scenario, a Pd(II) catalyst coordinates to the hydroxyl group of a phenylethanol derivative, directing the activation of a proximate C-H bond on the aromatic ring. This is followed by reductive elimination to form the C-O bond and the dihydrobenzofuran ring, with an oxidant regenerating the active Pd(II) catalyst.[1]

Visualizing the Catalytic Cycle: A Generalized Pathway

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X L_n Pd0->PdII_Aryl Oxidative Addition Cyclization_Intermediate Cyclized Pd(II) Intermediate PdII_Aryl->Cyclization_Intermediate Intramolecular Cyclization Cyclization_Intermediate->Pd0 Product 1,3-Dihydro- 2-benzofuran Derivative Cyclization_Intermediate->Product Reductive Elimination Starting_Material o-Allylphenol or equivalent Starting_Material->Cyclization_Intermediate Aryl_Halide Aryl-X Aryl_Halide->PdII_Aryl

Caption: Generalized catalytic cycle for the palladium-catalyzed synthesis of 1,3-dihydro-2-benzofurans.

Experimental Protocol: Synthesis of (1,3-Dihydro-2-benzofuran-5-yl)methanol

This protocol outlines a general procedure for the synthesis of the target molecule via a palladium-catalyzed intramolecular cyclization of a suitable precursor, such as 4-allyl-3-hydroxybenzyl alcohol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Allyl-3-hydroxybenzyl alcohol≥97%Commercially AvailableStarting material.
Palladium(II) Acetate (Pd(OAc)₂)99.9%Major Chemical SupplierCatalyst.
Triphenylphosphine (PPh₃)≥99%Major Chemical SupplierLigand.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Major Chemical SupplierBase.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Major Chemical SupplierSolvent.
Ethyl AcetateHPLC GradeMajor Chemical SupplierFor extraction and chromatography.
HexanesHPLC GradeMajor Chemical SupplierFor chromatography.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor workup.
BrinePrepared in-houseFor workup.
Anhydrous Sodium Sulfate≥99%Major Chemical SupplierFor drying.
Silica Gel230-400 meshMajor Chemical SupplierFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-allyl-3-hydroxybenzyl alcohol (1.0 mmol, 1.0 eq), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Addition of Reagents: Add anhydrous sodium carbonate (1.5 mmol, 1.5 eq) and anhydrous acetonitrile (20 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (3 x 10 mL).

  • Extraction: Combine the organic filtrates and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate) to afford the pure (1,3-dihydro-2-benzofuran-5-yl)methanol.

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure the palladium catalyst is of high quality and has been stored properly. Consider using a different palladium source (e.g., Pd(PPh₃)₄).
Insufficiently inert atmosphereEnsure the reaction is set up under a rigorously inert atmosphere to prevent catalyst deactivation.
Poor quality solventUse freshly distilled or anhydrous grade solvent.
Formation of side products Incorrect reaction temperatureOptimize the reaction temperature. Lowering the temperature may increase selectivity.
Inappropriate ligandScreen different phosphine ligands (e.g., bidentate ligands like dppf) or N-heterocyclic carbene (NHC) ligands.
Difficulty in purification Co-eluting impuritiesAdjust the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The palladium-catalyzed synthesis of this compound derivatives represents a robust and versatile strategy for accessing this important class of molecules. The methodologies described herein, particularly the intramolecular cyclization of ortho-allylphenols, provide a reliable and scalable route to these valuable building blocks. A thorough understanding of the underlying reaction mechanisms, coupled with careful experimental execution, will enable researchers to efficiently synthesize these compounds and explore their potential in the development of novel therapeutics. The provided protocol serves as a solid foundation that can be further optimized and adapted to a wide range of substituted precursors, facilitating the rapid generation of diverse chemical libraries for biological screening.

References

  • Xiao, B., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250–9253. Available at: [Link]

  • Wang, G.-W., et al. (2010). Pd(II)-Catalyzed Hydroxyl-Directed C−H Activation/C−O Cyclization: Expedient Construction of Dihydrobenzofurans. Journal of the American Chemical Society, 132(11), 3650–3651. Available at: [Link]

  • Kaur, N., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14, 15097-15144. Available at: [Link]

  • Wang, G. W., et al. (2011). Pd(II)-Catalyzed Hydroxyl-Directed C—H Activation/C—O Cyclization: Expedient Construction of Dihydrobenzofurans. Semantic Scholar. Available at: [Link]

  • Houghtling, J. M., et al. (2022). Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes. Organic Letters, 24(31), 5776–5780. Available at: [Link]

  • Xiao, B., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. ResearchGate. Available at: [Link]

  • Döbele, M., et al. (2004). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. Angewandte Chemie International Edition, 43(45), 6144-8. Available at: [Link]

  • Kim, S., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(24), 6390–6393. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2011). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Semantic Scholar. Available at: [Link]

  • Agasti, S., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Advanced Synthesis & Catalysis, 357(13), 2871-2876. Available at: [Link]

  • Chen, C.-Y., et al. (2013). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. Organic Letters, 15(18), 4846–4849. Available at: [Link]

  • Reddy, G. S., et al. (2023). Synthesis of Fused Dibenzofuran Derivatives via Palladium-Catalyzed Domino C–C Bond Formation and Iron-Catalyzed Cycloisomerization. New Journal of Chemistry, 47(40), 18693-18697. Available at: [Link]

  • Agasti, S., et al. (2015). Palladium‐Catalyzed Synthesis of 2,3‐Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Sci-Hub. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]

  • Agasti, S., et al. (2015). Palladium‐Catalyzed Synthesis of 2,3‐Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. OUCI. Available at: [Link]

  • Sharma, D., et al. (2022). Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives. RSC Advances, 12, 27685-27697. Available at: [Link]

  • Batool, M., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(49), 46485–46513. Available at: [Link]

  • Li, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26848-26867. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of the 3rd International Conference on Research and Advances in Mechanical Engineering, 68, 237-251. Available at: [Link]

Sources

The Strategic deployment of 1,3-Dihydro-2-benzofuran-5-ylmethanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, demanding a continuous supply of innovative molecular scaffolds and building blocks. Among these, the 1,3-dihydroisobenzofuran moiety has emerged as a privileged structure, present in a variety of biologically active natural products and synthetic compounds.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key derivative, 1,3-Dihydro-2-benzofuran-5-ylmethanol , as a versatile building block in the synthesis of potential drug candidates, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Significance of the 1,3-Dihydroisobenzofuran Core

The 1,3-dihydroisobenzofuran scaffold is a bicyclic ether that imparts a unique three-dimensional conformation to molecules, a desirable trait for achieving specific and high-affinity interactions with biological targets.[2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anti-osteoporotic properties.[3][4] The inherent structural rigidity and defined exit vectors of this scaffold make it an attractive starting point for the design of targeted therapies.

This compound: A Versatile Synthetic Intermediate

This compound (CAS No: 89424-84-0) is a particularly useful building block as it possesses a reactive hydroxymethyl group at the 5-position.[5] This functional handle allows for a variety of chemical transformations, enabling the straightforward introduction of the 1,3-dihydroisobenzofuran core into more complex molecular architectures. Its utility is especially pronounced in the construction of libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance Solid
CAS Number 89424-84-0

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway. Inhibitors of PARP, such as Olaparib, have revolutionized the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.[6][7] The development of novel PARP inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles is an active area of research.[8]

The benzofuran scaffold has been identified as a key pharmacophore in a number of potent PARP inhibitors.[3] While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural similarity to key intermediates suggests its high potential in the synthesis of novel PARP inhibitors. For instance, the structurally related (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is a known intermediate in the synthesis of Olaparib.[6][9]

The following sections provide detailed protocols for the synthesis of this compound and its subsequent elaboration into a scaffold suitable for PARP inhibitor development.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method based on the reduction of the corresponding carboxylic acid or aldehyde, which are common synthetic precursors.

Objective: To synthesize this compound from a suitable precursor.

Materials:

  • 1,3-Dihydroisobenzofuran-5-carboxylic acid (or -5-carbaldehyde)

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,3-dihydroisobenzofuran-5-carboxylic acid (1.0 eq) in anhydrous THF.

  • Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add lithium aluminum hydride (1.5 - 2.0 eq) portion-wise. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by 15% aqueous NaOH, and then more water. A granular precipitate should form.

  • Workup: Filter the mixture through a pad of Celite®, washing the filter cake with THF or diethyl ether.

  • Extraction: Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude alcohol by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality: The choice of a powerful reducing agent like LiAlH₄ is necessary for the reduction of the carboxylic acid. For the aldehyde, a milder reducing agent like NaBH₄ in methanol would be sufficient and safer. The aqueous workup is designed to neutralize any remaining reagent and salts, facilitating the isolation of the product.

Synthesis_of_Building_Block Precursor 1,3-Dihydroisobenzofuran- 5-carboxylic acid Product 1,3-Dihydro-2-benzofuran- 5-ylmethanol Precursor->Product Reduction Reagent LiAlH₄, THF

Caption: Synthetic route to this compound.

Protocol 2: Derivatization for PARP Inhibitor Scaffolds

This protocol demonstrates how the synthesized building block can be used to introduce a side chain, a common feature in many PARP inhibitors that interacts with the nicotinamide ribose binding pocket.

Objective: To synthesize an ether-linked derivative of this compound.

Materials:

  • This compound

  • A suitable alkyl halide (e.g., 4-(bromomethyl)benzonitrile)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Wash the NaH (1.2 eq) with hexanes to remove the mineral oil and suspend it in anhydrous DMF in a flame-dried flask under an inert atmosphere.

  • Alkoxide Formation: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Stir at this temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) as a solution in anhydrous DMF. Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired ether derivative.

Trustworthiness: This Williamson ether synthesis is a robust and well-established method for forming ether linkages. The use of a strong base like NaH ensures complete deprotonation of the alcohol for efficient alkylation. The workup procedure is standard for removing DMF and inorganic salts.

Derivatization_Workflow Start 1,3-Dihydro-2-benzofuran- 5-ylmethanol Step1 Deprotonation (NaH, DMF) Start->Step1 Intermediate Alkoxide Intermediate Step1->Intermediate Step2 Alkylation (R-X) Intermediate->Step2 Product Ether-linked Derivative Step2->Product

Caption: Workflow for the derivatization of the building block.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a reactive handle allow for its incorporation into a wide range of molecular scaffolds. The protocols provided herein offer a practical guide for its preparation and derivatization, paving the way for the discovery of novel therapeutic agents, particularly in the exciting field of PARP inhibition. Further exploration of this scaffold in combination with other pharmacophoric elements is highly encouraged to unlock its full potential in drug discovery.

References

  • Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 597. [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Olaparib Synthesis Intermediates. (n.d.). The Crucial Role of Intermediates in Olaparib Synthesis. [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

  • Google Patents. (n.d.). CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds.
  • Pharma Inventor Inc. (n.d.). Patent & Publications. [Link]

  • Google Patents. (n.d.). US 2008/0280875 A1 - Fused Phenyl Amido Heterocyclic Glucokinase Activators. [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • PubMed. (2025). Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-dihydroisobenzofuran-5-ol and 1,3-dihydroisobenzofuran-4-ol. [Link]

  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models. [Link]

  • Royal Society of Chemistry. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. [Link]

  • Hoffman Fine Chemicals. (n.d.). (1,3-Dihydroisobenzofuran-5-yl)methanol. [Link]

  • National Institutes of Health. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

  • ChemJam. (2025). Patent Busting: Move a nitrogen, file a patent. [Link]

  • National Institutes of Health. (2020). [18F]AZD2461, an Insight on Difference in PARP Binding Profiles for DNA Damage Response PET Imaging. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of 1,3-Dihydro-2-benzofuran-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of chemical libraries derived from the 1,3-Dihydro-2-benzofuran-5-ylmethanol scaffold. Benzofuran derivatives are recognized for a wide spectrum of biological activities, making them a promising starting point for drug discovery campaigns.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind them. We will cover the entire HTS workflow, from initial assay development and validation to the execution of a large-scale screen and subsequent data analysis for hit identification. The protocols are designed to be robust, reproducible, and adaptable to various biological targets.

Introduction: The Rationale for Screening Benzofuran Derivatives

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antioxidant activities.[1][2][3] The structural diversity that can be achieved through substitution on the benzofuran ring system allows for the creation of large, diverse chemical libraries. High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify those that modulate a specific biological pathway.[4][5] By combining a well-designed library of this compound derivatives with a robust HTS assay, researchers can efficiently identify novel hit compounds for further development.

The HTS process is a multi-disciplinary endeavor that integrates automation, sensitive detection methods, and powerful data analysis tools to accelerate the discovery of new therapeutics.[4][6][7][8] The primary goal is to identify "hits"—compounds that produce a desired effect in a biological assay—which can then serve as starting points for lead optimization.[]

Foundational Stage: Assay Development and Validation

The success of any HTS campaign hinges on the quality of the biological assay.[10] It must be sensitive, reproducible, and compatible with automation in a miniaturized format (typically 384- or 1536-well plates).[4][6] This section outlines the critical steps for developing and validating a robust assay for screening our benzofuran library.

Choosing the Right Assay Technology

The selection of an appropriate detection method is paramount. Fluorescence and luminescence-based assays are the most common in HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[11][12]

  • Fluorescence-Based Assays: These are versatile and widely used for various target classes, including enzymes like kinases and proteases.[13][14][15] Methods like Fluorescence Resonance Energy Transfer (FRET) are particularly useful for monitoring enzymatic activity or binding events.[14]

  • Luminescence-Based Assays: These assays, often utilizing luciferase enzymes, are known for their exceptional sensitivity and low background interference, as they do not require an external light source for excitation.[16][17][18] This makes them ideal for assays with low signal windows.

For the purpose of this protocol, we will describe a generalized fluorescence-based enzyme inhibition assay, which can be adapted for various specific targets.

Protocol: Assay Miniaturization and Optimization

The goal is to adapt a laboratory-scale assay to a high-throughput format (e.g., 384-well plates) while maintaining robust performance.

Step-by-Step Protocol:

  • Reagent Stability: Confirm the stability of all assay reagents (enzyme, substrate, buffers) at room temperature for the expected duration of the screening run.

  • DMSO Tolerance: Since compound libraries are typically stored in dimethyl sulfoxide (DMSO), it's crucial to determine the assay's tolerance to this solvent.[19] Test a range of final DMSO concentrations (e.g., 0.1% to 2%) to ensure that the assay signal is not adversely affected.

  • Substrate and Enzyme Concentration: Optimize the concentrations of the enzyme and substrate to achieve a linear reaction rate and a strong signal-to-background ratio. This is often done using a matrix titration of both components.

  • Incubation Time: Determine the optimal incubation time that provides a sufficient signal window while remaining within the linear range of the reaction.

  • Automation Compatibility: Ensure that all liquid handling steps can be accurately and precisely performed by automated liquid handlers. This includes dispensing reagents, compounds, and performing mixing steps.[20][21]

The Litmus Test: Assay Validation with the Z'-Factor

Before commencing a full-scale screen, the assay must be rigorously validated to ensure its quality and reliability.[19] The Z'-factor is the gold standard for this purpose, as it provides a statistical measure of the separation between positive and negative controls, taking into account the data variation.[22][23][24]

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Z'-Factor Value Assay Quality
> 0.5Excellent assay, suitable for HTS.[5][23]
0 to 0.5Marginal assay, may require further optimization.[23]
< 0Unacceptable assay, not suitable for screening.

Protocol for Z'-Factor Determination:

  • Prepare a 384-well plate with alternating columns of positive and negative controls (e.g., 192 wells of each).

  • The negative control should contain the assay components with the vehicle (DMSO), representing 0% inhibition.

  • The positive control should contain a known inhibitor at a concentration that gives maximum inhibition (100% inhibition).

  • Run the assay according to the optimized protocol.

  • Calculate the Z'-factor using the data from the plate. A consistent Z'-factor above 0.5 across multiple runs indicates a robust assay ready for HTS.[25]

The Screening Campaign: From Library to Hits

With a validated assay, the screening of the this compound derivative library can begin. This phase requires meticulous planning and execution, leveraging automation to ensure consistency and throughput.[4][7]

Compound Management and Plate Preparation

Effective compound management is crucial for maintaining the integrity of the chemical library and ensuring accurate results.[26][27]

  • Library Storage: Compounds should be stored in a controlled environment (typically -20°C or -80°C) in DMSO.

  • Plate Reformatting: The library is typically reformatted from stock plates into assay-ready plates at the desired screening concentration. Automated liquid handlers are essential for this process to minimize errors.[5]

The HTS Workflow

The following diagram illustrates a typical automated HTS workflow for an enzyme inhibition assay.

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Data Analysis Compound_Plating Compound Library Plating (384-well format) Dispense_Compound Transfer Compounds from Library Plate Compound_Plating->Dispense_Compound Reagent_Prep Assay Reagent Preparation (Enzyme, Buffer) Dispense_Enzyme Dispense Enzyme to Assay Plate Reagent_Prep->Dispense_Enzyme Incubate_1 Incubation (Compound + Enzyme) Dispense_Compound->Incubate_1 Dispense_Substrate Dispense Substrate (Initiate Reaction) Incubate_1->Dispense_Substrate Incubate_2 Incubation (Reaction Development) Dispense_Substrate->Incubate_2 Read_Plate Read Plate (Fluorescence Detector) Incubate_2->Read_Plate Data_QC Data Quality Control (Z'-Factor Calculation) Read_Plate->Data_QC Hit_ID Hit Identification (% Inhibition > Threshold) Data_QC->Hit_ID Confirmation Hit Confirmation & Dose-Response Hit_ID->Confirmation Data_Analysis_Flow Raw_Data Raw Fluorescence Data Normalization Normalization (% Inhibition) Raw_Data->Normalization Plate_QC Plate QC (Z' > 0.5) Normalization->Plate_QC Hit_Selection Hit Selection (% Inhibition > 3σ) Plate_QC->Hit_Selection Primary_Hits Primary Hit List Hit_Selection->Primary_Hits Hit_Confirmation Hit Confirmation (Re-test) Primary_Hits->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits

Caption: Data analysis pipeline from raw data to confirmed hits.

Hit Confirmation and Follow-up

Primary hits must be confirmed through a series of follow-up experiments to eliminate false positives and characterize their activity.

  • Re-testing: Primary hits are "cherry-picked" from the original library plates and re-tested in the primary assay to confirm their activity. [25]2. Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC50 value).

  • Secondary Assays: Orthogonal assays, which use a different detection technology or biological principle, are often employed to further validate the hits and rule out assay-specific artifacts.

Conclusion

The high-throughput screening of a this compound derivative library is a powerful strategy for identifying novel bioactive compounds. By adhering to the principles of rigorous assay development, validation, and systematic data analysis outlined in this guide, researchers can maximize the quality of their results and increase the likelihood of discovering promising lead candidates for drug development.

References

  • The Benefits of Automation in High Throughput Screening - Dispendix. (2024, June 27). Available from: [Link]

  • The value of automating assays in screening - Drug Target Review. (2018, May 2). Available from: [Link]

  • High-Throughput Screening (HTS) - Beckman Coulter. Available from: [Link]

  • High-Throughput Screening - Hudson Lab Automation. Available from: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). Available from: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. Available from: [Link]

  • Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery - PubMed. (2021, July 30). Available from: [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Available from: [Link]

  • What is automation in high-throughput science? Available from: [Link]

  • Advances in luminescence-based technologies for drug discovery - PubMed. (2022, December 23). Available from: [Link]

  • Advances in luminescence-based technologies for drug discovery - PMC. (2022, December 23). Available from: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic. Available from: [Link]

  • High-throughput screening - Wikipedia. Available from: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Available from: [Link]

  • Analysis of HTS data - Cambridge MedChem Consulting. (2017, November 13). Available from: [Link]

  • On HTS: Z-factor. (2023, December 12). Available from: [Link]

  • Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions - PubMed. (2023, June 22). Available from: [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. (2025, April 21). Available from: [Link]

  • LUMINESCENCE TECHNOLOGIES FOR HIGH THROUGHPUT COMPOUND SCREENING | Request PDF - ResearchGate. Available from: [Link]

  • A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production - ResearchGate. Available from: [Link]

  • High Throughput Screening (HTS) Techniques: Applications in Chemical Biology. Available from: [Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). Available from: [Link]

  • High-Throughput Screening Methods for Drug Discovery | Technology Networks. (2024, April 17). Available from: [Link]

  • Assay performance and the Z'-factor in HTS - Drug Target Review. (2023, March 30). Available from: [Link]

  • Compound Management for Quantitative High-Throughput Screening - PubMed Central. Available from: [Link]

  • High Throughput Screening (HTS) Techniques: Applications in Chemical Biology | Request PDF - ResearchGate. Available from: [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020, May 20). Available from: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. Available from: [Link]

  • What Metrics Are Used to Assess Assay Quality? - BIT 479/579 High-throughput Discovery. Available from: [Link]

  • Compound library management - PubMed. Available from: [Link]

  • Metrics for Comparing Instruments and Assays - Molecular Devices. Available from: [Link]

  • Introduction - High-Throughput Screening Center. Available from: [Link]

  • Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • (PDF) Compound Library Management in High Throughput Screening - ResearchGate. (2025, November 11). Available from: [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Available from: [Link]

  • Chapter 1: HTS Methods: Assay Design and Optimisation - Books - The Royal Society of Chemistry. (2016, December 8). Available from: [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PubMed Central. Available from: [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Available from: [Link]

  • Challenges in secondary analysis of high throughput screening data - PubMed. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC. (2019, September 2). Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available from: [Link]

  • HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS | Request PDF - ResearchGate. Available from: [Link]

  • Challenges of HTS in early-stage drug discovery - Axxam SpA. Available from: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

  • Novel benzofuran derivatives: Synthesis and antitumor activity - ResearchGate. (2025, December 6). Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 1,3-Dihydro-2-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3-Dihydro-2-benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-dihydro-2-benzofuran (or dihydroisobenzofuran) framework is a core structural motif present in a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities.[1][2] Its unique three-dimensional architecture and favorable physicochemical properties make it an attractive scaffold for the design of novel therapeutic agents.[3][4][5] Derivatives of this heterocyclic system have demonstrated potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][2][3][5]

1,3-Dihydro-2-benzofuran-5-ylmethanol serves as an excellent starting material for the synthesis of a diverse library of bioactive candidates. The primary benzylic alcohol at the 5-position is a versatile functional handle that can be readily transformed into a variety of other functional groups, including aldehydes, carboxylic acids, ethers, esters, and amines. This allows for the systematic exploration of the structure-activity relationship (SAR) around the dihydrobenzofuran core, a critical step in the drug discovery process.

This guide provides detailed application notes and protocols for the key synthetic transformations of this compound, empowering researchers to generate novel molecular entities for biological screening. The methodologies presented are based on established and reliable chemical transformations of benzylic alcohols, with a focus on providing practical, step-by-step instructions.

Synthetic Strategies: A Roadmap to Bioactive Derivatives

The journey from this compound to a library of potentially bioactive compounds can be visualized as a series of branching pathways, each beginning with a key functional group interconversion of the starting benzylic alcohol. The following diagram illustrates the primary synthetic routes discussed in this guide.

G start 1,3-Dihydro-2-benzofuran- 5-ylmethanol aldehyde 1,3-Dihydro-2-benzofuran- 5-carbaldehyde start->aldehyde Oxidation ether 5-(Alkoxymethyl)-1,3-dihydro- 2-benzofuran Derivatives start->ether Etherification ester 1,3-Dihydro-2-benzofuran-5-yl- methyl Ester Derivatives start->ester Esterification amine 5-(Aminomethyl)-1,3-dihydro- 2-benzofuran Derivatives start->amine Amination carboxylic_acid 1,3-Dihydro-2-benzofuran- 5-carboxylic acid aldehyde->carboxylic_acid Further Oxidation

Caption: Key synthetic transformations of this compound.

Part 1: Oxidation of the Benzylic Alcohol

The oxidation of the benzylic alcohol in this compound can yield either the corresponding aldehyde or carboxylic acid, both of which are valuable intermediates for further derivatization.

Selective Oxidation to 1,3-Dihydro-2-benzofuran-5-carbaldehyde

The selective oxidation of a primary benzylic alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. A photochemical method using Eosin Y as a metal-free photocatalyst and molecular oxygen as the oxidant is a green and efficient approach.[6]

Protocol 1: Photochemical Aerobic Oxidation

  • Materials:

    • This compound

    • Eosin Y

    • Acetonitrile (CH₃CN)

    • Oxygen (O₂) balloon

    • Blue LED lamp (460-470 nm)

    • Schlenk flask or other suitable reaction vessel

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), Eosin Y (0.02 mmol, 2 mol%), and acetonitrile (10 mL).

    • Seal the flask, evacuate, and backfill with oxygen from a balloon. Repeat this process three times.

    • Stir the reaction mixture under an oxygen atmosphere (balloon) and irradiate with a blue LED lamp at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,3-Dihydro-2-benzofuran-5-carbaldehyde.

Oxidation to 1,3-Dihydro-2-benzofuran-5-carboxylic Acid

For the synthesis of the carboxylic acid, a two-step, one-pot procedure involving a copper-catalyzed aerobic oxidation followed by a Lindgren oxidation with sodium chlorite is highly effective.[7][8]

Protocol 2: One-Pot Copper-Catalyzed/Lindgren Oxidation

  • Materials:

    • This compound

    • Copper(I) iodide (CuI)

    • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)

    • Pyridine

    • Acetonitrile (CH₃CN)

    • Sodium chlorite (NaClO₂)

    • Sodium dihydrogen phosphate (NaH₂PO₄)

    • 2-Methyl-2-butene

    • tert-Butanol (t-BuOH)

    • Water (H₂O)

  • Procedure:

    • Step A (Alcohol to Aldehyde):

      • To a round-bottom flask, add this compound (1.0 mmol), CuI (0.05 mmol, 5 mol%), TEMPO (0.1 mmol, 10 mol%), and pyridine (0.2 mmol, 20 mol%) in acetonitrile (5 mL).

      • Stir the mixture under an air atmosphere at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Step B (Aldehyde to Carboxylic Acid):

      • In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in a mixture of t-BuOH (2 mL) and water (2 mL).

      • Add 2-methyl-2-butene (2.0 mmol) to the aldehyde-containing reaction mixture from Step A.

      • Slowly add the sodium chlorite solution to the reaction mixture at room temperature.

      • Stir for 2-4 hours, monitoring by TLC.

      • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

      • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by recrystallization or column chromatography to yield 1,3-Dihydro-2-benzofuran-5-carboxylic acid.

Part 2: Synthesis of Ether and Ester Derivatives

Ether and ester functionalities are prevalent in a vast number of pharmaceuticals. Their synthesis from this compound provides access to a rich chemical space for biological evaluation.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers. The benzylic alcohol is first deprotonated with a base, followed by reaction with an alkyl halide.[9][10]

Protocol 3: Williamson Ether Synthesis

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Ammonium chloride (saturated aqueous solution)

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of NaH (1.2 mmol) in anhydrous THF (5 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Add the desired alkyl halide (1.1 mmol) to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC.

    • After completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Esterification via Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester.[11][12][13]

Protocol 4: Fischer-Speier Esterification

  • Materials:

    • This compound

    • Carboxylic acid of interest (e.g., acetic acid, benzoic acid)

    • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

    • Toluene or a suitable solvent for azeotropic removal of water

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 mmol), the carboxylic acid (1.2 mmol), and toluene (20 mL).

    • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) or p-toluenesulfonic acid (0.05 mmol).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting ester by column chromatography.

Esterification via the Mitsunobu Reaction

The Mitsunobu reaction is a mild and versatile method for forming esters from primary and secondary alcohols with inversion of stereochemistry (not applicable here, but important for chiral alcohols).[14][15][16][17] It is particularly useful for substrates that are sensitive to acidic conditions.

Protocol 5: Mitsunobu Esterification

  • Materials:

    • This compound

    • Carboxylic acid of interest

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol), the carboxylic acid (1.2 mmol), and triphenylphosphine (1.2 mmol) in anhydrous THF (15 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DEAD or DIAD (1.2 mmol) in anhydrous THF (5 mL) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Part 3: Synthesis of Amine Derivatives

The introduction of a nitrogen-containing functional group is a common strategy in the development of bioactive compounds.

Two-Step Conversion to Primary Amine via an Azide Intermediate

A reliable method for converting a benzylic alcohol to a primary amine involves a two-step process: conversion to a benzylic halide followed by displacement with azide and subsequent reduction.[18]

Protocol 6: Synthesis of 5-(Aminomethyl)-1,3-dihydro-2-benzofuran

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

    • Dichloromethane (DCM) or Diethyl ether

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Lithium aluminum hydride (LAH) or Triphenylphosphine (PPh₃) followed by water (Staudinger reduction)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Step A: Synthesis of 5-(Chloromethyl) or 5-(Bromomethyl)-1,3-dihydro-2-benzofuran

      • Using SOCl₂: To a solution of this compound (1.0 mmol) in DCM (10 mL) at 0 °C, slowly add thionyl chloride (1.2 mmol). Stir at room temperature until the reaction is complete (TLC). Carefully quench with ice water and extract with DCM. Dry the organic layer and concentrate to obtain the crude chloride.

      • Using PBr₃: To a solution of this compound (1.0 mmol) in diethyl ether (10 mL) at 0 °C, slowly add phosphorus tribromide (0.4 mmol). Stir at room temperature until completion. Quench with ice water, extract with ether, dry, and concentrate.

    • Step B: Synthesis of 5-(Azidomethyl)-1,3-dihydro-2-benzofuran

      • Dissolve the crude benzylic halide from Step A in DMF (10 mL) and add sodium azide (1.5 mmol).

      • Heat the mixture to 60-80 °C and stir until the reaction is complete (TLC).

      • Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to obtain the crude azide. Caution: Azides can be explosive.

    • Step C: Reduction to the Primary Amine

      • Using LAH: To a suspension of LAH (1.5 mmol) in anhydrous THF (10 mL) at 0 °C, slowly add a solution of the crude azide in THF. Stir at room temperature until completion. Carefully quench by sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate.

      • Staudinger Reduction: To a solution of the crude azide in THF (10 mL), add triphenylphosphine (1.1 mmol). Stir until nitrogen evolution ceases. Add water (1.0 mL) and heat to reflux for 1-2 hours. Concentrate and purify by column chromatography or acid-base extraction.

Direct Reductive Amination

For the synthesis of secondary and tertiary amines, a direct iron-catalyzed N-alkylation of an amine with the benzylic alcohol can be employed.[19][20]

Protocol 7: Iron-Catalyzed Direct N-Alkylation

  • Materials:

    • This compound

    • Primary or secondary amine of interest (e.g., aniline, piperidine)

    • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

    • Suitable phosphine ligand (e.g., Xantphos)

    • Potassium tert-butoxide (KOtBu)

    • Toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add FeCl₂·4H₂O (0.05 mmol, 5 mol%), the phosphine ligand (0.06 mmol, 6 mol%), and KOtBu (0.1 mmol, 10 mol%).

    • Evacuate and backfill the tube with an inert gas.

    • Add toluene (2 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).

    • Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or TLC.

    • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary

The following table provides a representative summary of the expected products from the functionalization of this compound.

Starting MaterialReactionProductExpected Yield Range
This compoundOxidation (Photochemical)1,3-Dihydro-2-benzofuran-5-carbaldehyde65-90%
This compoundOxidation (Cu/Lindgren)1,3-Dihydro-2-benzofuran-5-carboxylic acid70-85%
This compoundEtherification (Williamson)5-(Alkoxymethyl)-1,3-dihydro-2-benzofuran60-95%
This compoundEsterification (Fischer)1,3-Dihydro-2-benzofuran-5-ylmethyl ester50-80%
This compoundEsterification (Mitsunobu)1,3-Dihydro-2-benzofuran-5-ylmethyl ester70-95%
This compoundAmination (via Azide)5-(Aminomethyl)-1,3-dihydro-2-benzofuran50-70% (over 3 steps)
This compoundAmination (Direct)5-(Substituted-aminomethyl)-1,3-dihydro-2-benzofuran60-85%

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse libraries of potentially bioactive compounds. The protocols detailed in these application notes provide researchers with a robust toolkit for the functionalization of its benzylic alcohol moiety. By systematically applying these oxidation, etherification, esterification, and amination reactions, scientists in drug discovery and medicinal chemistry can efficiently generate novel chemical entities for biological screening, accelerating the identification of new therapeutic leads. The inherent "drug-like" properties of the dihydrobenzofuran scaffold, combined with the synthetic accessibility of its derivatives, underscore its importance in modern pharmaceutical research.

References

Sources

The Strategic Application of 1,3-Dihydro-2-benzofuran-5-ylmethanol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Benzofuran Building Block

In the intricate landscape of modern agrochemical development, the pursuit of novel molecular scaffolds that offer a blend of high efficacy, favorable toxicological profiles, and robust synthetic accessibility is paramount. Among the heterocyclic compounds that have garnered significant attention, the 2,3-dihydrobenzofuran nucleus stands out as a privileged structure.[1][2][3] Its prevalence in a wide array of biologically active natural products and synthetic compounds underscores its importance.[3][4][5] This application note focuses on a key derivative of this scaffold, 1,3-Dihydro-2-benzofuran-5-ylmethanol (also known as (2,3-dihydrobenzofuran-5-yl)methanol), a versatile building block increasingly utilized in the synthesis of next-generation pesticides and herbicides.[6]

The inherent structural rigidity of the dihydrobenzofuran ring system, coupled with the reactive potential of the hydroxymethyl group at the C-5 position, provides a unique platform for the elaboration of complex molecular architectures. This strategic combination allows for the introduction of diverse pharmacophores, enabling the fine-tuning of biological activity and physicochemical properties to meet the stringent demands of the agrochemical industry. This document serves as a comprehensive technical guide for researchers and drug development professionals, offering in-depth insights into the application of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic rationale.

Core Applications in Agrochemical Synthesis: A Gateway to Novel Herbicides and Fungicides

The utility of this compound as a synthetic intermediate is primarily centered on its role as a precursor to a variety of functionalized benzofuran derivatives. These derivatives, in turn, serve as the core structures for a range of agrochemicals, particularly herbicides and fungicides.[6][7] The dihydrobenzofuran moiety often imparts desirable properties to the final active ingredient, including enhanced target site binding and optimized systemic movement within the plant.

A significant application of this building block is in the synthesis of potent herbicides. For instance, German patent DE1926139C3 describes 2,3-dihydro-benzofuran compounds as effective herbicidal and plant growth-regulating agents.[8] The synthetic strategies often involve the conversion of the hydroxymethyl group into other functional moieties, such as halides or amines, which can then be further elaborated.

Furthermore, the related compound, 5-Amino-2,3-dihydrobenzofuran, which can be synthesized from this compound, is a crucial intermediate in the production of advanced fungicides and herbicides.[7] This highlights the strategic importance of the title compound as a foundational element in the synthetic pathways to a diverse array of agrochemical products.

Synthetic Protocols: From Building Block to Bioactive Compound

The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound. These protocols are designed to be self-validating, with clear explanations for the experimental choices made.

Protocol 1: Oxidation of this compound to 2,3-Dihydrobenzofuran-5-carbaldehyde

The conversion of the primary alcohol to an aldehyde is a fundamental step in many synthetic routes, providing a versatile handle for subsequent carbon-carbon bond-forming reactions or the introduction of nitrogen-containing functionalities.

Workflow Diagram:

Oxidation_Workflow start Start: 1,3-Dihydro-2- benzofuran-5-ylmethanol reagents Reagents: PCC or Dess-Martin periodinane, DCM start->reagents Add reaction Reaction: Oxidation at room temp. reagents->reaction Initiate workup Work-up: Filtration, washing, and solvent removal reaction->workup Quench & Extract purification Purification: Column chromatography (Silica gel) workup->purification Isolate product Product: 2,3-Dihydro- benzofuran-5-carbaldehyde purification->product Obtain

Caption: Workflow for the oxidation of this compound.

Experimental Procedure:

  • Preparation: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add pyridinium chlorochromate (PCC, 1.5 eq) portion-wise.

    • Expert Insight: PCC is a mild oxidizing agent that is effective for the conversion of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. The use of DCM as a solvent is ideal due to its inertness and ease of removal.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the filter cake with additional diethyl ether.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2,3-Dihydrobenzofuran-5-carbaldehyde.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Product2,3-Dihydrobenzofuran-5-carbaldehyde
Typical Yield85-95%
Purity (by HPLC)>98%
AppearanceWhite to off-white solid
Protocol 2: Conversion to 5-(Chloromethyl)-2,3-dihydrobenzofuran

The transformation of the hydroxymethyl group to a chloromethyl group provides an electrophilic center, ideal for nucleophilic substitution reactions to introduce a wide range of functionalities.

Workflow Diagram:

Chlorination_Workflow start Start: 1,3-Dihydro-2- benzofuran-5-ylmethanol reagents Reagents: Thionyl chloride (SOCl₂) or HCl (conc.) start->reagents Add reaction Reaction: Chlorination at 0 °C to RT reagents->reaction Initiate workup Work-up: Aqueous wash and extraction reaction->workup Quench & Extract purification Purification: Distillation or recrystallization workup->purification Isolate product Product: 5-(Chloromethyl)- 2,3-dihydrobenzofuran purification->product Obtain

Caption: Workflow for the chlorination of this compound.

Experimental Procedure:

  • Preparation: In a well-ventilated fume hood, cool a solution of this compound (1.0 eq) in a suitable solvent such as toluene to 0 °C.

  • Reaction: Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Expert Insight: Thionyl chloride is a highly effective chlorinating agent for primary alcohols. The reaction proceeds via a chlorosulfite intermediate, leading to the desired product with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.

  • Work-up: Carefully quench the reaction by pouring it over ice-water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step or purified by vacuum distillation or recrystallization.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Product5-(Chloromethyl)-2,3-dihydrobenzofuran
Typical Yield90-98%
Purity (by GC-MS)>97%
AppearanceColorless to pale yellow oil

Structure-Activity Relationship (SAR) Insights

The benzofuran and dihydrobenzofuran scaffolds are integral to the biological activity of many agrochemicals.[1][2] Preliminary studies on the structure-activity relationships of benzofuran compounds have revealed that substitutions at the C-2 and C-5 positions are often crucial for their cytotoxic and antibacterial activities.[1] In the context of agrochemicals, modifications at the C-5 position, accessible through this compound, allow for the introduction of moieties that can interact with specific enzyme active sites in target pests or weeds.

For instance, the introduction of an ether or a substituted amine linkage at the C-5 position can significantly modulate the compound's lipophilicity and, consequently, its uptake and translocation within a plant. This strategic modification is a key aspect of the design of modern systemic herbicides and fungicides.

Conclusion: A Cornerstone for Future Agrochemical Innovation

This compound has firmly established itself as a valuable and versatile building block in the synthesis of advanced agrochemicals. Its straightforward reactivity and the strategic positioning of the hydroxymethyl group provide a reliable and efficient entry point to a diverse range of functionalized 2,3-dihydrobenzofuran derivatives. The protocols and insights provided in this application note are intended to empower researchers and scientists to harness the full potential of this key intermediate in the development of innovative and effective solutions for global crop protection challenges. As the demand for more sustainable and targeted agrochemicals continues to grow, the importance of foundational molecules like this compound will undoubtedly continue to rise.

References

  • Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. Available at: [Link]

  • MySkinRecipes. (2,3-Dihydrobenzofuran-5-yl)methanol. Available at: [Link]

  • Google Patents. DE1926139C3 - 2,3-Dihydro-benzofuran compounds, processes for their preparation and herbicidal or plant growth-regulating agents containing these compounds.
  • Jucker, E., et al. (1977). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 20(5), 721-729.
  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26866-26884. Available at: [Link]

  • ResearchGate. Different schematic routes to synthesize benzofurans. Available at: [Link]

  • ResearchGate. Some biologically active natural products containing 2,3-dihydrobenzofuran moiety. Available at: [Link]

  • Del Poeta, M., et al. (2000). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy, 44(11), 2953-2961.
  • Google Patents. GT200500296A - ASYMMETRIC SYNTHESIS OF DEHYDROBENZOFURAN DERIVATIVES.
  • Patel, J. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. International Journal of Biological & Pharmaceutical Sciences, 15(2).
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • The Good Scents Company. coumaran, 496-16-2. Available at: [Link]

  • ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Amino-2,3-dihydrobenzofuran: Synthesis, Properties, and Applications in Pharmaceuticals and Agrochemicals. Available at: [Link]

Sources

1,3-Dihydro-2-benzofuran-5-ylmethanol functionalization reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functionalization of 1,3-Dihydro-2-benzofuran-5-ylmethanol: Protocols and Applications

Introduction

This compound, also known as (1,3-dihydroisobenzofuran-5-yl)methanol, is a versatile bicyclic aromatic alcohol that serves as a pivotal building block in medicinal and materials chemistry. Its structural motif is a core component in a range of biologically active molecules. Most notably, it is a key intermediate in the synthesis of Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders.[1][2][3] The value of this compound lies in its two primary reactive centers ripe for chemical modification: the highly tractable benzylic hydroxymethyl group at the C-5 position and the electron-rich aromatic ring.

This guide provides a detailed exploration of the principal functionalization reactions of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and field-proven laboratory protocols for its chemical derivatization. We will delve into the transformation of the hydroxymethyl moiety via esterification, etherification, and oxidation, and explore advanced methods for modifying the benzofuran core.

Part 1: Functionalization of the Hydroxymethyl Group

The primary alcohol of this compound is the most accessible functional group for modification, offering straightforward pathways to a diverse array of derivatives.

Esterification: Crafting Bioactive Esters

Esterification is a fundamental transformation that converts the hydroxyl group into an ester linkage, which can modulate a compound's lipophilicity, metabolic stability, and biological activity.

Causality Behind Experimental Choices: The choice of esterification method depends on the substrate's sensitivity and the desired scale. The Fischer-Speier method is a classic, cost-effective approach suitable for robust substrates. For more delicate molecules or when mild conditions are paramount, acylation with an acid chloride or the use of coupling agents like those in the Yamaguchi esterification are preferred to avoid the harsh acidic conditions that could potentially cleave the dihydrofuran ring.[4]

Protocol 1: Fischer-Speier Esterification of (1,3-Dihydroisobenzofuran-5-yl)methanol

This protocol describes the synthesis of methyl (1,3-dihydroisobenzofuran-5-yl)methyl benzoate as a representative example.

Workflow Diagram: Fischer Esterification

Fischer_Esterification sub (1,3-Dihydroisobenzofuran-5-yl)methanol + Benzoic Acid reaction Reflux (Equilibrium Shift) sub->reaction Heat reagents Methanol (Solvent/Reagent) Conc. H₂SO₄ (Catalyst) reagents->reaction workup 1. Cool & Dilute 2. Extraction (DCM) 3. NaHCO₃ Wash 4. Dry & Concentrate reaction->workup product Methyl Benzoate Derivative + Water workup->product

Caption: Workflow for Fischer-Speier Esterification.

Methodology:

  • Reagent Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, combine (1,3-dihydroisobenzofuran-5-yl)methanol (1.50 g, 10.0 mmol), benzoic acid (1.22 g, 10.0 mmol), and methanol (25 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.3 mL) dropwise to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of deionized water.

    • Rinse the flask with dichloromethane (DCM, 40 mL) and add the rinsing to the separatory funnel.

    • Extract the product into the organic layer. Separate the layers and wash the organic layer sequentially with 25 mL of water, 25 mL of 0.6 M aqueous sodium bicarbonate (caution: effervescence), and finally 25 mL of brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester.

Quantitative Data Summary

Reaction TypeReagentsKey ConditionsTypical Yield
Fischer Esterification Carboxylic Acid, H₂SO₄Reflux in excess alcohol60-80%
Acyl Chloride Acylation Acyl Chloride, Pyridine0°C to RT, DCM85-95%
Yamaguchi Esterification Carboxylic Acid, TCBC, DMAPRT, Toluene80-95%[4]
Etherification: Building Stable Linkages

Etherification of the benzylic alcohol provides chemically stable derivatives. The Williamson ether synthesis is a traditional approach, though modern methods offer greater chemoselectivity, especially for benzylic alcohols.

Protocol 2: Chemoselective Methyl Etherification

This protocol utilizes a mild and selective method for the etherification of benzylic alcohols in the presence of other functional groups.[6]

Methodology:

  • Reagent Preparation: To a solution of (1,3-dihydroisobenzofuran-5-yl)methanol (1.50 g, 10.0 mmol) in methanol (20 mL), add 2,4,6-trichloro-1,3,5-triazine (TCT) (1.84 g, 10.0 mmol).

  • Catalyst Addition: Add dimethyl sulfoxide (DMSO) (0.78 g, 10.0 mmol) portionwise over 10 minutes while stirring at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is chemoselective for the benzylic alcohol, leaving other aliphatic or phenolic hydroxyls intact.[6][7]

  • Work-up and Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

Oxidation: Introducing New Synthetic Handles

Oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a critical step for further molecular elaboration, such as reductive amination or amide coupling.

Causality Behind Experimental Choices: The choice of oxidant dictates the final product. Mild oxidants like Pyridinium chlorochromate (PCC) or conditions for a Swern oxidation will terminate at the aldehyde stage. Stronger oxidants, such as potassium permanganate (KMnO₄) or Jones reagent, will oxidize the alcohol directly to the carboxylic acid. The use of an aluminum-nickel catalyst in formic acid has been specifically reported for the synthesis of the aldehyde in citalopram analogue development, highlighting a specialized application.[8][9]

Protocol 3: Oxidation to 1,3-Dihydroisobenzofuran-5-carbaldehyde

Methodology:

  • Reagent Preparation: In a flask, suspend Pyridinium chlorochromate (PCC) (3.23 g, 15.0 mmol) in 25 mL of anhydrous dichloromethane (DCM).

  • Reaction: Add a solution of (1,3-dihydroisobenzofuran-5-yl)methanol (1.50 g, 10.0 mmol) in 10 mL of DCM to the PCC suspension in one portion.

  • Monitoring: Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter off the chromium salts.

  • Purification: Wash the silica plug thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde, which can be used directly or purified further by chromatography.

Part 2: Functionalization of the Benzofuran Core

While reactions at the hydroxymethyl group are more common, modification of the aromatic ring of the benzofuran scaffold opens avenues to novel analogues with significantly altered electronic and steric properties.

Palladium-Catalyzed Cross-Coupling Reactions

Modern palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming C-C bonds.[10][11][12] To apply these methods, the aromatic ring must first be functionalized with a suitable handle, typically a halide (Br, I) or a triflate.

Conceptual Workflow: Core Functionalization

Core_Functionalization start (1,3-Dihydroisobenzofuran-5-yl)methanol halogenation Aromatic Halogenation (e.g., NBS, I₂) start->halogenation intermediate Halogenated Intermediate halogenation->intermediate suzuki Suzuki Coupling (Ar-B(OH)₂) intermediate->suzuki Pd Catalyst heck Heck Coupling (Alkene) intermediate->heck Pd Catalyst product_suzuki Aryl-Substituted Derivative suzuki->product_suzuki product_heck Alkene-Substituted Derivative heck->product_heck

Caption: Pathway for Core Modification via Cross-Coupling.

Protocol 4: Suzuki Cross-Coupling (Illustrative)

This protocol assumes the prior synthesis of a bromo-derivative, for instance, 6-bromo-1,3-dihydro-2-benzofuran-5-ylmethanol.

Methodology:

  • Reagent Setup: In a Schlenk flask, combine the bromo-derivative (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio, 10 mL).

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100°C for 6-12 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography to isolate the coupled product.[10][11]

Applications in Drug Discovery

The functionalization of this compound is instrumental in generating libraries of compounds for structure-activity relationship (SAR) studies. Derivatives of citalopram, for example, have been synthesized to probe the binding sites of the serotonin transporter (SERT).[3][8] The methods described herein allow for systematic modifications to the parent scaffold, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics. The benzofuran moiety itself is a well-established pharmacophore found in numerous compounds with antitumor, antibacterial, and anti-inflammatory activities.[13][14][15][16]

References

  • WO2000023431A1 - Method for the preparation of citalopram - Google P
  • Synthesis of 1,3-Dihydro-2-benzofurans - Organic Chemistry Portal. [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central. [Link]

  • Lab5 procedure esterification. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. [Link]

  • Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran- 5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - ResearchGate. [Link]

  • Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans - PubMed. [Link]

  • Pharmacological activity of furan derivatives. [Link]

  • Bioactive Benzofuran derivatives: A review - PubMed. [Link]

  • METHOD FOR THE PREPARATION OF CITALOPRAM - European Patent Office. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. [Link]

  • Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters - PMC - PubMed Central. [Link]

  • Novel benzofuran derivatives: Synthesis and antitumor activity - ResearchGate. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC - NIH. [Link]

  • Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine - PMC - NIH. [Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - NIH. [Link]

  • Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine - RSC Publishing. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones - Semantic Scholar. [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - NIH. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - Semantic Scholar. [Link]

  • Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives - NIH. [Link]

  • Synthesis of a Functionalized Benzofuran as a Synthon for Salvianolic Acid C Analogues - ResearchGate. [Link]

  • Fischer Esterification - DSpace@MIT. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - NIH. [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - ResearchGate. [Link]

  • 2-(2,3-Dihydro-1-Benzofuran-5-Yl)-N-[2-(Piperazin-1-Yl)phenyl]-1,3-Thiazole-4-Carboxamide - PubChem. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. [Link]

  • (2,3-Dihydro-1-benzofuran-5-yl)methanol - PubChem. [Link]

  • How do you do de esterification in a short period of time with good yield? - ResearchGate. [Link]

  • Chemoselective Etherification of Benzyl Alcohols - Organic Chemistry Portal. [Link]

Sources

Gram-Scale Synthesis of 1,3-Dihydro-2-benzofuran-5-ylmethanol: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of 1,3-Dihydro-2-benzofuran-5-ylmethanol, a key intermediate in the synthesis of various pharmaceutical compounds, including the widely-used antidepressant Citalopram. The described two-step synthesis is robust, scalable, and employs readily available starting materials. The protocol begins with the synthesis of the crucial intermediate, 1,3-dihydroisobenzofuran-5-carbaldehyde, via a Vilsmeier-Haack formylation of 1,3-dihydroisobenzofuran. Subsequent reduction of the aldehyde using sodium borohydride affords the target alcohol in high yield and purity. This document provides a detailed, step-by-step methodology, including reagent quantities, reaction conditions, safety precautions, and purification procedures, making it an invaluable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, also known as (1,3-dihydroisobenzofuran-5-yl)methanol, is a valuable building block in organic synthesis. Its structural motif is present in a range of biologically active molecules. Notably, it serves as a crucial precursor in the industrial synthesis of Citalopram, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder and anxiety disorders. The development of a reliable and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.

This application note details a two-step synthetic route amenable to gram-scale production. The protocol is designed to be both efficient and practical for a standard organic chemistry laboratory setting.

Synthetic Strategy

The overall synthetic pathway involves two key transformations as illustrated below:

Synthetic_Pathway Start 1,3-Dihydroisobenzofuran Intermediate 1,3-Dihydroisobenzofuran-5-carbaldehyde Start->Intermediate Vilsmeier-Haack Formylation (POCl3, DMF) Final This compound Intermediate->Final Reduction (NaBH4, Methanol)

Figure 1: Overall synthetic scheme for this compound.

The synthesis commences with the formylation of the electron-rich aromatic ring of 1,3-dihydroisobenzofuran using the Vilsmeier-Haack reaction. This classic method provides a direct route to the key aldehyde intermediate. The subsequent step involves the selective reduction of the aldehyde functionality to the corresponding primary alcohol using the mild and efficient reducing agent, sodium borohydride.

Experimental Protocols

PART 1: Gram-Scale Synthesis of 1,3-Dihydroisobenzofuran-5-carbaldehyde

This procedure details the formylation of 1,3-dihydroisobenzofuran using a Vilsmeier-Haack reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles
1,3-Dihydroisobenzofuran120.1510.00.0832
N,N-Dimethylformamide (DMF), anhydrous73.0925.00.342
Phosphorus oxychloride (POCl₃)153.3314.10.0919
Dichloromethane (DCM), anhydrous-200 mL-
Saturated sodium bicarbonate solution-250 mL-
Deionized Water-250 mL-
Brine (Saturated NaCl solution)-100 mL-
Anhydrous magnesium sulfate (MgSO₄)---

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Vilsmeier Reagent Formation: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous N,N-dimethylformamide (25.0 g, 0.342 mol). Cool the flask in an ice-water bath.

  • Slowly add phosphorus oxychloride (14.1 g, 0.0919 mol) dropwise from the dropping funnel to the stirred DMF over 30 minutes, ensuring the internal temperature remains below 10 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a thick, crystalline slurry.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Formylation Reaction: Add anhydrous dichloromethane (100 mL) to the flask. Dissolve 1,3-dihydroisobenzofuran (10.0 g, 0.0832 mol) in anhydrous dichloromethane (100 mL) and add this solution to the dropping funnel.

  • Add the 1,3-dihydroisobenzofuran solution dropwise to the stirred Vilsmeier reagent slurry over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40-45 °C) using a heating mantle and maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 250 g of crushed ice with vigorous stirring.

  • Slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is approximately 7-8 to neutralize the acidic mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%) to afford 1,3-dihydroisobenzofuran-5-carbaldehyde as a crystalline solid.

Expected Yield: 9.5 - 11.0 g (77-89% yield).

PART 2: Gram-Scale Synthesis of this compound

This procedure describes the reduction of 1,3-dihydroisobenzofuran-5-carbaldehyde to the target alcohol using sodium borohydride in methanol.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles
1,3-Dihydroisobenzofuran-5-carbaldehyde148.169.00.0607
Sodium borohydride (NaBH₄)37.831.380.0365
Methanol (MeOH)-150 mL-
Deionized Water-100 mL-
1 M Hydrochloric acid (HCl)-~20 mL-
Ethyl acetate-300 mL-
Brine (Saturated NaCl solution)-50 mL-
Anhydrous sodium sulfate (Na₂SO₄)---

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dihydroisobenzofuran-5-carbaldehyde (9.0 g, 0.0607 mol) in methanol (150 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Reduction: While stirring, add sodium borohydride (1.38 g, 0.0365 mol) portion-wise over 15 minutes. Be cautious as the addition may cause some effervescence.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of deionized water (100 mL).

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of 1 M HCl.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20-40% ethyl acetate). This will afford this compound as a white solid.

Expected Yield: 8.2 - 8.8 g (90-96% yield).

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium borohydride (NaBH₄): Flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area and avoid contact with water and acids.[1][2]

  • Anhydrous Solvents: DMF and DCM should be handled under anhydrous conditions to prevent unwanted side reactions.

  • All reactions should be performed in a well-ventilated fume hood.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be consistent with the structures of 1,3-dihydroisobenzofuran-5-carbaldehyde and this compound.

Conclusion

This application note provides a detailed and reliable protocol for the gram-scale synthesis of this compound. The two-step procedure, involving a Vilsmeier-Haack formylation followed by a sodium borohydride reduction, is efficient and scalable, making it suitable for both academic research and process development in the pharmaceutical industry. The clear, step-by-step instructions and emphasis on safety ensure that this protocol can be implemented effectively by trained chemists.

References

  • University of Georgia. (n.d.). Standard Operating Procedures: Sodium Borohydride. Retrieved from [Link]

  • The Ohio State University. (n.d.). Standard Operating Procedure: Sodium Borohydride. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1,3-Dihydro-2-benzofuran-5-ylmethanol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes, including signal transduction, metabolism, and cell cycle progression. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies by targeting the aberrant signaling pathways that drive tumor growth and survival.

The 2,3-dihydrobenzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds. Its rigid, planar structure provides an excellent framework for the spatial presentation of functional groups that can engage in specific interactions with the ATP-binding site of kinases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 1,3-dihydro-2-benzofuran-5-ylmethanol as a versatile starting material for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its functionalization, and outline methods for the biological evaluation of the resulting compounds.

The Versatility of the this compound Scaffold

This compound offers several advantages as a starting material in kinase inhibitor synthesis:

  • Structural Rigidity: The fused ring system provides a rigid core, which can help to pre-organize appended functional groups for optimal binding to the target kinase, potentially leading to higher potency and selectivity.

  • Reactive Handle: The primary alcohol at the 5-position serves as a versatile functional group that can be readily converted into a variety of other functionalities, such as aldehydes, halides, and amines. These groups are key for introducing the diverse side chains necessary for potent and selective kinase inhibition.

  • Favorable Physicochemical Properties: The dihydrobenzofuran moiety can contribute to favorable drug-like properties, including metabolic stability and cell permeability.

Proposed Synthetic Pathway: From Starting Material to a Kinase Inhibitor Scaffold

While no single, prominent kinase inhibitor is explicitly synthesized from this compound in publicly available literature, its utility can be demonstrated through the proposed synthesis of a scaffold inspired by known benzofuran-containing kinase inhibitors, such as certain GSK-3β inhibitors. The following workflow outlines a plausible and efficient synthetic route.

Synthetic Pathway A 1,3-Dihydro-2-benzofuran- 5-ylmethanol B 2,3-Dihydrobenzofuran- 5-carbaldehyde A->B Oxidation (e.g., PCC, DMP) C 5-(Bromomethyl)-2,3- dihydrobenzofuran A->C Bromination (e.g., PBr3, CBr4/PPh3) D Key Intermediate for Kinase Inhibitor Synthesis B->D Further Elaboration (e.g., Wittig, Reductive Amination) C->D Nucleophilic Substitution (e.g., with amines, phenols)

Caption: Proposed synthetic functionalization of this compound.

Experimental Protocols

Protocol 1: Oxidation of this compound to 2,3-Dihydrobenzofuran-5-carbaldehyde

The oxidation of the benzylic alcohol to an aldehyde is a crucial first step for many subsequent transformations. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid.[1][2][3][4][5]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the chromium salts (for PCC) or the iodine byproducts (for DMP).

  • Wash the filter cake with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2,3-dihydrobenzofuran-5-carbaldehyde as a solid.

Protocol 2: Conversion of this compound to 5-(Bromomethyl)-2,3-dihydrobenzofuran

Conversion of the alcohol to a benzylic bromide creates a highly reactive electrophile, ideal for coupling with various nucleophiles.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, ice bath, and other standard laboratory glassware

Procedure (using PBr₃):

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(bromomethyl)-2,3-dihydrobenzofuran, which can often be used in the next step without further purification.

Protocol 3: Synthesis of a Pyrazole-based Kinase Inhibitor Scaffold

This protocol describes a plausible route to a pyrazole-containing scaffold, a common motif in kinase inhibitors, utilizing the aldehyde intermediate from Protocol 1.

Scaffold_Synthesis B 2,3-Dihydrobenzofuran- 5-carbaldehyde E Chalcone Intermediate B->E Claisen-Schmidt Condensation F Pyrazole Scaffold E->F Cyclization with Hydrazine

Caption: Synthesis of a pyrazole scaffold from the aldehyde intermediate.

Procedure:

  • Claisen-Schmidt Condensation: To a solution of 2,3-dihydrobenzofuran-5-carbaldehyde (1.0 eq) and a suitable substituted acetophenone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture at room temperature for 12-24 hours. The resulting chalcone intermediate often precipitates from the reaction mixture and can be collected by filtration.

  • Pyrazole Formation: Suspend the chalcone intermediate in ethanol or acetic acid and add hydrazine hydrate (1.2 eq). Reflux the mixture for 4-6 hours. After cooling, the pyrazole product may precipitate or can be obtained after removal of the solvent and purification by column chromatography.

Application in Kinase Inhibition: Targeting Key Signaling Pathways

Kinase inhibitors derived from the this compound scaffold can be designed to target a variety of kinases implicated in cancer and other diseases. Below are examples of key signaling pathways that can be modulated.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[1][6][7][8][9]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Benzofuran-based Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a benzofuran-based inhibitor.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10][11][12][13]

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Benzofuran-based Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway.

Biological Evaluation Protocols

Protocol 4: In Vitro Kinase Inhibition Assay (EGFR Example)

This protocol outlines a general procedure for assessing the inhibitory activity of a synthesized compound against a specific kinase, using EGFR as an example.[6][7][10][14][15]

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 384-well plate, add the inhibitor solution (or DMSO for control).

  • Add the EGFR enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][16][17][18]

Materials:

  • Cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor compound (and a vehicle control, typically DMSO) and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.

Data Presentation

The results from the biological assays can be summarized in a table for easy comparison.

CompoundTarget KinaseKinase IC₅₀ (nM)Cell LineCell Viability IC₅₀ (µM)
Example Compound 1 EGFR50A5491.2
Example Compound 2 VEGFR-225HUVEC0.8
Reference Inhibitor EGFR10A5490.2

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its rigid scaffold and the reactive hydroxymethyl group allow for the construction of a diverse range of compounds that can be tailored to target specific kinases. The protocols provided in this application note offer a solid foundation for researchers to explore the potential of this building block in the development of new therapeutics for cancer and other diseases driven by aberrant kinase activity. The combination of targeted synthesis and robust biological evaluation will be crucial in advancing this promising class of compounds toward clinical applications.

References

  • Beilstein Journal of Organic Chemistry. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Institutes of Health. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. [Link]

  • Protocols.io. MTT (Assay protocol). [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • National Institutes of Health. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

  • Royal Society of Chemistry. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. [Link]

  • Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]

  • PrepChem.com. Synthesis of 2-(Chloromethyl)benzofuran. [Link]

  • National Institutes of Health. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. [Link]

  • ResearchGate. Simplified schematic diagram of the EGFR signaling pathway depicting... [Link]

  • National Institutes of Health. A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]

  • Creative Diagnostics. CDK Signaling Pathway. [Link]

  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • ResearchGate. Signaling Pathways Regulated by CK2. The PI3K/AKT/mTOR (A), NF-κB (B)... [Link]

  • Wikipedia. Epidermal growth factor receptor. [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Wikipedia. Cyclin-dependent kinase. [Link]

  • ResearchGate. 1. Schematic diagram to show vascular endothelial growth factor (VEGF)... [Link]

  • ResearchGate. CK2 signaling pathways in tumorigenesis (Apoptosis = red, Cell growth = blue)... [Link]

  • Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • National Institutes of Health. VEGFA-VEGFR2 signaling | Pathway - PubChem. [Link]

  • ResearchGate. Schematic of CK2-mediated signaling pathways inhibited by CX-4945. [Link]

  • National Institutes of Health. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise. [Link]

  • ResearchGate. Schematic depiction of the structure and activation process of CDKs.... [Link]

  • Medium. The VEGF Molecular Signalling Pathway Mechanism Explained. [Link]

  • ResearchGate. Cyclin-dependent kinases (CDKs) and their cyclin regulatory subunits.... [Link]

Sources

Application Notes and Protocols: Derivatization of 1,3-Dihydro-2-benzofuran-5-ylmethanol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its derivatives have garnered significant attention from the medicinal chemistry community for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3] The 1,3-dihydro-2-benzofuran-5-ylmethanol framework, in particular, presents a versatile starting point for the exploration of new therapeutic agents. The primary benzylic alcohol at the 5-position serves as a key handle for chemical modification, allowing for the systematic introduction of a diverse range of functional groups. This strategic derivatization is the cornerstone of Structure-Activity Relationship (SAR) studies, a critical process in drug discovery that aims to elucidate the correlation between the chemical structure of a compound and its biological activity.

This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound. We will explore key synthetic strategies, including esterification and etherification, to generate a library of analogs for SAR exploration. The causality behind experimental choices will be explained, and self-validating protocols will be provided to ensure reproducibility and scientific integrity.

Chemical Rationale for Derivatization

The primary hydroxyl group of this compound is the focal point for derivatization. Its nucleophilic character allows for a variety of chemical transformations. By modifying this group, we can systematically alter the steric, electronic, and lipophilic properties of the molecule. These changes, in turn, can profoundly impact the compound's interaction with biological targets, influencing its potency, selectivity, and pharmacokinetic profile.

Key Derivatization Strategies:

  • Esterification: Conversion of the alcohol to an ester introduces a carbonyl group and allows for the exploration of a wide range of acyl substituents. This can influence hydrogen bonding interactions and metabolic stability.

  • Etherification: Formation of an ether linkage provides a more metabolically stable alternative to esters and allows for the introduction of various alkyl and aryl groups, modulating lipophilicity and steric bulk.

  • Amide Coupling (via an intermediate): While not a direct reaction with the alcohol, it can be converted to a more reactive intermediate (e.g., a halide or tosylate) which can then be reacted with amines to form aminomethyl derivatives, introducing basic centers that can be crucial for target engagement.

Experimental Protocols

The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: General Procedure for Fischer Esterification

This protocol describes the acid-catalyzed esterification of this compound with a carboxylic acid.[4][5][6]

Workflow for Fischer Esterification

A Reactants (Alcohol, Carboxylic Acid) B Add Acid Catalyst (e.g., H2SO4) A->B Mixing C Reflux (e.g., in Toluene with Dean-Stark) B->C Heating D Work-up (Neutralization, Extraction) C->D Cooling E Purification (Column Chromatography) D->E Isolation F Characterization (NMR, MS) E->F Analysis

Caption: Workflow for the synthesis of ester derivatives.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous toluene or a suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).

  • Add the desired carboxylic acid (1.2 eq) and anhydrous toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Once the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified ester by NMR and mass spectrometry.

Table 1: Representative Esterification Reactions

EntryCarboxylic AcidProductExpected Yield (%)
1Acetic Acid(1,3-Dihydro-2-benzofuran-5-yl)methyl acetate85-95
2Benzoic Acid(1,3-Dihydro-2-benzofuran-5-yl)methyl benzoate80-90
3Cyclopropanecarboxylic Acid(1,3-Dihydro-2-benzofuran-5-yl)methyl cyclopropanecarboxylate75-85
Protocol 2: General Procedure for Williamson Ether Synthesis

This protocol describes a two-step procedure for the synthesis of ethers, involving the formation of an alkoxide followed by reaction with an alkyl halide. A one-pot chemoselective etherification of benzylic alcohols is also a viable option.[7][8]

Workflow for Williamson Ether Synthesis

A Alcohol + Base (e.g., NaH) B Formation of Alkoxide A->B Deprotonation C Add Alkyl Halide (e.g., CH3I) B->C Addition D SN2 Reaction C->D Nucleophilic Attack E Work-up & Purification D->E Isolation F Characterization (NMR, MS) E->F Analysis

Caption: Workflow for the synthesis of ether derivatives.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified ether by NMR and mass spectrometry.

Table 2: Representative Etherification Reactions

EntryAlkyl HalideProductExpected Yield (%)
1Methyl Iodide5-(Methoxymethyl)-1,3-dihydro-2-benzofuran80-90
2Benzyl Bromide5-((Benzyloxy)methyl)-1,3-dihydro-2-benzofuran75-85
3Ethyl Bromide5-(Ethoxymethyl)-1,3-dihydro-2-benzofuran80-90

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[9][10][11][12] The disappearance of the alcohol proton signal and the appearance of new signals corresponding to the ester or ether moiety are key diagnostic features.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the new compounds.

  • Infrared (IR) Spectroscopy: The appearance of a strong carbonyl stretch (around 1700-1750 cm⁻¹) is indicative of ester formation. For ethers, the disappearance of the broad O-H stretch of the starting alcohol is a key indicator.

Structure-Activity Relationship (SAR) Studies: A Hypothetical Framework

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The data obtained from these assays can then be used to construct an SAR table. This allows for the identification of key structural features that contribute to or detract from the desired biological effect.

Illustrative SAR Table (Hypothetical Data for Anticancer Activity)

CompoundR GroupIC₅₀ (µM) on Cancer Cell Line XNotes
Parent -H>100Inactive
Ester 1 -C(O)CH₃50Moderate activity
Ester 2 -C(O)Ph25Increased activity with aromatic ring
Ester 3 -C(O)c-Pr40Small cycloalkyl group tolerated
Ether 1 -CH₃80Lower activity than esters
Ether 2 -CH₂Ph35Bulky, lipophilic group improves activity
Ether 3 -CH₂CH₃75Slight increase in activity with ethyl group

Interpretation of Hypothetical SAR:

  • Derivatization of the hydroxyl group is crucial for activity.

  • Ester derivatives appear to be more potent than ether derivatives in this hypothetical model.

  • The introduction of an aromatic ring in the ester side chain (Ester 2) enhances potency, suggesting a potential π-π stacking interaction with the biological target.

  • A bulky, lipophilic group in the ether series (Ether 2) also improves activity, indicating the importance of lipophilicity for this scaffold.

Conclusion

The derivatization of this compound provides a fertile ground for the discovery of novel therapeutic agents. The protocols outlined in this guide offer a systematic approach to generating a diverse library of ester and ether analogs. By combining robust synthetic chemistry with careful biological evaluation, researchers can effectively navigate the SAR landscape of this promising scaffold, paving the way for the development of new and improved medicines.

References

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. Available at: [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. U.S. Department of Justice, Drug Enforcement Administration. Available at: [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. Available at: [Link]

  • Copper-Catalysed Cyanoalkylative Cycloetherification of Alkenes to 1,3-Dihydroisobenzofurans. Synfacts. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • 5.310 F17 Experiment 5: Fischer Esterification. DSpace@MIT. Available at: [Link]

  • Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer, dimer and identification of specific reactive, drug likeness properties: Experimental and computational study. ResearchGate. Available at: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ResearchGate. Available at: [Link]

  • (1,3-Dihydroisobenzofuran-5-yl)methanol. Hoffman Fine Chemicals. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. Available at: [Link]

  • How do you do de esterification in a short period of time with good yield? ResearchGate. Available at: [Link]

  • Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Available at: [Link]

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ResearchGate. Available at: [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. ResearchGate. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. ResearchGate. Available at: [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. Available at: [Link]

  • (2,3-Dihydrobenzofuran-5-yl)methanol. MySkinRecipes. Available at: [Link]

  • Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators. National Institutes of Health. Available at: [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Available at: [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

  • Diastereoselective synthesis of 1-(tetrahydrofuran-3-yl)-1,3-dihydroisobenzofuran derivatives via Prins bicyclization (2013) | B. V. Subba Reddy | 7 Citations. SciSpace. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1,3-Dihydro-2-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dihydro-2-benzofuran-5-ylmethanol (CAS: 89424-84-0). As a key intermediate in the development of pharmacologically active compounds, including analogues of the antidepressant citalopram, robust and reproducible synthesis of this molecule is critical.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the common challenges encountered during its synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve the outcome?

Answer: A low yield is one of the most common issues and can stem from several factors, primarily related to the choice and handling of the reducing agent and the integrity of your starting material.

  • Cause A: Inactive Reducing Agent. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are highly reactive and susceptible to deactivation by moisture. If the reagent has been improperly stored or handled, its reducing power will be significantly diminished.

    • Solution: Always use freshly opened or properly stored reducing agents. Handle LiAlH₄ under a dry, inert atmosphere (e.g., nitrogen or argon). Consider titrating older batches of LiAlH₄ to determine their active hydride content before use.

  • Cause B: Suboptimal Reaction Temperature. Reduction reactions are often exothermic. If the temperature is too low, the reaction may be sluggish or incomplete. If it's too high, it can lead to side reactions and decomposition of the product or reagents.

    • Solution: For a powerful reductant like LiAlH₄, the reaction is typically started at 0 °C and then allowed to warm to room temperature.[1] For the milder NaBH₄, the reaction may require gentle heating or an extended reaction time at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Cause C: Purity of the Starting Material. The synthesis of this compound typically starts from the corresponding aldehyde (1,3-dihydro-2-benzofuran-5-carbaldehyde) or nitrile (1,3-dihydro-2-benzofuran-5-carbonitrile). Impurities in these precursors can interfere with the reduction.

    • Solution: Ensure your starting material is pure. Recrystallize or use column chromatography to purify the precursor if necessary. Confirm purity via NMR or melting point analysis.

Issue 2: Incomplete Reaction - Mixture of Starting Material and Product

Question: My post-reaction analysis (TLC/NMR) shows a significant amount of unreacted starting material alongside my product. How can I drive the reaction to completion?

Answer: An incomplete reaction suggests that either the stoichiometry of the reducing agent is insufficient or the reaction conditions are not optimized.

  • Cause A: Insufficient Molar Equivalents of Reducing Agent. The stoichiometry is critical. For the reduction of an aldehyde or nitrile, a molar excess of the hydride reagent is required to ensure full conversion.

    • Solution: Increase the molar equivalents of the reducing agent. For NaBH₄ reductions of aldehydes, 1.5-2.0 equivalents are common. For LiAlH₄ reductions of nitriles, a greater excess (e.g., 2-3 equivalents) may be necessary to account for the formation of intermediate complexes.

  • Cause B: Short Reaction Time. The reaction may simply not have been allowed to run long enough.

    • Solution: Monitor the reaction closely by TLC. If you observe the consumption of starting material plateauing, but it is not fully consumed, consider extending the reaction time. If no further change is observed after several hours, other factors are likely at play.

Issue 3: Formation of Significant Side Products

Question: I am observing multiple unexpected spots on my TLC plate. What are the likely side reactions and how can I suppress them?

Answer: Side product formation is often related to the reactivity of the chosen reducing agent and the functional groups present on the molecule.

  • Cause A: Over-reduction or Ring Opening. While the 1,3-dihydro-2-benzofuran (also known as phthalan) ring is relatively stable, harsh reducing conditions could potentially lead to undesired reactions.[4] For instance, if other reducible functional groups are present elsewhere on the molecule, they may also be reduced.

    • Solution: Choose a milder reducing agent if possible. For example, if reducing an aldehyde, NaBH₄ is often sufficient and less aggressive than LiAlH₄. This chemoselectivity can prevent unwanted side reactions.[4]

  • Cause B: Impurities in Solvents or Reagents. Solvents can be a source of reactive impurities. For instance, wet THF will quench LiAlH₄, and acetone contamination will react with any hydride reagent.

    • Solution: Use anhydrous solvents, especially for reactions involving LiAlH₄. Ensure all glassware is thoroughly dried before use.

Troubleshooting Decision Workflow

This diagram outlines a systematic approach to diagnosing and resolving common issues during the synthesis.

G start Low Yield or Incomplete Reaction check_reagent Verify Reducing Agent Activity (Fresh Bottle? Proper Storage?) start->check_reagent check_reagent->start Reagent Bad -> Replace check_sm Confirm Starting Material Purity (NMR, MP) check_reagent->check_sm Reagent OK check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_sm->check_conditions SM Pure purify_sm Purify Starting Material check_sm->purify_sm SM Impure increase_eq Increase Molar Equivalents of Reducing Agent check_conditions->increase_eq extend_time Extend Reaction Time (Monitor by TLC) increase_eq->extend_time optimize_temp Optimize Temperature (Cooling for LiAlH4, Gentle heat for NaBH4) extend_time->optimize_temp success Successful Synthesis optimize_temp->success purify_sm->start

Caption: A troubleshooting flowchart for low-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is better for this synthesis, LiAlH₄ or NaBH₄?

A1: The choice depends on your starting material.

  • For reducing 1,3-dihydro-2-benzofuran-5-carbaldehyde: Sodium borohydride (NaBH₄) is generally preferred. It is milder, safer to handle, and highly effective for reducing aldehydes to primary alcohols. It can be used in protic solvents like ethanol or methanol.[5]

  • For reducing 1,3-dihydro-2-benzofuran-5-carbonitrile: Lithium aluminum hydride (LiAlH₄) is necessary. NaBH₄ is not strong enough to reduce a nitrile. LiAlH₄ reactions must be performed in anhydrous aprotic solvents like THF or diethyl ether under an inert atmosphere.[1]

Q2: How should I properly quench a reaction involving LiAlH₄?

A2: Quenching LiAlH₄ is a hazardous step that must be done with extreme care, as it generates flammable hydrogen gas. A widely accepted and safe procedure is the Fieser method. Cool the reaction mixture to 0 °C in an ice bath. Then, add sequentially and dropwise:

  • 'n' mL of water (where 'n' is the mass of LiAlH₄ in grams).

  • 'n' mL of 15% aqueous NaOH.

  • '3n' mL of water. This procedure should produce a granular precipitate that is easy to filter off, leaving your product in the organic solvent.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most effective method. Co-spot your reaction mixture with your starting material on the same TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), product spot indicates the reaction is progressing. Choose a solvent system (e.g., ethyl acetate/hexane) that gives good separation between the starting material and the product.

Q4: What is the best way to purify the final product?

A4: After the aqueous work-up, the crude product is often purified by silica gel column chromatography. The polarity of the eluent can be tuned to effectively separate the desired alcohol from any remaining starting material or non-polar impurities. A gradient of ethyl acetate in hexane is a common starting point.

Q5: Are there alternative synthetic routes to the 1,3-dihydro-2-benzofuran core structure itself?

A5: Yes, numerous methods exist for constructing the dihydroisobenzofuran ring system. These include intramolecular cyclizations of 2-vinylbenzyl alcohols, reductive cyclization cascades, and various palladium- or copper-catalyzed reactions.[6][7][8] The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Experimental Protocols & Data

Protocol 1: Synthesis via Reduction of 1,3-Dihydro-2-benzofuran-5-carbaldehyde

This protocol details the reduction of the aldehyde precursor using sodium borohydride.

Step-by-Step Methodology:

  • Dissolve 1,3-dihydro-2-benzofuran-5-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Cool the flask back to 0 °C and slowly quench the reaction by adding acetone to consume excess NaBH₄.

  • Add water and extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography (e.g., using a 20-40% ethyl acetate in hexane gradient) to yield pure this compound.

General Synthesis Workflow

G cluster_0 Synthesis Pathway Start Precursor Selection (Aldehyde or Nitrile) Reduction Reduction Reaction (e.g., NaBH4 or LiAlH4) Start->Reduction Step 1 Quench Reaction Quench & Aqueous Work-up Reduction->Quench Step 2 Extraction Solvent Extraction Quench->Extraction Step 3 Purification Column Chromatography Extraction->Purification Step 4 Final Final Product (this compound) Purification->Final Step 5

Caption: General workflow for synthesizing the target compound.

Table 1: Comparison of Common Reducing Agents
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Suitable Precursor Aldehydes, KetonesAldehydes, Ketones, Esters, Nitriles, Amides
Relative Reactivity MildVery Strong, Aggressive
Required Solvent Protic (Methanol, Ethanol)Anhydrous Aprotic (THF, Et₂O)
Safety Considerations Moderate, reacts with acidHigh, reacts violently with water
Work-up Simple quench (e.g., acetone, water)Careful, multi-step quench required

References

  • (1,3-dihydroisobenzofuran-5-yl)methanol synthesis - ChemicalBook. (n.d.).
  • Synthesis of 1,3-Dihydro-2-benzofurans - Organic Chemistry Portal. (n.d.).
  • Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(23), 9709-24.
  • Quantum Reality in the Selective Reduction of a Benzofuran System - PMC. (n.d.).
  • Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 599.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024).
  • CN107954960B - A kind of synthetic method of 1,3-dihydroisobenzofuran compounds - Google Patents. (n.d.).
  • Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. (n.d.).
  • Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites - PubMed. (2013).
  • Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran- 5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - ResearchGate. (2013).

Sources

Overcoming low yield in the synthesis of 1,3-Dihydro-2-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,3-Dihydro-2-benzofuran-5-ylmethanol

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of this compound. Low yields in heterocyclic synthesis are a common yet multifaceted problem. This document provides a structured, experience-driven approach to troubleshooting, moving beyond simple procedural lists to explain the chemical principles behind each recommendation. Our goal is to empower you to not only solve the immediate issue but also to build a more robust and reproducible synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two most prevalent and logical synthetic pathways start from commercially available or readily synthesized precursors:

  • Reduction of an Aldehyde: The most direct route involves the reduction of 1,3-dihydroisobenzofuran-5-carbaldehyde using a mild reducing agent like sodium borohydride (NaBH₄). This method is often preferred for its simplicity and high functional group tolerance.[1]

  • Functionalization of a Halide: This route typically starts with 5-bromo-1,3-dihydroisobenzofuran. The bromide is converted into an organometallic species (e.g., a Grignard or organolithium reagent), which is then quenched with an electrophilic formylating agent like formaldehyde. This is a classic C-C bond-forming strategy to install the required hydroxymethyl group.

Q2: What is a realistic target yield for this synthesis?

For the reduction pathway, yields should realistically be in the 85-95% range after purification. The reaction itself is typically very clean. For the Grignard pathway, a yield of 60-75% is considered good, as organometallic reactions are more sensitive to conditions and prone to side reactions.[2] If your yields are significantly below these benchmarks, a systematic troubleshooting approach is warranted.

Q3: How can I reliably confirm the identity and purity of my final product?

A combination of analytical techniques is essential:

  • ¹H NMR: This is the most powerful tool. Look for the disappearance of the aldehyde proton (~9.9 ppm) from the starting material and the appearance of a new singlet or doublet for the benzylic alcohol's -CH₂OH protons (~4.6 ppm) and the hydroxyl proton (variable).

  • TLC (Thin-Layer Chromatography): Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The product alcohol should have a lower Rf value (be more polar) than the starting aldehyde.

  • Mass Spectrometry (MS): To confirm the molecular weight (150.17 g/mol ).[3]

  • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch (~3300 cm⁻¹) and the disappearance of the sharp aldehyde C=O stretch (~1700 cm⁻¹).

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific experimental failures. We will diagnose the problem based on the likely synthetic route and provide actionable solutions grounded in chemical principles.

Scenario A: Synthesis via Reduction of 1,3-Dihydroisobenzofuran-5-carbaldehyde

This is the most common and straightforward route. Low yields here typically point to issues with the reaction conditions or the workup procedure.

Q: My reaction is incomplete. TLC and ¹H NMR analysis of the crude product show a significant amount of unreacted starting aldehyde. What went wrong?

A: This is the most frequent issue and usually stems from insufficient reducing power or deactivation of the reagent.

Causality: Sodium borohydride (NaBH₄) is a mild reducing agent. Its reactivity can be hampered by the choice of solvent, temperature, or the quality of the reagent itself. Protic solvents like methanol or ethanol are required to activate the borohydride, but if the reagent has degraded due to improper storage (exposure to moisture), it will have lost its hydride-donating capacity.

Solutions:

  • Verify Reagent Quality: Open a fresh bottle of NaBH₄. Old or improperly stored reagent is a common culprit.

  • Increase Reagent Stoichiometry: While 1.0-1.2 equivalents should theoretically suffice, increasing the amount to 1.5 or even 2.0 equivalents can often drive the reaction to completion without significant side reactions.

  • Optimize Solvent and Temperature: The reaction is typically run in methanol or ethanol at 0 °C to room temperature. If the reaction is sluggish, allowing it to stir at room temperature for a longer period (2-4 hours) can be beneficial. Monitor progress by TLC.

  • Consider a Different Hydride Source: If NaBH₄ consistently fails, Lithium borohydride (LiBH₄) is a slightly more powerful but still selective alternative that works well in ethereal solvents like THF.

Optimized Protocol 1: NaBH₄ Reduction
  • Dissolve 1,3-dihydroisobenzofuran-5-carbaldehyde (1.0 eq) in anhydrous methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde spot is consumed.

  • Workup: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄. Add saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography on silica gel.

Q: My reaction went to completion, but my isolated yield after chromatography is still low, and the product looks like a yellow oil instead of a white solid. Why?

A: This suggests product degradation during the workup or purification. The dihydrobenzofuran ring system can be sensitive to strong acids or bases, potentially leading to ring-opening or polymerization.

Causality: The ether linkage in the dihydrobenzofuran core is susceptible to cleavage under harsh pH conditions. Using strong acids (like HCl) for quenching or allowing the product to sit on silica gel for extended periods can catalyze decomposition.

Solutions:

  • Use a Buffered Quench: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl), which is mildly acidic (pH ~5-6) and highly effective at neutralizing the basic borate salts without exposing the product to harsh conditions.

  • Minimize Contact Time with Silica: Purify the product promptly after the workup. Use a slightly larger diameter column to speed up the elution and consider neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~0.5%) if you suspect acidity is the issue.

  • Alternative Purification: If the product is still unstable, consider recrystallization as an alternative to chromatography.

Troubleshooting Logic: Reduction Pathway

G cluster_analysis Crude Product Analysis cluster_solutions Corrective Actions start Low Yield Observed check_tlc Analyze Crude by TLC/NMR start->check_tlc aldehyde Starting Aldehyde Present? check_tlc->aldehyde impurity Unknown Impurities? aldehyde->impurity No incomplete_sol Incomplete Reaction: 1. Use fresh NaBH4 2. Increase stoichiometry (1.5 eq) 3. Increase reaction time/temp aldehyde->incomplete_sol Yes degradation_sol Product Degradation: 1. Use buffered (NH4Cl) quench 2. Minimize silica contact time 3. Consider recrystallization impurity->degradation_sol Yes

Caption: Troubleshooting Decision Tree for the Reduction Synthesis.

Scenario B: Synthesis via Grignard Reaction with 5-Bromo-1,3-dihydroisobenzofuran

This route is powerful but requires stringent control over experimental conditions. The majority of failures occur during the formation of the Grignard reagent itself.[4]

Q: My reaction failed completely. After quenching, I only recovered the starting 5-bromo-1,3-dihydroisobenzofuran. What happened?

A: This is a classic case of reaction initiation failure. The surface of the magnesium metal was likely not activated, preventing the oxidative insertion required to form the Grignard reagent.

Causality: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO). This layer is inert and must be physically or chemically removed for the reaction to start.[5]

Solutions:

  • Activate the Magnesium: Before adding the solvent, gently crush the magnesium turnings with a glass rod inside the flame-dried reaction flask under an inert atmosphere (Nitrogen or Argon). This will expose a fresh metal surface.

  • Use an Initiator: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, cleaning it and creating a small amount of reactive magnesium iodide. The disappearance of the purple/brown iodine color is a good visual indicator that the reaction has begun.

  • Apply Gentle Heat: A small amount of heat from a heat gun can provide the activation energy needed to start the reaction. Be prepared to cool the flask in a water bath, as Grignard formations can be exothermic once they initiate.

Optimized Protocol 2: Grignard Formation and Reaction
  • Setup: Assemble a three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Flame-dry all glassware thoroughly and allow it to cool under a stream of dry nitrogen.

  • Activation: Add magnesium turnings (1.5 eq) to the flask and a single crystal of iodine.

  • Reagent Addition: Add a small amount of anhydrous THF via syringe to just cover the magnesium. In the dropping funnel, add a solution of 5-bromo-1,3-dihydroisobenzofuran (1.0 eq) in anhydrous THF.

  • Initiation: Add a few drops of the bromide solution to the magnesium. If the reaction doesn't start (iodine color persists), gently warm the flask with a heat gun until bubbling begins.

  • Execution: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour.

  • Reaction with Formaldehyde: Cool the Grignard solution to 0 °C. Bubble dry formaldehyde gas (generated by cracking paraformaldehyde) through the solution or add a solution of dry paraformaldehyde in THF.

  • Workup: After the reaction is complete (monitor by TLC), quench by slowly adding saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Q: My main isolated product is 1,3-dihydroisobenzofuran (the debrominated starting material), with very little of the desired alcohol. Why?

A: This is a clear indication that your Grignard reagent formed successfully but was quenched by a proton source before it could react with formaldehyde.

Causality: Grignard reagents are extremely strong bases and will react instantly with any available acidic protons. The most common culprit is trace water in the glassware, solvent, or nitrogen line.[6] The starting material itself, if it contains acidic impurities, can also be a source.

Solutions:

  • Rigorous Anhydrous Technique: This is non-negotiable.

    • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and assemble it hot under a flow of dry nitrogen.

    • Solvent: Use freshly distilled THF from a sodium/benzophenone still or use a commercial solvent from a purification system (e.g., Grubbs apparatus). Anhydrous solvent from a bottle sealed with a septum is acceptable but should be used with care.

    • Starting Material: Ensure your 5-bromo-1,3-dihydroisobenzofuran is dry and pure.

Data Summary: Key Reagents and Conditions
ParameterRoute A: ReductionRoute B: Grignard
Key Reagent Sodium Borohydride (NaBH₄)Magnesium (Mg) Turnings
Solvent Methanol (MeOH) or Ethanol (EtOH)Anhydrous Tetrahydrofuran (THF)
Critical Condition Reagent activityStrictly anhydrous conditions
Typical Temp. 0 °C to Room TemperatureRoom Temperature to Reflux
Common Byproduct Unreacted AldehydeDebrominated Starting Material
Expected Yield 85-95%60-75%
Workflow: Successful Grignard Synthesis

G cluster_prep Preparation (The Anhydrous Doctrine) cluster_reaction Reaction Sequence cluster_workup Workup & Purification A Flame-Dry All Glassware B Use Anhydrous Solvent (THF) A->B C Dry Starting Material B->C D Activate Mg (Iodine/Crushing) C->D E Initiate Reaction (Gentle Heat) D->E F Form Grignard (Dropwise Addition) E->F G React with Formaldehyde @ 0°C F->G H Quench with sat. NH4Cl G->H I Extract & Purify H->I

Caption: Critical Workflow for a High-Yielding Grignard Synthesis.

References

  • MDPI. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. [Link]

  • Elsevier. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. [Link]

  • National Center for Biotechnology Information. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. [Link]

  • ScienceDirect. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]

  • HETEROCYCLES. A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • Williamson, K. L., Minard, R., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (Note: A general organic chemistry textbook reference for fundamental principles).
  • University of Houston-Clear Lake. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

Sources

Technical Support Center: Purification of 1,3-Dihydro-2-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,3-Dihydro-2-benzofuran-5-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. This guide is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Understanding the Chemistry - Common Impurities

The purification strategy for this compound is dictated by the synthetic route employed for its preparation. A common and efficient method is the reduction of a more oxidized precursor, such as 1,3-dihydro-2-benzofuran-5-carbaldehyde or a corresponding carboxylic acid ester.

Understanding this synthetic pathway allows us to anticipate the likely byproducts that may contaminate the final product. The most common impurities include:

  • Unreacted Starting Material: Residual aldehyde or ester precursors.

  • Over-reduced Products: Saturation of the aromatic ring under harsh reduction conditions.

  • Solvent and Reagent Residues: Impurities from the reaction medium and quenching steps.

  • Side-Reaction Products: Unintended molecules formed through alternative reaction pathways.

The structural similarities between the desired product and these impurities, particularly the unreacted starting material, necessitate robust purification techniques.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Issue 1: My crude product is an oil and won't solidify. How can I proceed with purification?

  • Answer: "Oiling out" is a common issue where a compound fails to crystallize and instead separates as a liquid.[1] This can be due to the presence of impurities that depress the melting point or inhibit crystal lattice formation.

    • Initial Approach: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound, if available.[2]

    • If Oiling Persists: Direct purification of the oil via flash column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase.[3][4]

Issue 2: I'm seeing multiple spots on my TLC plate after the reaction. How do I choose the right purification method?

  • Answer: The number and separation of spots on a Thin Layer Chromatography (TLC) plate provide crucial information for selecting a purification strategy.

    • Well-Separated Spots: If the spots are well-resolved, flash column chromatography is an excellent choice for separation.

    • Closely-Spaced or Streaking Spots: This indicates that the compounds have similar polarities, making chromatographic separation more challenging. In this case, consider derivatization to alter the polarity of the target compound or explore recrystallization with a carefully selected solvent system.[5]

Issue 3: My compound is sticking to the column during chromatography. What can I do?

  • Answer: If your compound is not eluting from the silica gel column, it is likely too polar for the chosen solvent system.

    • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Consider a Different Stationary Phase: If increasing solvent polarity doesn't work or leads to co-elution of impurities, your compound might be too polar for silica gel. Consider using a more polar stationary phase like alumina.[6]

Issue 4: The yield after recrystallization is very low. How can I improve it?

  • Answer: Low recovery after recrystallization can be due to several factors.

    • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. The goal is to use the minimum amount of hot solvent to fully dissolve the solid.[7]

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the two primary methods of purifying this compound.

Protocol 1: Flash Column Chromatography

This technique is highly effective for separating the target alcohol from less polar impurities and more polar starting materials.

Workflow for Flash Column Chromatography

cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_final Final Steps prep_slurry Prepare silica gel slurry in non-polar solvent pack_column Pack the column, ensuring no air bubbles prep_slurry->pack_column add_sand Add a protective layer of sand pack_column->add_sand dissolve_sample Dissolve crude product in minimal DCM add_sand->dissolve_sample load_column Carefully load sample onto the sand layer dissolve_sample->load_column drain_solvent Drain solvent to the top of the sand load_column->drain_solvent elute Elute with solvent gradient (e.g., Hexane to EtOAc) drain_solvent->elute collect Collect fractions in test tubes elute->collect monitor Monitor fractions by TLC collect->monitor combine Combine pure fractions monitor->combine Identify pure fractions evaporate Evaporate solvent under reduced pressure combine->evaporate dry Dry purified solid under vacuum evaporate->dry

Caption: Workflow for purification by flash column chromatography.

Step-by-Step Methodology:

  • Column Preparation:

    • Select a glass column of appropriate size. A general rule is to use 20-50 times the weight of the crude material in silica gel.[3]

    • Plug the bottom of the column with a small piece of cotton or glass wool.[8]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., 100% hexanes).[9]

    • Pour the slurry into the column, tapping the side gently to pack the silica and remove air bubbles.[4]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane (DCM).

    • Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dry sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexanes) to elute compounds of increasing polarity.

    • Collect the eluent in a series of test tubes (fractions).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary Table for Chromatography

ParameterRecommended Value/SolventRationale
Stationary Phase Silica Gel (230-400 mesh)Good for separating compounds with moderate polarity differences.
Eluent System Hexane/Ethyl Acetate GradientAllows for the sequential elution of compounds based on polarity.
Initial Polarity 5-10% Ethyl Acetate in HexaneTo elute non-polar byproducts first.
Final Polarity 30-50% Ethyl Acetate in HexaneTo elute the more polar target alcohol.
TLC Visualization UV light (254 nm) and/or a potassium permanganate stainThe benzofuran ring is UV active, and the alcohol will react with the stain.
Protocol 2: Recrystallization

If the crude product is a solid and contains a smaller amount of impurities, recrystallization can be a highly effective and scalable purification method.[10]

Logical Flow for Recrystallization Troubleshooting

cluster_yes cluster_no start Start: Impure Solid Product dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly to room temperature, then ice bath dissolve->cool crystals_form Do crystals form? cool->crystals_form filter_wash Filter crystals via vacuum filtration crystals_form->filter_wash Yes troubleshoot Troubleshoot crystals_form->troubleshoot No dry Dry crystals under vacuum filter_wash->dry end_success Pure Product dry->end_success scratch Scratch flask / Add seed crystal troubleshoot->scratch reheat_solvent Re-heat, add more solvent (if too concentrated) or boil off solvent (if too dilute) troubleshoot->reheat_solvent scratch->cool reheat_solvent->cool

Caption: Troubleshooting decision tree for recrystallization.

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • A good solvent will dissolve the compound when hot but not when cold. For a moderately polar compound like this compound, solvent pairs like ethanol/water or acetone/hexane are often effective.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is crucial for good recovery.[7]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.[2]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[7]

  • Drying:

    • Allow the crystals to dry completely under vacuum to remove residual solvent. The purity can then be assessed by melting point analysis.[11]

Section 4: Final Purity Assessment

After purification, it is essential to assess the purity of the this compound. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.

  • Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of the final product.

By understanding the potential impurities and mastering these fundamental purification techniques, you can consistently obtain high-purity this compound for your research and development needs.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction. Retrieved from [Link]

  • Labmonk. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting. YouTube. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • University of Glasgow, School of Chemistry. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Kyoto University. (n.d.). Column Chromatography | Operation Guide for Chemistry Experiments. Retrieved from [Link]

Sources

Technical Support Center: Identification and Troubleshooting of Impurities in 1,3-Dihydro-2-benzofuran-5-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-Dihydro-2-benzofuran-5-ylmethanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity identification and control during the synthesis of this important benzofuran derivative. As a key building block in pharmaceutical development, ensuring its purity is paramount.[1][2]

This guide provides in-depth, field-proven insights, moving beyond simple procedural steps to explain the causality behind experimental choices. Our goal is to equip you with a robust framework for troubleshooting unexpected results and ensuring the integrity of your synthesis.

Overview of a Common Synthetic Pathway

Understanding the potential sources of impurities begins with a thorough understanding of the synthetic route. While multiple pathways to this compound exist, a common and illustrative approach involves the reductive cyclization of a suitably substituted precursor. The diagram below outlines a representative synthesis, which will serve as the basis for our discussion on potential impurities.

G cluster_main Main Synthetic Pathway SM 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (Starting Material) Int1 5-Formyl-1,3-dihydro-2-benzofuran (Intermediate) SM->Int1 Intramolecular Cyclization (e.g., acid catalysis) Imp1 Impurity A: Unreacted Starting Material SM->Imp1 Incomplete Reaction FP This compound (Final Product) Int1->FP Selective Reduction (e.g., NaBH4) Imp2 Impurity B: Over-reduction Product (5-Methyl-1,3-dihydro-2-benzofuran) Int1->Imp2 Harsh Reducing Conditions Imp4 Impurity D: Dimeric By-product Int1->Imp4 Side Reaction (e.g., Cannizzaro) Imp3 Impurity C: Oxidation Product (1,3-Dihydro-2-benzofuran-5-carbaldehyde) FP->Imp3 Air Oxidation (During workup/storage)

Caption: A representative synthetic pathway for this compound.

Common Impurities: Sources and Classification

Effective troubleshooting requires anticipating the types of impurities that may arise. Based on the pathway above, we can classify potential impurities according to regulatory guidelines such as ICH Q3A.[3][4][5]

Impurity TypePotential IdentityPotential SourceICH ClassificationRecommended Analytical Technique
Starting Material 4-Hydroxy-3-(hydroxymethyl)benzaldehydeIncomplete reaction during the cyclization step.Organic ImpurityHPLC, LC-MS
Intermediate 5-Formyl-1,3-dihydro-2-benzofuranIncomplete reduction of the aldehyde intermediate.Organic ImpurityHPLC, LC-MS, GC-MS
By-product 5-Methyl-1,3-dihydro-2-benzofuranOver-reduction of the aldehyde under harsh conditions.Organic ImpurityGC-MS, LC-MS, NMR
By-product Dimeric impuritiesSelf-condensation or other side reactions.Organic ImpurityLC-MS, HRMS, NMR
Degradant 1,3-Dihydro-2-benzofuran-5-carbaldehydeOxidation of the final product's alcohol moiety.Degradation ProductHPLC, LC-MS
Reagent Residual solvents (e.g., Toluene, THF)Incomplete removal during workup/drying.Residual SolventGC-HS (Headspace)
Catalyst Residual acid/base catalystCarryover from reaction steps.Inorganic ImpurityIC (Ion Chromatography), Titration
Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your synthesis and analysis in a practical question-and-answer format.

Question 1: I see an unexpected peak in my HPLC chromatogram that is closely eluting with my main product. How can I identify it?

Answer: An unexpected peak, especially one with close polarity to your product, often suggests an isomer or a closely related by-product. A systematic approach is crucial for identification.

Causality: The structural similarity implied by the close elution time means that simple UV analysis may not be sufficient for differentiation. Mass spectrometry and nuclear magnetic resonance (NMR) are required for definitive structural elucidation.[6][7]

Troubleshooting Workflow:

  • Hypothesize the Structure: Based on your reaction, could it be an unreacted intermediate, a degradation product (e.g., the corresponding aldehyde from oxidation), or a by-product (e.g., over-reduction)?

  • LC-MS Analysis: The first step is to obtain the mass of the impurity. Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight.

    • If MW matches the starting material or intermediate: You have an incomplete reaction.

    • If MW is 2 Da less than the product (M-2): This strongly suggests oxidation of the alcohol to an aldehyde.

    • If MW is different: It could be a by-product from a side reaction. High-Resolution Mass Spectrometry (HRMS) can provide the exact elemental composition to help narrow down possibilities.

  • Preparative HPLC & NMR: If the structure is still unclear, you must isolate the impurity.

    • Use preparative HPLC to collect a sufficient quantity (typically >1 mg) of the impurity.

    • Analyze the isolated fraction by ¹H and ¹³C NMR. This is the gold standard for structure elucidation. Comparing the spectrum to your main product will reveal key structural differences.[8][9]

G Start Unexpected Peak in HPLC LCMS Run LC-MS Analysis Start->LCMS Decision1 Molecular Weight (MW) Identified? LCMS->Decision1 Known Impurity Identified (e.g., SM, Intermediate, Oxidized Product) Decision1->Known Yes Unknown MW is Unknown or Ambiguous Decision1->Unknown No PrepHPLC Isolate with Preparative HPLC Unknown->PrepHPLC NMR Analyze by NMR (¹H, ¹³C, COSY) PrepHPLC->NMR Structure Elucidate Structure NMR->Structure

Caption: Workflow for identifying an unknown impurity.

Question 2: My final product purity is low due to residual intermediate (5-Formyl-1,3-dihydro-2-benzofuran). How can I improve the conversion?

Answer: Residual intermediate indicates an incomplete reduction step. Optimizing the reduction reaction is key.

Causality: The conversion of an aldehyde to an alcohol using a reducing agent like sodium borohydride (NaBH₄) depends on stoichiometry, temperature, and reaction time. Insufficient reducing agent or quenching the reaction prematurely will lead to incomplete conversion.

Troubleshooting Steps:

  • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. While 1 equivalent is theoretically needed, using 1.5-2.0 equivalents is common practice to drive the reaction to completion and account for any reagent degradation or reaction with the solvent.

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid HPLC injection. The reaction is complete only when the intermediate spot/peak is no longer visible.

  • Temperature Control: The reduction of aldehydes with NaBH₄ is typically performed at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions. Allowing the reaction to slowly warm to room temperature can help ensure it goes to completion.

  • Reagent Quality: Ensure your reducing agent is fresh and has been stored properly. NaBH₄ can degrade upon exposure to moisture.

Question 3: What are the best practices for sample analysis to ensure accurate impurity profiling by HPLC?

Answer: Accurate impurity profiling relies on a well-developed and validated analytical method. Method ruggedness is essential for reproducible results.[10][11]

Best Practices:

  • Wavelength Selection: Use a UV detector set to a wavelength where both the API and all potential impurities have reasonable absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify co-eluting species.

  • Forced Degradation: Perform forced degradation studies (acid, base, oxidation, heat, light) as mandated by ICH guidelines. This helps identify potential degradation products and ensures your HPLC method is "stability-indicating," meaning it can separate degradants from the main peak.[6]

  • Resolution: Ensure a baseline resolution (Rs > 1.5) between the main product peak and the closest eluting impurity. This may require optimizing the mobile phase composition, gradient, or column chemistry.

  • Quantification: For accurate quantification, use a single standard for the main component and apply relative response factors (RRFs) for the impurities if their UV response differs significantly.

Detailed Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method.

ParameterRecommended SettingRationale & Notes
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure sharp peaks for acidic or basic analytes.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 30 minA broad gradient is a good starting point to elute all potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust based on sample concentration.
Detection PDA Detector @ 220 nm & 254 nmMonitor at multiple wavelengths to ensure detection of all components.
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved in the mobile phase to prevent peak distortion.
References
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2,3-Dihydro-1-benzofuran-2-ylmethyltellanes. Retrieved from [Link]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • Google Patents. (n.d.). US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof.
  • PubChem. (n.d.). 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid--1,1'-methylenebis(4-isocyanatobenzene) (1/1). Retrieved from [Link]

  • Journal of Pharmaceutical and Medical Sciences. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Retrieved from [Link]

  • RSC Advances. (2020). Dihydronaphthofurans: synthetic strategies and applications. Retrieved from [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for the synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • SpringerLink. (2025). Identification of (2-Aminopropyl)benzofuran and Its Metabolites in Human Urine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • PubMed. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

Sources

Strategies to avoid side reactions in 1,3-Dihydro-2-benzofuran-5-ylmethanol preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-Dihydro-2-benzofuran-5-ylmethanol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you navigate the nuances of this synthesis, ensuring high yield and purity by strategically avoiding side reactions. Our approach is grounded in mechanistic principles to provide not just protocols, but a deeper understanding of the reaction dynamics.

Introduction: The Synthetic Challenge

The preparation of this compound typically involves the reduction of a carbonyl group at the 5-position of the dihydrobenzofuran scaffold. The two most common starting materials for this transformation are 1,3-dihydro-2-benzofuran-5-carbaldehyde and a 1,3-dihydro-2-benzofuran-5-carboxylic acid ester (e.g., the methyl or ethyl ester).

The primary challenge lies in the chemoselective reduction of the target functional group without compromising the integrity of the dihydrobenzofuran ring system or the newly formed benzylic alcohol. Potential side reactions include over-reduction, cleavage of the dihydrobenzofuran ether linkage, and formation of impurities during work-up. This guide will provide detailed strategies to mitigate these risks.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Choosing the Right Starting Material and Reducing Agent

Question: I need to synthesize this compound. Should I start from the aldehyde or the carboxylic acid/ester? Which reducing agent is best?

Answer: The choice of starting material dictates the appropriate reducing agent. This decision is critical for reaction success and minimizing side products.

  • Starting from 1,3-dihydro-2-benzofuran-5-carbaldehyde: The reduction of an aldehyde to a primary alcohol is a straightforward transformation. The recommended reducing agent is Sodium Borohydride (NaBH₄) .[1][2]

    • Why NaBH₄? It is a mild and highly chemoselective reducing agent for aldehydes and ketones.[1][3] It will not reduce more stable functional groups like esters or carboxylic acids, nor will it typically affect the ether linkage of the dihydrobenzofuran ring under standard conditions.[1] Its operational simplicity and safety profile make it a preferred choice for this conversion.

  • Starting from 1,3-dihydro-2-benzofuran-5-carboxylic acid or its ester: For these starting materials, a more powerful reducing agent is required. The standard choice is Lithium Aluminum Hydride (LiAlH₄) .[4]

    • Why LiAlH₄? NaBH₄ is generally not reactive enough to reduce esters or carboxylic acids.[5] LiAlH₄ is a potent hydride donor that readily reduces these functional groups to the corresponding primary alcohol.[4] However, its high reactivity necessitates careful handling under anhydrous conditions to prevent violent reactions with protic solvents like water or alcohols.[4]

The logical workflow for selecting your synthetic route is outlined below:

G start Goal: Synthesize This compound sm_choice Which starting material is available? start->sm_choice aldehyde 1,3-Dihydro-2-benzofuran -5-carbaldehyde sm_choice->aldehyde Aldehyde ester 1,3-Dihydro-2-benzofuran -5-carboxylic acid/ester sm_choice->ester Acid/Ester reagent_aldehyde Use Sodium Borohydride (NaBH₄) in a protic solvent (e.g., MeOH, EtOH). aldehyde->reagent_aldehyde reagent_ester Use Lithium Aluminum Hydride (LiAlH₄) in an anhydrous aprotic solvent (e.g., THF, Et₂O). ester->reagent_ester product Product: This compound reagent_aldehyde->product reagent_ester->product

Caption: Decision workflow for starting material and reagent selection.
Table 1: Comparison of Reducing Agents
FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity MildVery Strong & Reactive
Substrates Reduced Aldehydes, KetonesAldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles
Solvents Protic (Methanol, Ethanol)Anhydrous Aprotic (THF, Diethyl Ether)
Safety Relatively safe, reacts slowly with protic solvents.Pyrophoric, reacts violently with water and alcohols. Requires inert atmosphere.
Work-up Simple, often a mild acidic or neutral quench (e.g., aq. NH₄Cl).[6]Requires careful quenching (e.g., Fieser workup) to manage excess reagent and aluminum salts.[4][7][8]
FAQ 2: Preventing Dihydrobenzofuran Ring Cleavage

Question: I am concerned about the stability of the dihydrobenzofuran ring. Can the ether linkage be cleaved during the reduction or work-up?

Answer: This is a valid concern. The dihydrobenzofuran contains a cyclic benzyl ether, which can be susceptible to cleavage under certain conditions.

  • During Reduction: Under standard, non-forcing conditions, neither NaBH₄ nor LiAlH₄ is expected to cleave the dihydrobenzofuran ether bond. These reagents are hydride donors and are not typically used for ether cleavage.

  • During Work-up (The Critical Step): The primary risk of ring opening comes from the work-up procedure, especially when strong acids are used at elevated temperatures.

    • For NaBH₄ reactions: A common work-up involves quenching with a mild acid. Using a saturated aqueous solution of ammonium chloride (NH₄Cl) is a safer choice than strong acids like HCl or H₂SO₄.[6] This provides a gentle proton source to neutralize the borate-alkoxide complex without creating harsh acidic conditions that could promote ether cleavage.

    • For LiAlH₄ reactions: The "Fieser workup" is the industry-standard method for safely quenching LiAlH₄ reactions and managing the resulting aluminum salts.[4][7] This procedure involves the sequential, careful addition of water, followed by aqueous sodium hydroxide, and then more water. This method maintains basic to neutral conditions, which protects the acid-sensitive ether linkage and the benzylic alcohol product. An acidic workup should be strictly avoided.[7]

The troubleshooting logic for preventing ring cleavage is as follows:

G start Problem: Dihydrobenzofuran Ring Cleavage Detected cause1 Potential Cause 1: Harsh Acidic Work-up start->cause1 cause2 Potential Cause 2: High Reaction Temperature start->cause2 solution1a For NaBH₄: Use neutral or mildly acidic quench (e.g., sat. aq. NH₄Cl). cause1->solution1a NaBH₄ solution1b For LiAlH₄: Employ the Fieser workup (H₂O, NaOH(aq), H₂O) to maintain basic/neutral conditions. cause1->solution1b LiAlH₄ solution2 Conduct reduction at low temperatures (e.g., 0 °C to room temperature). cause2->solution2 outcome Outcome: Preservation of Dihydrobenzofuran Ring solution1a->outcome solution1b->outcome solution2->outcome

Caption: Troubleshooting workflow for preventing ring cleavage.
FAQ 3: Avoiding Over-reduction to the Methyl Group

Question: Is it possible to over-reduce the product, converting the -CH₂OH group to a -CH₃ group (hydrogenolysis)? How can I prevent this?

Answer: Yes, hydrogenolysis of a benzylic alcohol to the corresponding alkane is a potential side reaction, though it is less common with hydride reducing agents compared to catalytic hydrogenation.

  • Causality: This side reaction is more likely under forcing conditions, such as prolonged reaction times at elevated temperatures, particularly with a large excess of a powerful reducing agent like LiAlH₄. The benzylic position is activated towards such reductions.

  • Preventative Strategies:

    • Stoichiometry Control: Use a moderate excess of the reducing agent (e.g., 1.5-2.0 equivalents of LiAlH₄ for an ester) rather than a large, overwhelming excess. For NaBH₄, 1.0-1.5 equivalents are typically sufficient for an aldehyde.

    • Temperature Management: Perform the reaction at a controlled, low temperature. For NaBH₄, 0 °C to room temperature is standard. For LiAlH₄, starting the addition at 0 °C and then allowing the reaction to proceed at room temperature is common. Avoid refluxing for extended periods unless necessary for stubborn substrates.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Once the starting material is consumed, proceed with the work-up promptly to avoid over-reduction of the product.

Experimental Protocols

Protocol 1: Reduction of 1,3-Dihydro-2-benzofuran-5-carbaldehyde using NaBH₄

Materials:

  • 1,3-Dihydro-2-benzofuran-5-carbaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1,3-dihydro-2-benzofuran-5-carbaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of NaBH₄: While stirring, add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot has completely disappeared.

  • Quenching: Cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Reduction of Methyl 1,3-dihydro-2-benzofuran-5-carboxylate using LiAlH₄

Materials:

  • Methyl 1,3-dihydro-2-benzofuran-5-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • Reagent Preparation: Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Substrate Addition: Dissolve the methyl ester (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

  • Fieser Work-up: [7][8]

    • Cool the reaction flask to 0 °C.

    • For every X grams of LiAlH₄ used, sequentially and very slowly add:

      • X mL of water.

      • X mL of 15% aqueous NaOH.

      • 3X mL of water.

    • Extreme Caution: This quenching is highly exothermic and generates hydrogen gas. Add dropwise with vigorous stirring.

  • Filtration & Extraction:

    • Allow the mixture to warm to room temperature and stir for 30 minutes. A granular white precipitate of aluminum salts should form.

    • Add a scoop of anhydrous MgSO₄ and stir for another 15 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by flash column chromatography on silica gel as needed.

References

  • Masterson, D. S. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Frontier, A. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester, Department of Chemistry. [Link]

  • Reddit. (2013). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. r/chemhelp. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]

  • University of Bristol. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]

  • PubChem. 2,3-Dihydrobenzofuran-5-carboxaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • UCL Discovery. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

  • PubMed. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. [Link]

  • MDPI. (n.d.). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (n.d.). Protective Group Strategies. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1980). Acid-catalysed rearrangement of bis-5,6-dihydro-4H-1,3-thiazin-2-yl and other disulphides and related reactions. [Link]

  • PubMed. (2021). Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • ResearchGate. (n.d.). Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system. [Link]

  • PubMed. (2012). Investigation of LiAlH4-THF Formation by Direct Hydrogenation of Catalyzed Al and LiH. [Link]

  • Treasures @ UT Dallas. (2012). Investigation of LiAlH4-THF Formation by Direct Hydrogenation of Catalyzed Al and LiH. [Link]

  • ResearchGate. (n.d.). Hydrogen generation behaviors of LiAlH4 and NH4Cl in Et2O, THF or DME. [Link]

Sources

Improving the selectivity of reactions involving 1,3-Dihydro-2-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dihydro-2-benzofuran-5-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and provide practical, field-tested solutions to improve reaction selectivity and efficiency. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure the integrity of your experimental design.

Introduction: The Challenge of Selectivity

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1] Its structure, containing a reactive primary alcohol and an electron-rich aromatic ring, presents a unique set of challenges in achieving chemoselectivity. A frequent issue is the competition between reactions at the benzylic hydroxyl group and electrophilic substitution on the benzofuran ring. This guide provides troubleshooting strategies and detailed protocols to help you navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions & Troubleshooting Guides

Oxidation Reactions: Avoiding Over-oxidation and Ring Modification

Question: I am trying to oxidize the primary alcohol of this compound to the corresponding aldehyde, but I am observing low yields and the formation of multiple byproducts. What is causing this and how can I improve the selectivity?

Answer:

The primary challenge in the oxidation of this compound is two-fold: over-oxidation of the desired aldehyde to a carboxylic acid, and potential oxidative modification of the electron-rich dihydrobenzofuran ring. The choice of oxidant and reaction conditions is therefore critical.

Common Pitfalls and Solutions:

  • Strong, non-selective oxidants: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are often too harsh and can lead to over-oxidation and degradation of the starting material.

  • Sub-optimal reaction conditions: Elevated temperatures can promote side reactions. It is crucial to maintain careful temperature control throughout the reaction.

Recommended Protocols for Selective Oxidation to the Aldehyde:

Reagent Solvent Temperature Key Advantages & Considerations
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room TemperatureMild and selective for primary alcohols to aldehydes. Requires careful handling as it is a chromium-based reagent.
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room TemperatureHigh selectivity, neutral pH, and broad functional group tolerance. The reaction is typically fast.
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)Dichloromethane (DCM)-78 °C to Room TemperatureExcellent for sensitive substrates. Requires cryogenic conditions and careful control of stoichiometry.

Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.1 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.

Ether and Ester Synthesis: Preventing Friedel-Crafts Alkylation/Acylation

Question: When I attempt to synthesize an ether or ester from this compound under acidic conditions, I get a significant amount of what appears to be a ring-functionalized byproduct. How can I selectively target the hydroxyl group?

Answer:

This is a classic example of competing reaction pathways. Under acidic conditions, the benzylic alcohol can be protonated and leave as a water molecule, forming a resonance-stabilized benzylic carbocation. This carbocation can then be trapped by the intended nucleophile (to form the desired ether or ester) or it can act as an electrophile in a Friedel-Crafts type reaction with another molecule of the starting material or product, leading to oligomerization or undesired C-C bond formation on the aromatic ring.

Workflow for Selective O-Functionalization:

start Starting Material: This compound decision Desired Reaction? start->decision ether Ether Synthesis decision->ether Ether ester Ester Synthesis decision->ester Ester williamson Williamson Ether Synthesis (Basic Conditions) ether->williamson mitsunobu Mitsunobu Reaction (Neutral Conditions) ether->mitsunobu dcc DCC/DMAP Coupling (Neutral Conditions) ester->dcc acyl_chloride Acyl Chloride/Pyridine (Basic Conditions) ester->acyl_chloride

Caption: Decision workflow for O-functionalization.

Recommended Protocols for Selective O-Functionalization:

  • Williamson Ether Synthesis (Basic Conditions): This is a reliable method for forming ethers. The alcohol is first deprotonated with a base (e.g., sodium hydride, NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The basic conditions prevent the formation of the benzylic carbocation.

  • Steglich Esterification (DCC/DMAP, Neutral Conditions): For ester formation with a carboxylic acid, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under neutral conditions is highly effective and avoids the issues associated with acid catalysis.

Detailed Protocol: Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Selective Aromatic Ring Functionalization: The Role of Protecting Groups

Question: I want to perform an electrophilic aromatic substitution (e.g., bromination or nitration) on the benzofuran ring without affecting the hydroxymethyl group. What is the best strategy?

Answer:

The hydroxymethyl group can be sensitive to the conditions used for many electrophilic aromatic substitution reactions. For instance, the strong acids often used in nitration can lead to dehydration and polymerization, as discussed previously. Therefore, the most robust strategy is to protect the alcohol before carrying out the ring functionalization.

Protecting Group Strategy Workflow:

start Starting Material protect Protect Hydroxyl Group (e.g., Silyl Ether) start->protect functionalize Electrophilic Aromatic Substitution (e.g., Bromination) protect->functionalize deprotect Deprotect Hydroxyl Group (e.g., TBAF) functionalize->deprotect product Desired Product deprotect->product

Caption: Protecting group strategy workflow.

Choice of Protecting Group:

A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice in this scenario.[2]

  • Ease of Formation: It is readily formed under mild conditions.

  • Stability: It is stable to a wide range of reaction conditions, including many used for electrophilic aromatic substitution.

  • Ease of Cleavage: It can be selectively removed under mild conditions (e.g., with a fluoride source like tetrabutylammonium fluoride, TBAF) without affecting other functional groups.

Detailed Protocol: Protection, Bromination, and Deprotection

Step 1: Protection as a TBS Ether

  • Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous dimethylformamide (DMF).

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the TBS-protected alcohol.

Step 2: Electrophilic Bromination

  • Dissolve the TBS-protected compound (1 equivalent) in a suitable solvent such as DCM or carbon tetrachloride (CCl₄).

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.1 equivalents).

  • Stir the reaction in the dark at 0 °C to room temperature, monitoring by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify as needed.

Step 3: Deprotection

  • Dissolve the brominated, TBS-protected compound in THF.

  • Add a solution of TBAF (1 M in THF, 1.2 equivalents) at 0 °C.

  • Stir at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the desired brominated alcohol.

By following these targeted strategies, you can significantly enhance the selectivity of your reactions involving this compound, leading to higher yields and purer products.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
  • Katritzky, A. R., et al. (2005). Syntheses of 3-hydroxymethyl-2,3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. Arkivoc, 2005(4), 52-65. [Link]

  • MySkinRecipes. (n.d.). (2,3-Dihydrobenzofuran-5-yl)methanol. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Scale-Up Synthesis of 1,3-Dihydro-2-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dihydro-2-benzofuran-5-ylmethanol (CAS 89424-84-0), a key intermediate in various pharmaceutical and materials science applications. As the demand for this compound increases, scaling up its synthesis from the lab bench to pilot or production scale presents a unique set of challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during scale-up.

Introduction to the Synthetic Pathway

The most common and industrially viable route to this compound involves the reduction of a suitable precursor, typically 1,3-dihydroisobenzofuran-5-carbaldehyde or a related ester derivative. This guide will focus on the troubleshooting aspects of this reductive step, which is often the most critical for ensuring high yield and purity on a larger scale.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the scale-up synthesis, presented in a question-and-answer format to directly tackle the challenges you may be facing.

I. Low Reaction Yield

Question 1: We are experiencing a significant drop in yield for the reduction of 1,3-dihydroisobenzofuran-5-carbaldehyde to the corresponding alcohol upon scaling up from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer, as well as reagent stoichiometry and addition rates.

Potential Causes & Solutions:

  • Inefficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration. This can promote the formation of side products.

    • Solution: Ensure the use of an appropriately sized and shaped impeller for your reactor. For viscous reaction mixtures, consider a mechanical stirrer with high torque. Baffles within the reactor can also improve mixing efficiency.

  • Poor Temperature Control: The reduction of an aldehyde is an exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Uncontrolled temperature increases can lead to decomposition of the product or the formation of impurities.

    • Solution: Employ a reactor with a jacketed cooling system and a reliable temperature probe. A slow, controlled addition of the reducing agent via a syringe pump or addition funnel is crucial to manage the exotherm.

  • Sub-optimal Reagent Stoichiometry: While a slight excess of the reducing agent (e.g., sodium borohydride) is common on a lab scale, simply multiplying the equivalents for a larger scale may not be optimal.

    • Solution: Re-optimize the stoichiometry of the reducing agent on a small scale that mimics the larger-scale conditions as closely as possible. Consider that the purity of the starting aldehyde may also impact the required amount of reducing agent.

  • Degradation During Work-up: The work-up procedure, especially quenching of the excess reducing agent and subsequent extractions, can be a source of product loss on a larger scale.

    • Solution: Optimize the quenching procedure by adding the quenching agent (e.g., acetone or acetic acid) slowly at a low temperature. Ensure efficient phase separation during extraction by allowing adequate settling time. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

II. Impurity Formation

Question 2: Our final product is contaminated with an impurity that we suspect is the corresponding over-reduced product where the furan oxygen has been cleaved. How can we prevent this?

Answer: The formation of byproducts arising from the cleavage of the dihydrobenzofuran ring is a known issue, particularly with more powerful reducing agents or under harsh reaction conditions.

Potential Causes & Solutions:

  • Harsh Reducing Agent: While effective, stronger reducing agents like lithium aluminum hydride (LAH) can lead to over-reduction.

    • Solution: Sodium borohydride (NaBH₄) is a milder and more selective reducing agent for aldehydes and ketones and is generally preferred for this transformation to avoid ring cleavage.[1] If LAH must be used, careful control of temperature (e.g., -78 °C to 0 °C) and stoichiometry is critical.

  • Extended Reaction Times or Elevated Temperatures: Prolonged exposure to the reducing agent or higher temperatures can promote side reactions.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Once the starting material is consumed, quench the reaction promptly. Maintain the reaction at a low temperature (e.g., 0-5 °C) throughout the addition of the reducing agent and for a short period thereafter.

Below is a diagram illustrating the desired reaction pathway versus the potential over-reduction side reaction.

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction A 1,3-Dihydroisobenzofuran-5-carbaldehyde B This compound A->B NaBH4, MeOH (Controlled Conditions) C Over-reduced Byproduct (Ring Cleavage) A->C Harsh Reducing Agent (e.g., LAH) or Prolonged Reaction Time/High Temp

Caption: Desired reduction vs. potential over-reduction side reaction.

III. Difficult Purification

Question 3: We are struggling with the purification of this compound on a large scale. Column chromatography is not feasible. Are there alternative methods?

Answer: Relying on column chromatography for large-scale purification is often impractical and costly. Developing a robust purification strategy that avoids chromatography is key for efficient scale-up.

Alternative Purification Strategies:

  • Recrystallization: This is often the most effective and scalable method for purifying solid compounds.

    • Procedure:

      • Perform a solvent screen on a small scale to identify a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, toluene, or isopropanol/water). A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at lower temperatures.

      • Dissolve the crude product in the minimum amount of the hot solvent.

      • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Slurry Wash: If a suitable recrystallization solvent cannot be found, a slurry wash can be effective for removing more soluble impurities.

    • Procedure:

      • Suspend the crude product in a solvent in which the product has very low solubility, but the impurities are reasonably soluble.

      • Stir the slurry for a period (e.g., 1-2 hours) at a specific temperature (can be room temperature or slightly elevated).

      • Filter the solid, wash with fresh cold solvent, and dry.

  • Acid-Base Extraction (for specific impurities): If the impurities have acidic or basic functional groups that the desired product lacks, an acid-base extraction during the work-up can be highly effective.

Data Presentation: Solvent Screening for Recrystallization

Solvent SystemSolubility at 25°CSolubility at 70°CCrystal Formation upon Cooling
IsopropanolLowHighGood, well-defined crystals
TolueneLowModerateModerate, some oiling out
Ethyl Acetate/Hexanes (1:5)Very LowHighExcellent, fine needles
WaterInsolubleInsolubleN/A

Experimental Protocol: Optimized Reduction on a 100g Scale

This protocol outlines a robust procedure for the reduction of 1,3-dihydroisobenzofuran-5-carbaldehyde to this compound.

Materials and Equipment:

  • 1 L three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and addition funnel.

  • Ice-water bath.

  • 1,3-dihydroisobenzofuran-5-carbaldehyde (100 g)

  • Methanol (500 mL)

  • Sodium borohydride (1.2 equivalents)

  • Acetone

  • Ethyl acetate

  • Brine solution

Procedure:

  • Charge the 1 L flask with 1,3-dihydroisobenzofuran-5-carbaldehyde (100 g) and methanol (500 mL).

  • Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • Slowly add sodium borohydride in portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C and monitor the reaction by TLC until the starting material is no longer visible (typically 1-2 hours).

  • Once the reaction is complete, slowly add acetone to the reaction mixture at 0-5 °C to quench the excess sodium borohydride.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Caption: Experimental workflow for the optimized reduction.

Frequently Asked Questions (FAQs)

Q1: Can other reducing agents be used for this transformation? A1: Yes, other reducing agents like potassium borohydride (KBH₄) or catalytic hydrogenation can be employed. KBH₄ is less reactive than NaBH₄ and may require longer reaction times or elevated temperatures. Catalytic hydrogenation (e.g., using H₂ and a catalyst like Pd/C or Raney Nickel) is also a viable option, especially on a large scale, as it avoids the use of stoichiometric metal hydrides. However, the conditions for hydrogenation would need to be carefully optimized to prevent over-reduction.

Q2: How can I confirm the structure of my final product and assess its purity? A2: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by HPLC, which is also an excellent tool for identifying and quantifying any impurities.

Q3: What are the main safety considerations when scaling up this reaction? A3: The primary safety concerns are the exothermicity of the reduction and the generation of hydrogen gas during the quenching of excess borohydride. Ensure the reaction is performed in a well-ventilated area or fume hood, away from ignition sources. The slow and controlled addition of reagents is crucial for managing the exotherm. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 659.
  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link].

  • PubChem. (n.d.). 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid--1,1'-methylenebis(4-isocyanatobenzene) (1/1). Retrieved from [Link].

Sources

Technical Support Center: Catalyst Poisoning in 1,3-Dihydro-2-benzofuran-5-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dihydro-2-benzofuran-5-ylmethanol and related compounds. The catalytic hydrogenation step is critical for achieving high yield and purity, but its efficiency is often compromised by catalyst deactivation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, mitigate, and resolve issues related to catalyst poisoning. Our goal is to equip you with the expertise to maintain robust and efficient catalytic processes.

Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and how does it differ from other forms of deactivation?

A: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by impurities present in the reaction mixture.[1][2] These impurities, or "poisons," bind strongly (chemisorb) to the active sites, preventing reactant molecules from accessing them and thus halting or slowing the desired chemical reaction.[3][4] This is distinct from other deactivation mechanisms like:

  • Fouling/Coking: Physical blockage of active sites and pores by carbonaceous deposits or other materials.[5][6]

  • Sintering: Thermal degradation where catalyst particles agglomerate at high temperatures, reducing the active surface area.[5]

  • Leaching: Dissolution of the active metal phase into the reaction medium.[5]

Poisoning is often rapid and can occur even with trace amounts (ppb to ppm levels) of a poisonous substance.[2][7]

Q2: My hydrogenation reaction for this compound synthesis has stalled. How do I know if catalyst poisoning is the cause?

A: A sudden and significant drop in reaction rate or a complete halt after an initial period of activity is a strong indicator of catalyst poisoning. Other potential causes include poor hydrogen delivery, incorrect temperature/pressure, or reagent degradation. To begin troubleshooting, verify your experimental setup and conditions. If these are correct, catalyst poisoning is a primary suspect. The troubleshooting workflow below provides a systematic approach to confirm this.

Q3: What are the most common poisons for palladium (Pd) catalysts used in this synthesis?

A: Palladium catalysts, such as Palladium on Carbon (Pd/C), are highly susceptible to poisoning. The most common poisons include:

  • Sulfur Compounds: Hydrogen sulfide (H₂S), thiols, sulfides, and sulfoxides are severe poisons for palladium.[8][9] They can originate from sulfur-containing reagents or contaminated solvents.

  • Nitrogen Compounds: Nitrogen-containing heterocycles (e.g., pyridine, quinoline), nitriles, and some amines can act as poisons by strongly coordinating to the palladium surface.[1][10]

  • Halides: Residual halides (Cl⁻, Br⁻) from precursor materials can poison the catalyst.[1]

  • Heavy Metals: Trace amounts of metals like lead (Pb), mercury (Hg), and arsenic (As) can irreversibly deactivate the catalyst.[3][11]

  • Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas supply, CO strongly adsorbs to palladium active sites.[8][12]

Q4: How can I prevent catalyst poisoning before it occurs?

A: Prevention is the most effective strategy.[5][13] Key preventative measures include:

  • Feedstock Purification: Ensure all reactants, solvents, and the hydrogen gas are of high purity. Use purification techniques like distillation, recrystallization, or passing through activated carbon or alumina to remove potential poisons.

  • Use of Guard Beds: Install a small, sacrificial bed of catalyst or a high-surface-area adsorbent upstream of the main catalyst bed to capture poisons before they reach the primary catalyst.[7][11]

  • Process Optimization: Fine-tune reaction conditions. Sometimes, adjusting temperature or pressure can minimize the adsorption of certain inhibitors.[5]

Q5: Is it possible to regenerate a poisoned catalyst?

A: Regeneration is sometimes possible, but its success depends on the nature of the poison and the severity of the poisoning.

  • Reversible Poisoning: Inhibitors that are weakly adsorbed may be removed by washing the catalyst with a suitable solvent or by thermal treatment under a flow of inert gas.

  • Irreversible Poisoning: Poisons that form strong chemical bonds (e.g., sulfides) are much harder to remove.[8] Regeneration may require harsh chemical treatments (e.g., oxidation followed by reduction) or high-temperature treatments.[14][15] However, these processes can sometimes alter the catalyst's structure and may not fully restore its initial activity.[16]

In-Depth Troubleshooting Guide

This section provides a systematic workflow for diagnosing and resolving catalyst deactivation issues.

Step 1: Initial Diagnosis & Workflow

When a reaction fails, it is crucial to differentiate between catalyst poisoning and other experimental errors. Follow this logical workflow to diagnose the problem.

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Analysis Phase cluster_solution Solution Phase start Reaction Stalled or Low Conversion check_params Verify Reaction Parameters (Temp, Pressure, Stirring, H₂ Source) start->check_params params_ok Parameters Correct? check_params->params_ok analyze_feed Analyze Purity of Starting Materials, Solvents, and H₂ Gas params_ok->analyze_feed Yes fix_params Correct Experimental Setup & Rerun params_ok->fix_params No poison_found Poison Identified? analyze_feed->poison_found analyze_catalyst Analyze Spent Catalyst (e.g., XPS, ICP-MS, SEM) poison_found->analyze_catalyst No purify_feed Purify Feedstock (e.g., Distillation, Guard Bed) & Rerun with Fresh Catalyst poison_found->purify_feed Yes regenerate Attempt Catalyst Regeneration or Use Fresh Catalyst analyze_catalyst->regenerate

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Step 2: Identifying the Poison - Causality and Analysis

If the initial diagnosis points towards poisoning, the next step is to identify the culprit. The choice of analytical technique depends on the suspected poison.

The Causality Behind Poisoning: Catalyst poisons are typically Lewis bases (species with lone pairs of electrons) that have a strong affinity for the electron-deficient metal active sites on the catalyst. For palladium, soft bases like sulfur and phosphorus compounds form very strong, covalent-like bonds with the soft acid (Pd) metal centers, leading to irreversible deactivation.[17]

Table 1: Common Poisons, Sources, and Analytical Detection Methods

Poison ClassCommon ExamplesPotential Sources in SynthesisRecommended Analytical Technique
Sulfur Compounds Thiols, sulfides, H₂S, SO₂- Contaminated starting materials or solvents- Use of sulfur-containing reagents in prior steps- Gas Chromatography-Mass Spectrometry (GC-MS) with a sulfur-selective detector- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) on reagents
Nitrogen Compounds Pyridine, quinoline, nitriles- Nitrogen-based directing groups or reagents- Byproducts from side reactions- GC-MS analysis of feedstock- CHN Elemental Analysis of spent catalyst
Halogen Compounds Chlorides, Bromides- Residual starting materials (e.g., acyl chlorides)- Acidic additives or byproducts- Ion Chromatography (IC) on leached catalyst samples- X-ray Photoelectron Spectroscopy (XPS) of catalyst surface
Heavy Metals Lead (Pb), Arsenic (As), Mercury (Hg)- Contaminated reagents sourced from mineral origins- Leaching from reactors or equipment- ICP-MS or Atomic Absorption Spectroscopy (AAS) of feedstock and spent catalyst[11]
Carbon Monoxide (CO) CO- Impurity in hydrogen gas cylinder- Gas Chromatography with Thermal Conductivity Detector (GC-TCD) for H₂ analysis
Step 3: Mitigation and Remediation Protocols

Once a poison is identified, a targeted strategy can be implemented.

Protocol 1: Feedstock Purification Using a Guard Bed

Objective: To remove trace poisons from a liquid feedstock before it enters the main reactor.

Methodology:

  • Select Adsorbent: Choose an appropriate adsorbent based on the identified poison. Activated carbon is effective for many organic poisons, while alumina or specific metal scavengers are better for others.

  • Pack Column: Pack a small chromatography column with the chosen adsorbent. The bed volume should be approximately 5-10% of the main catalyst bed volume.

  • Equilibrate: Flush the column with the pure solvent used in the reaction to wet the adsorbent and remove any fines.

  • Purify: Pass the liquid feedstock (starting material dissolved in solvent) through the guard bed column at a slow, controlled flow rate.

  • Collect & Use: Collect the purified feedstock and use it immediately in your catalytic reaction with a fresh batch of catalyst.

  • Validate: Compare the reaction performance with the unpurified feedstock run. A significant improvement in yield or rate confirms successful poison removal.

Protocol 2: Chemical Regeneration of a Sulfur-Poisoned Palladium Catalyst

Objective: To restore the activity of a Pd/C catalyst poisoned by sulfur compounds. Note: This is an aggressive method and may not fully restore activity. Handle all reagents with extreme caution in a well-ventilated fume hood.

Methodology:

  • Catalyst Recovery: Carefully filter the poisoned catalyst from the reaction mixture. Wash it thoroughly with the reaction solvent, followed by a low-boiling-point solvent like acetone to remove residual organics. Dry the catalyst under vacuum.

  • Oxidative Wash: Prepare a dilute (e.g., 1-5%) solution of an oxidizing agent like hydrogen peroxide or hypochlorite.[9] Suspend the dried catalyst in this solution and stir gently at room temperature for 1-2 hours. This step aims to oxidize the adsorbed sulfides to more soluble sulfates.

  • Filtration and Washing: Filter the catalyst and wash it extensively with deionized water until the washings are neutral and free of oxidizing agent.

  • Reduction: Transfer the washed catalyst to a suitable flask with a solvent (e.g., ethanol). Place it under an inert atmosphere (N₂ or Ar), then introduce hydrogen gas (H₂). Stir the suspension under H₂ for 2-4 hours at room temperature to reduce the oxidized palladium sites back to their active metallic state (Pd⁰).

  • Final Wash & Dry: Filter the regenerated catalyst, wash with solvent, and dry thoroughly under vacuum.

  • Test Activity: Evaluate the performance of the regenerated catalyst on a small-scale test reaction and compare it to that of a fresh catalyst.

Visualizing the Mechanism of Catalyst Poisoning

Understanding how poisons interact with the catalyst surface is key to appreciating their potent effect. Even a monolayer of poison can completely deactivate a heterogeneous catalyst by blocking the active sites required for hydrogenation.

PoisoningMechanism [B] Poisoned State: Active site is blocked by strongly bound poison. cluster_catalyst Catalyst Surface cluster_poisoned pd1 Pd pd2 Pd product Product (Desired Alcohol) pd2->product Reacts & Desorbs pd3 Pd pd4 Pd pd5 Pd reactant Reactant (e.g., Precursor Carbonyl) reactant->pd2 Weakly Adsorbs poison Poison (e.g., Thiol, R-SH) poison->pd4 Strongly Chemisorbs pd1_p Pd pd2_p Pd pd3_p Pd pd4_p Pd-S pd5_p Pd reactant_blocked Reactant blocked_label Access Blocked!

Caption: Mechanism of active site blocking by a chemical poison.

References
  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from Wikipedia.[1][10]

  • Fang, Y., & co-workers. (2017). Ruthenium-Catalyzed Synthesis of cis-2,3-Dihydrobenzofuran-3-ols by Aqueous Transfer Hydrogenation through Dynamic Kinetic Resolution. Organometallics, 36, 1217–1219.[18]

  • Technomation. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from Technomation.[3]

  • AOCS. (2022, February 16). Hydrogenation in Practice. Retrieved from AOCS.[8]

  • chemeurope.com. (n.d.). Catalyst poisoning. Retrieved from chemeurope.com.[10]

  • NIH. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Retrieved from NIH.[9]

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from DCL Inc.[14]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from Intertek.[11]

  • Hoyos, L. J., Primet, M., & Praliaud, H. (n.d.). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. RSC Publishing.[19]

  • Illustrated Glossary of Organic Chemistry. (n.d.). Poisoned catalyst.
  • Hoyos, L. J., et al. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.[15]

  • Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts. Retrieved from Google Patents.[20]

  • Saleh, J. M. (n.d.). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society.[17]

  • ResearchGate. (2025, August 10). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. Retrieved from ResearchGate.[21]

  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials, 153(1-2), 742-750.[22]

  • Chromatography Online. (2012, May 1). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Retrieved from Chromatography Online.[23]

  • MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from MDPI.[16]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from SciSpace.[12]

  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Retrieved from Nikki-Universal Co., Ltd.[7]

  • Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube.[4]

  • Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from Gulf Bio Analytical.[2]

  • PIDC. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Retrieved from PIDC.[5]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from ChemCatBio.[13]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from AmmoniaKnowHow.[6]

Sources

Technical Support Center: Navigating Thermal Instability in 1,3-Dihydro-2-benzofuran-5-ylmethanol Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,3-Dihydro-2-benzofuran-5-ylmethanol. This guide is designed to provide you with field-proven insights and actionable troubleshooting advice to manage potential thermal instability during reactions involving this versatile intermediate. Our goal is to empower you with the knowledge to conduct your experiments safely and effectively, ensuring both the integrity of your research and the safety of your laboratory.

Introduction: Understanding the Latent Hazards

This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a benzylic alcohol and a dihydrobenzofuran core, offers multiple avenues for chemical modification. However, these same reactive sites can, under certain conditions, contribute to highly exothermic events. While the molecule itself is stable under standard conditions, its derivatives and reactions can present significant thermal risks if not properly managed. This guide will address these potential challenges in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) on Thermal Safety

Q1: What are the primary structural features of this compound that could contribute to thermal instability during a reaction?

A1: The key features are the benzylic alcohol and the electron-rich aromatic ring. Benzylic alcohols can be readily oxidized, and these oxidation reactions are often highly exothermic.[1][2][3][4][5] The aromatic ring is susceptible to electrophilic substitution reactions (e.g., nitration, Friedel-Crafts acylation), which are notoriously exothermic and can lead to runaway scenarios if not controlled.[6] Furthermore, the ether linkage in the dihydrofuran ring, while generally stable, can be cleaved under harsh, acidic conditions, which may also be an exothermic process.

Q2: I am planning a multi-step synthesis. At what point should I be most concerned about thermal hazards?

A2: Vigilance is required at all stages, but particular attention should be paid to steps involving:

  • Strong Oxidizing Agents: Reagents like potassium permanganate, chromic acid, or even milder modern reagents can lead to rapid heat release when reacting with the benzylic alcohol.[2][3][5]

  • Lewis or Brønsted Acids: Reactions such as Friedel-Crafts acylation or nitration often employ potent acids that can generate significant heat upon mixing and during the reaction.

  • Organometallic Reagents: While less common for modifying this specific substrate, any use of Grignard reagents or organolithiums with derivatives of this molecule must be carefully managed due to their extreme reactivity and exothermic nature.[7][8][9][10][11]

  • Scale-Up: A reaction that is well-behaved on a 1-gram scale may become dangerously exothermic at a 100-gram scale due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation.[6]

Q3: What are the initial signs of a developing thermal runaway reaction?

A3: Early detection is critical. Key indicators include:

  • A sudden, uncontrolled rise in the internal reaction temperature, even with cooling applied.

  • An unexpected increase in pressure in a closed system.

  • A noticeable change in the rate of gas evolution.

  • A change in the color or viscosity of the reaction mixture that deviates from the expected profile.

  • Boiling of the solvent at the flask walls, even when the bulk temperature is below the boiling point (indicating localized hot spots).

Q4: Can I use standard laboratory glassware for potentially exothermic reactions with this compound?

A4: For small-scale experiments (typically <5g), standard borosilicate glassware is usually sufficient, provided it is free of cracks and scratches. However, for larger-scale reactions or when exploring new, uncharacterized reactions, it is highly recommended to use a jacketed reactor connected to a circulating chiller/heater. This provides much more precise and powerful temperature control. For high-risk reactions, specialized equipment like a reaction calorimeter is the gold standard for ensuring safety.[12][13][14][15]

Part 2: Troubleshooting Guide for Specific Reactions

This section addresses specific issues you might encounter during common transformations of this compound.

Scenario 1: Oxidation of the Benzylic Alcohol to the Aldehyde

Q: I am attempting to oxidize the alcohol to the corresponding aldehyde using Dess-Martin periodinane. During the addition of the oxidant, I noticed a rapid temperature spike from 20°C to 45°C, and the reaction started to reflux unexpectedly. What went wrong and how can I prevent this?

A: You have experienced a significant exotherm, which is a known, though sometimes underestimated, hazard with hypervalent iodine reagents like DMP. The rapid addition of the oxidant to the substrate likely led to an accumulation of unreacted starting material, followed by a sudden, rapid reaction.

Causality and Solution:

Potential Cause Scientific Explanation Recommended Solution
Reagent Addition Rate is Too Fast The rate of heat generation is exceeding the rate of heat removal by the cooling bath. This leads to a rapid temperature increase.[6][16]Add the oxidant portion-wise or via a syringe pump over a prolonged period (e.g., 1-2 hours). This ensures the reaction is "dosing-controlled," meaning the rate of reaction is controlled by the rate of addition.
Inadequate Cooling A simple ice-water bath may not have sufficient cooling capacity for the scale of your reaction.Use a cooling bath with a lower temperature, such as a dry ice/acetone bath (-78°C), or a cryostat for precise temperature control.[16]
Poor Stirring Inefficient mixing can create localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.Use an overhead mechanical stirrer for scales above 100 mL to ensure efficient heat transfer from the reaction mixture to the vessel walls and into the cooling bath.
Scenario 2: Friedel-Crafts Acylation on the Aromatic Ring

Q: I am trying to acylate the aromatic ring using acetyl chloride and aluminum chloride in DCM. Upon adding the aluminum chloride, the mixture turned dark brown, and the temperature rose uncontrollably, leading to the evolution of HCl gas and a failed reaction. How should I approach this reaction safely?

A: This is a classic example of a runaway Friedel-Crafts acylation. The complexation of the Lewis acid (AlCl₃) with the substrate and the acylating agent is highly exothermic. Adding the Lewis acid too quickly to the mixture is extremely hazardous.

Causality and Solution:

Potential Cause Scientific Explanation Recommended Solution
Incorrect Order of Addition Adding the Lewis acid to a mixture of the substrate and acylating agent is the most dangerous approach, as it initiates the reaction with all reagents present.The correct and safer order of addition is to first form the complex between the acyl chloride and aluminum chloride at a low temperature (e.g., 0°C). Then, add this pre-formed complex slowly to a cooled solution of the this compound.
Insufficient Initial Cooling The initial exotherm from complexation and reaction initiation must be absorbed by an efficient cooling system.Start the reaction at a significantly lower temperature, such as -20°C to 0°C, using a cryostat. Monitor the internal temperature closely during the addition.[17]
Reagent Purity Impurities, especially water, in the reagents or solvent can lead to uncontrolled side reactions and exotherms with aluminum chloride.Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Part 3: Experimental Protocols for Thermal Hazard Assessment and Management

Protocol 1: Thermal Screening with Differential Scanning Calorimetry (DSC)

This protocol provides a method for quickly assessing the thermal stability of your reaction mixture. DSC measures the heat flow into or out of a sample as it is heated, identifying the onset temperature of exothermic decomposition.[18][19][20][21]

Objective: To determine the onset temperature of any exothermic events in a planned reaction mixture.

Methodology:

  • Sample Preparation: In a clean, inert glovebox or under a nitrogen blanket, carefully prepare a small, representative sample of the complete reaction mixture (all reagents, catalysts, and solvents) in the correct stoichiometry.

  • Encapsulation: Place a small amount of the mixture (typically 5-10 mg) into a high-pressure DSC pan (e.g., gold-plated stainless steel). Hermetically seal the pan to prevent solvent evaporation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Set the heating program to ramp from ambient temperature to a temperature well above your intended reaction temperature (e.g., 25°C to 350°C) at a rate of 2-5°C/min. A slower ramp rate provides higher sensitivity for detecting the onset temperature.[18]

  • Data Analysis: Analyze the resulting thermogram. An upward peak indicates an exothermic event. The onset temperature is the temperature at which this exotherm begins.

  • Safety Margin: As a rule of thumb, the maximum operating temperature of your reaction should be at least 50-100°C below the onset temperature of decomposition identified by DSC.

Protocol 2: General Procedure for Controlled Exothermic Reactions

This protocol outlines a best-practice setup for running potentially exothermic reactions at the lab scale (1-10g).

Objective: To maintain isothermal control over a potentially exothermic reaction.

Methodology:

  • Reactor Setup:

    • Use a jacketed reaction vessel connected to a cryostat for precise temperature control.

    • Equip the reactor with an overhead stirrer, an internal temperature probe (thermocouple), a pressure-equalizing addition funnel for liquid reagents, and a nitrogen/argon inlet.

  • Inert Atmosphere: Purge the vessel with an inert gas to remove air and moisture.[17]

  • Initial Cooling: Charge the reactor with this compound and the solvent. Cool the solution to the desired starting temperature (e.g., 0°C or lower) before beginning the addition of the reactive reagent.

  • Controlled Addition: Add the second reagent slowly and dropwise via the addition funnel or a syringe pump.[6][16][17]

  • Temperature Monitoring: Continuously monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not rise more than 1-2°C above the setpoint.

  • Reaction Hold: Once the addition is complete, maintain the reaction at the controlled temperature until analysis (e.g., TLC, LC-MS) indicates completion.

  • Controlled Quench: Cool the reaction mixture further before slowly adding a quenching agent. Be aware that the quench itself can be exothermic.

Protocol 3: Emergency Quenching Procedure

This protocol is a last resort for when a reaction is showing signs of thermal runaway.

Objective: To rapidly cool and dilute a reaction to stop an uncontrolled exotherm.

Methodology:

  • Immediate Action: Stop all reagent addition and maximize cooling by setting the cryostat to its minimum temperature. Alert nearby personnel.

  • Prepare Quench: In a separate, large vessel equipped with a stirrer, prepare a suitable quenching medium. For many reactions, a large volume of crushed ice/water is effective. For water-reactive reagents, a cold, inert solvent may be more appropriate.[22][23][24]

  • Slow Transfer: If the reaction is still somewhat controllable, slowly transfer the reaction mixture via a cannula into the vigorously stirred quenching medium. DO NOT add the quenching agent to the runaway reaction, as this can cause violent boiling and splashing.

  • Evacuation: If the reaction is accelerating rapidly and cannot be safely transferred, evacuate the fume hood and the immediate area. Alert your institution's safety officer.

Part 4: Visualization of Workflows and Concepts

Diagram 1: Decision Workflow for Managing Exothermic Reactions

Exotherm_Workflow cluster_planning Planning Phase cluster_execution Execution Phase A Identify Potential Exotherm (e.g., Nitration, Oxidation) B Perform Thermal Screening (DSC/ARC) A->B C Determine Onset Temperature (T_onset) B->C D Define Maximum Operating Temp. (T_op_max = T_onset - 50°C) C->D E Setup Jacketed Reactor with Cryostat & Overhead Stirrer D->E Proceed to Experiment F Controlled, Slow Addition of Limiting Reagent E->F G Monitor Internal Temperature (T_internal) F->G H Is T_internal > T_op_max? G->H I Maintain Control H->I No J LOSS OF CONTROL H->J Yes K Stop Addition & Maximize Cooling J->K L Initiate Emergency Quench Protocol K->L

Caption: Decision workflow for assessing and managing thermal risk.

Diagram 2: Heat Flow Dynamics in a Chemical Reactor

Heat_Flow cluster_control Control System cluster_state Reaction State reactor Reaction Mixture Heat Generation (Q_gen) T_internal heat_removal Heat Removal (Q_rem) reactor:f1->heat_removal Heat Transfer stable Stable Operation (Q_gen <= Q_rem) reactor:f2->stable Condition for Stability runaway Thermal Runaway (Q_gen > Q_rem) reactor:f2->runaway Condition for Instability cooling Cooling System (Jacketed Vessel/Cryostat) heat_removal->cooling

Sources

Technical Support Center: Column Chromatography Optimization for 1,3-Dihydro-2-benzofuran-5-ylmethanol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of 1,3-Dihydro-2-benzofuran-5-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflow. The methodologies and recommendations provided herein are grounded in established chromatographic principles and field-proven insights to ensure technical accuracy and practical applicability.

Introduction to the Purification Challenge

This compound is a polar aromatic alcohol. Its structure, featuring a hydrophilic hydroxyl group and a moderately polar dihydrobenzofuran core, presents a unique set of challenges for purification by normal-phase column chromatography. Common issues include poor separation from polar impurities, peak tailing, and low recovery. This guide will provide a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: My this compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A1: This indicates that your eluent is not polar enough to move the highly polar compound up the silica plate. When even 100% ethyl acetate is insufficient, you need to introduce a more polar solvent into your mobile phase. A common and effective strategy is to add a small percentage of methanol (MeOH) to your eluent system.

  • Recommended Action: Start by preparing a stock solution of 10% methanol in dichloromethane (DCM) or 5% methanol in ethyl acetate. Try spotting your crude mixture on a TLC plate and eluting with these more polar solvent systems.[1] You can gradually increase the methanol percentage to achieve the desired Rf value.

  • Causality: Methanol is a highly polar solvent that effectively competes with the polar analyte for binding sites on the silica gel, thus promoting its movement up the TLC plate.

Q2: I'm observing significant peak tailing during my column chromatography run. How can I achieve more symmetrical peaks?

A2: Peak tailing for polar compounds like this compound on silica gel is often due to strong secondary interactions between the hydroxyl group of your compound and the acidic silanol groups on the silica surface.

  • Recommended Action: To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[2] First, run a TLC with the optimized solvent system containing TEA to ensure it doesn't negatively impact the separation.

  • Causality: The triethylamine, being a base, will preferentially interact with the acidic silanol groups on the silica, effectively masking them from your polar analyte. This reduces the strong, non-specific interactions that lead to tailing, resulting in sharper, more symmetrical peaks.

Q3: I'm concerned that my compound might be degrading on the silica gel. How can I check for this and prevent it?

A3: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. A simple 2D TLC experiment can help you determine if your compound is stable on silica.

  • Recommended Action:

    • Spot your compound on a TLC plate and elute with your chosen solvent system.

    • After the first elution, dry the plate completely.

    • Rotate the plate 90 degrees and re-elute using the same solvent system.

    • If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots that are not on the diagonal.

  • Preventative Measures: If you observe degradation, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine as described in Q2.[2]

Q4: I have poor solubility of my crude product in the initial, less polar mobile phase for column loading. What is the best way to load my sample?

A4: If your compound has poor solubility in the solvent system that provides the best separation, dry loading is the recommended method.[2]

  • Recommended Action:

    • Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., methanol, acetone, or dichloromethane).

    • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Causality: Dry loading prevents the issue of using a strong solvent for dissolution that would otherwise interfere with the initial separation at the top of the column, leading to band broadening and poor resolution.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-eluting Impurities 1. Inappropriate solvent system. 2. Column overloading. 3. Column not packed properly.1. Optimize Solvent System: Use TLC to screen a wider range of solvent polarities. Try a different solvent combination (e.g., Dichloromethane/Methanol instead of Ethyl Acetate/Hexane).[1] 2. Reduce Sample Load: A general rule of thumb is to load 1g of crude material per 20-40g of silica gel for good separation. 3. Improve Packing Technique: Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Compound Elutes Too Quickly (High Rf) 1. Mobile phase is too polar.1. Decrease Mobile Phase Polarity: Reduce the percentage of the more polar solvent in your eluent (e.g., decrease the amount of ethyl acetate in your hexane/ethyl acetate mixture).
Low Recovery of Product 1. Irreversible adsorption to silica gel. 2. Compound degradation on the column. 3. Compound is too volatile.1. Use Additives: Add triethylamine to the eluent to reduce strong interactions with silica.[2] 2. Change Stationary Phase: Consider using neutral alumina or a reversed-phase column if degradation is confirmed. 3. Careful Evaporation: When removing the solvent from your collected fractions, use a lower temperature on the rotary evaporator and avoid leaving the dried product under high vacuum for extended periods.
Cracked or Dry Column Bed 1. Column ran dry during packing or elution. 2. Heat generated from solvent mixing on the column.1. Maintain Solvent Level: Always keep the solvent level above the top of the silica gel. 2. Pre-mix Solvents: Always pre-mix your eluent before adding it to the column to allow any heat of mixing to dissipate.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Optimization

This protocol outlines the steps to find an optimal solvent system for the column chromatography of this compound.

Objective: To identify a solvent system that provides an Rf value of approximately 0.2-0.35 for the target compound, with good separation from impurities.[3]

Materials:

  • Silica gel TLC plates (with UV254 indicator)

  • Developing chambers

  • Capillary spotters

  • Crude this compound solution

  • Various solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • UV lamp

Procedure:

  • Prepare a dilute solution of your crude product in a suitable solvent (e.g., DCM or EtOAc).

  • Using a capillary spotter, apply a small spot of the solution to the baseline of a TLC plate.

  • Prepare a series of developing chambers with different solvent systems. Good starting points for a polar compound like this are:

    • 70:30 Hexane:EtOAc

    • 50:50 Hexane:EtOAc

    • 100% EtOAc

    • 95:5 EtOAc:MeOH

    • 95:5 DCM:MeOH

  • Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to run up the plate.

  • Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that gives the target compound an Rf of ~0.2-0.35 and the best separation from other spots.

Protocol 2: Flash Column Chromatography Purification

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Cotton or glass wool plug

  • Optimized solvent system from Protocol 1

  • Collection tubes

  • Air pressure source (optional)

Procedure:

  • Column Packing:

    • Insert a small cotton or glass wool plug at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Dry pack the column with silica gel to the desired height (a silica gel to crude compound ratio of 30:1 to 50:1 by weight is a good starting point).

    • Gently tap the column to ensure even packing.

    • Add another layer of sand (approx. 1 cm) on top of the silica.

  • Column Equilibration:

    • Carefully pour your initial, least polar eluent onto the sand.

    • Use gentle air pressure to push the solvent through the column until the silica is fully wetted and the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Prepare your dry-loaded sample as described in FAQ Q4.

    • Carefully add the silica-adsorbed sample to the top of the column, creating an even layer.

    • Gently place a thin layer of sand on top of the sample layer.

  • Elution:

    • Carefully add your eluent to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes. A flow rate of approximately 2 inches per minute is a good target.[4]

    • If using a gradient, start with a less polar solvent system than your TLC system and gradually increase the polarity.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflow

Logical Flow for Method Development

MethodDevelopment cluster_0 Initial Analysis & Scouting cluster_1 Troubleshooting & Optimization cluster_2 Final Purification TLC 1. TLC Screening (Hex/EtOAc, DCM/MeOH) Rf_Check 2. Analyze Rf Value TLC->Rf_Check Adjust_Polarity 3a. Adjust Polarity Rf_Check->Adjust_Polarity Rf too high/low Check_Tailing 3b. Check for Tailing Rf_Check->Check_Tailing Rf ≈ 0.3 Adjust_Polarity->TLC Re-screen Add_TEA 4. Add TEA (0.1-1%) Check_Tailing->Add_TEA Tailing observed Check_Stability 3c. Check Stability (2D TLC) Check_Tailing->Check_Stability No Tailing Add_TEA->TLC Re-screen Change_Stationary 4b. Use Alumina or RP Check_Stability->Change_Stationary Degradation Column 5. Run Column (Dry Loading) Check_Stability->Column Stable Change_Stationary->TLC Re-screen Analysis 6. Analyze Fractions (TLC) Column->Analysis

Caption: A decision-making workflow for optimizing the purification of this compound.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]

  • MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • HETEROCYCLES. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Sorbent Technologies. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. Retrieved from [Link]

  • ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. Retrieved from [Link]

  • Reddit. (2025). Replacement for 5% methanol in DCM TLC solvent system. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2,3-Dihydrobenzofuran-5-yl)methanol, 97% Purity, C9H10O2, 10 grams. Retrieved from [Link]

  • Supporting Information. (n.d.). Fluorination of 2-substituted benzo[b]furans with Selectfluor. Retrieved from [Link]

  • PubChem. (n.d.). (2,3-Dihydro-1-benzofuran-5-yl)methanol. Retrieved from [Link]

  • ResearchGate. (2011). General methods for flash chromatography using disposable columns. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2,3-Dihydrobenzofuran-5-yl)methanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1,3-Dihydro-2-benzofuran-5-ylmethanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dihydro-2-benzofuran-5-ylmethanol, a key building block in the synthesis of various pharmaceutical compounds, possesses a versatile structure amenable to further chemical modifications. Its importance in drug discovery necessitates efficient and scalable synthetic routes. This guide provides a comparative analysis of two primary synthetic pathways to this valuable intermediate, offering in-depth technical insights, detailed experimental protocols, and a thorough evaluation of their respective advantages and disadvantages. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics.

Route 1: Phenol Annulation Strategy

This approach commences with a commercially available substituted phenol, 4-hydroxybenzaldehyde, and constructs the dihydrobenzofuran ring system through a two-step sequence of O-alkylation and intramolecular cyclization, followed by reduction of the aldehyde functionality.

Conceptual Workflow

The core principle of this route is the formation of the dihydrofuran ring onto a pre-existing functionalized benzene ring. The choice of 4-hydroxybenzaldehyde as the starting material is strategic, as the aldehyde group serves as a direct precursor to the target hydroxymethyl group.

A 4-Hydroxybenzaldehyde B O-Alkylation A->B 2-Chloroethanol, Base C 2-(2-Hydroxyethoxy)benzaldehyde B->C D Intramolecular Cyclization C->D Acid or Base Catalysis E 2,3-Dihydrobenzofuran-5-carbaldehyde D->E F Reduction E->F Reducing Agent (e.g., NaBH4) G This compound F->G A Benzofuran-5-carbaldehyde B Selective Hydrogenation A->B H2, Catalyst (e.g., Pd/C) C 2,3-Dihydrobenzofuran-5-carbaldehyde B->C D Reduction C->D Reducing Agent (e.g., NaBH4) E This compound D->E

A Comparative Guide to the Biological Activity of Benzofuran Derivatives: A Focus on the Potential of 1,3-Dihydro-2-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various benzofuran scaffolds, with a specific focus on elucidating the potential of 1,3-Dihydro-2-benzofuran-5-ylmethanol. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes the current understanding of benzofuran and dihydrobenzofuran derivatives to forecast its likely biological profile. By examining structure-activity relationships (SAR), we aim to provide a valuable resource for researchers interested in the therapeutic applications of this important class of heterocyclic compounds.

Introduction: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a ubiquitous scaffold in a vast array of natural products and synthetic molecules.[1][2] This structural motif has garnered significant attention from medicinal chemists due to the broad spectrum of pharmacological activities exhibited by its derivatives.[1] Benzofuran-containing compounds have been reported to possess anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties, among others.[3][4][5] The versatility of the benzofuran core allows for substitutions at various positions, leading to a diverse range of biological effects and making it a "privileged structure" in drug discovery.[3]

The Structural Uniqueness of this compound

This compound, also known as (1,3-dihydroisobenzofuran-5-yl)methanol, possesses a distinct set of structural features that are anticipated to influence its biological activity:

  • 1,3-Dihydrobenzofuran Core: Unlike the more commonly studied 2,3-dihydrobenzofurans, the 1,3-dihydro isomer has a different arrangement of the dihydro-furan ring. This seemingly subtle difference can significantly impact the molecule's three-dimensional shape and its interaction with biological targets.

  • 5-Hydroxymethyl Substituent: The presence of a hydroxymethyl group (-CH₂OH) at the 5-position of the benzofuran ring is a key feature. This group can participate in hydrogen bonding, a crucial interaction for binding to enzymes and receptors. Furthermore, it can serve as a metabolic handle, potentially influencing the compound's pharmacokinetic profile.

Given the limited direct biological data on this compound, the following sections will compare the known activities of structurally related benzofuran and dihydrobenzofuran derivatives to infer its potential therapeutic applications.

Comparative Biological Activities of Benzofuran Derivatives

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic and benzene rings.

Anticancer Activity

Benzofuran derivatives have shown significant promise as anticancer agents.[5][6] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7]

Structure-Activity Relationship Insights:

  • Substitution at the 2-position: Many potent anticancer benzofurans feature a substituted phenyl or other aromatic group at the 2-position.[8]

  • Substitution on the Benzene Ring: The presence of electron-donating or electron-withdrawing groups on the benzene ring can modulate anticancer activity. For instance, some studies suggest that methoxy groups can enhance cytotoxicity.[6]

  • Dihydrobenzofuran vs. Benzofuran: Both saturated and unsaturated furan rings have been incorporated into active anticancer compounds. The saturation of the furan ring, as in this compound, can alter the planarity of the molecule, which may affect its ability to intercalate with DNA or bind to certain protein targets.

Comparative Data on Anticancer Activity of Benzofuran Derivatives:

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference
2-ArylbenzofuransVariousVaries widely[8]
Combretastatin A-4 AnalogsVariousNanomolar range[9]
Benzofuran-based TriazolesHeLa, A549, MCF-73.2 - 7.1[7]
Benzofuran-N-aryl piperazine hybridsA549, SGC79010.12 - 2.75[10]
Antimicrobial Activity

The benzofuran scaffold is also a key component of many antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[4][11]

Structure-Activity Relationship Insights:

  • Halogenation: The introduction of halogen atoms, such as chlorine or bromine, to the benzofuran ring has been shown to enhance antimicrobial activity.

  • Side Chains: The nature of the substituent at the 2- or 3-position can significantly influence the antimicrobial spectrum and potency.

  • Hydrophobicity: The overall lipophilicity of the molecule, which can be tuned by various substituents, plays a role in its ability to penetrate microbial cell membranes.

Comparative Data on Antimicrobial Activity of Benzofuran Derivatives:

Compound/Derivative ClassMicroorganism(s)MIC (µg/mL)Reference
Halogenated BenzofuransS. aureus, E. coliVaries[11]
2-Substituted BenzofuransC. albicans, A. nigerVaries[11]
Aza-benzofuransS. typhimurium, S. aureusModerate activity[12]
Oxa-benzofuransP. italicum, C. musae12.5 - 25[12]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for two standard in vitro assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][13]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[1][6]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[2][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay:

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhesion Incubate for cell adhesion seed_cells->adhesion treatment Add test compounds and controls adhesion->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt solubilize Add solubilizing agent incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end_node End analyze->end_node

Caption: Workflow of the MTT assay for determining cell viability.

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.[14]

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[14]

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[14] Dilute this suspension to achieve the final desired inoculum concentration.

  • Inoculate Plate: Inoculate each well of the microtiter plate with the standardized microbial suspension.[4]

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[14]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[14]

Experimental Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare serial dilutions of test compound start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate under appropriate conditions inoculate_plate->incubation read_mic Visually determine the MIC incubation->read_mic end_node End read_mic->end_node

Caption: Workflow of the broth microdilution assay for MIC determination.

Conclusion and Future Directions

The benzofuran scaffold remains a highly promising framework for the development of new therapeutic agents. While the specific biological activities of this compound are yet to be extensively reported, analysis of its structural analogs suggests potential for anticancer and antimicrobial properties. The presence of the 1,3-dihydrofuran ring and the 5-hydroxymethyl group are key features that warrant further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Elucidating the structure-activity relationships of this specific subclass of dihydrobenzofurans will be crucial for optimizing their therapeutic potential. The experimental protocols provided in this guide offer a starting point for such investigations, which could ultimately lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

[6] Joviana Farhat, Lara Alzyoud, et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [13] CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [1] Hena Khanam, Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. [3] BroadPharm. (2022). Protocol for Cell Viability Assays. ATCC. (n.d.). MTT Cell Proliferation Assay. [15] Yu-hang Miao, Yuheng Hu, et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. MI - Microbiology. (n.d.). Broth Microdilution. [16] Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Analytical & Pharmaceutical Research. [4] Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH. [17] Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). [18] Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). PubMed. [5] Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). RSC Publishing. [12] Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI. [19] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC - PubMed Central. [20] Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. (n.d.). ResearchGate. Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave online. [7] Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones. (n.d.). PubMed. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). [11] Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. (n.d.). PubMed. Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [10] Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. (n.d.). PMC - PubMed Central. [8] Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). Novel benzofuran derivatives: Synthesis and antitumor activity. (2012). ResearchGate. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. (n.d.). MDPI. [9] Synthesis and Biological Evaluation of Novel 2-Aroy l Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). PubMed.

Sources

A Comparative Guide to the In Vitro Validation of 1,3-Dihydro-2-benzofuran-5-ylmethanol's Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of 1,3-Dihydro-2-benzofuran-5-ylmethanol. As a member of the benzofuran family of heterocyclic compounds, it holds potential therapeutic value. Benzofuran derivatives are known to exhibit a wide range of pharmacological effects, including antitumor, antibacterial, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] Specifically, the dihydrobenzofuran scaffold is a key feature in analogues of alpha-tocopherol (Vitamin E), which are recognized for their ability to inhibit lipid peroxidation and protect against central nervous system trauma.[6][7]

Given the absence of extensive bioactivity data for this compound, this document outlines a logical, multi-tiered approach to systematically investigate its potential antioxidant, anti-inflammatory, and neuroprotective activities. We will detail the requisite experimental protocols, suggest appropriate comparative compounds, and provide a foundation for the interpretation of results.

Hypothesized Bioactivities and Comparative Framework

The structural similarity of this compound to other bioactive benzofuran derivatives forms the basis of our hypothesized activities. The dihydrobenzofuran core, in particular, suggests a potential for radical scavenging and modulation of inflammatory pathways.

To objectively assess these potential activities, a comparative approach is essential. The performance of this compound will be benchmarked against well-characterized reference compounds.

Hypothesized Bioactivity Rationale Primary Reference Compound(s) Secondary Reference Compound(s)
Antioxidant The dihydrobenzofuran ring system is known to facilitate efficient hydrogen atom abstraction by peroxyl radicals.[7]Ascorbic Acid, TroloxQuercetin
Anti-inflammatory Many benzofuran derivatives inhibit key inflammatory enzymes and pathways.[3][7]Diclofenac Sodium, IndomethacinAcetyl Salicylic Acid
Neuroprotective Dihydrobenzofuranols have shown protection against CNS trauma and oxidative injury in neuronal cells.[6][8]Withania somnifera extract, Stellettin BResveratrol

Experimental Workflow for Bioactivity Validation

A tiered screening approach ensures a cost-effective and logical progression from broad-spectrum assays to more specific, cell-based models.

G cluster_0 Tier 1: Primary Screening (Biochemical Assays) cluster_1 Tier 2: Secondary Screening (Cell-Based Assays) cluster_2 Tier 3: Tertiary Screening (Mechanism-Specific Assays) A DPPH Radical Scavenging Assay D Cellular Antioxidant Assay (e.g., DCFH-DA) A->D Confirms intracellular activity B FRAP Assay B->D C Protein Denaturation Inhibition Assay E Nitric Oxide (NO) Inhibition in Macrophages C->E Validates in a cellular context F HRBC Membrane Stabilization Assay C->F H Neuroprotection Assay (e.g., against H2O2 or Aβ toxicity) D->H Applies antioxidant findings to neuronal model G COX/LOX Enzyme Inhibition Assays E->G Identifies specific enzyme targets F->G

Caption: Tiered approach for in vitro validation.

Part 1: In Vitro Antioxidant Activity Validation

Oxidative stress is a key pathological feature of many diseases. The ability of a compound to scavenge free radicals or chelate pro-oxidant metals is a crucial therapeutic attribute.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard and rapid method to screen for radical scavenging activity.[9]

Protocol:

  • Prepare a stock solution of this compound and reference compounds (e.g., Ascorbic Acid) in methanol or DMSO.

  • Create a serial dilution of the test and reference compounds in a 96-well plate.

  • Add a methanolic solution of DPPH to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517-520 nm using a microplate reader.[9]

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

  • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9]

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

  • Add the FRAP reagent to each well of a 96-well plate.

  • Add the test compound and reference standards to the wells.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using a known antioxidant (e.g., Trolox) and express the results as Trolox equivalents (TE).

Comparative Data Summary: Antioxidant Activity
Compound DPPH Scavenging (IC50, µM) FRAP Value (µM TE/mg)
This compoundExperimental DataExperimental Data
Ascorbic Acid (Positive Control)Literature/Experimental DataLiterature/Experimental Data
Trolox (Positive Control)Literature/Experimental DataLiterature/Experimental Data
Vehicle (Negative Control)No ActivityNo Activity

Part 2: In Vitro Anti-inflammatory Activity Validation

Chronic inflammation is implicated in numerous diseases. In vitro assays can effectively screen for compounds that modulate key inflammatory processes.[10][11]

Inhibition of Protein Denaturation

Denaturation of proteins is a hallmark of inflammation. This assay assesses the ability of a compound to prevent heat-induced protein denaturation.[12][13][14]

Protocol:

  • Prepare a reaction mixture containing the test compound or reference (e.g., Diclofenac Sodium) and a solution of bovine serum albumin (BSA) or egg albumin.[12][14]

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating at 57-70°C for 3-30 minutes.[14]

  • After cooling, measure the turbidity of the solution at 660 nm.[14]

  • Calculate the percentage of inhibition and determine the IC50 value.

Human Red Blood Cell (HRBC) Membrane Stabilization

The stabilization of the red blood cell membrane is analogous to the stabilization of lysosomal membranes, which release inflammatory mediators when ruptured.[14]

Protocol:

  • Prepare a suspension of fresh human red blood cells.

  • Incubate the HRBC suspension with the test compound or reference standard (e.g., Indomethacin).

  • Induce hemolysis by subjecting the samples to hypotonic or heat stress.

  • Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

  • Calculate the percentage of membrane stabilization.

Comparative Data Summary: Anti-inflammatory Activity
Compound Protein Denaturation Inhibition (IC50, µg/mL) HRBC Membrane Stabilization (% at 100 µg/mL)
This compoundExperimental DataExperimental Data
Diclofenac Sodium (Positive Control)Literature/Experimental DataLiterature/Experimental Data
Indomethacin (Positive Control)Literature/Experimental DataLiterature/Experimental Data
Vehicle (Negative Control)No InhibitionNo Stabilization

Part 3: In Vitro Neuroprotective Activity Validation

Neurodegenerative diseases are often characterized by oxidative stress and neuronal cell death.[15] This section outlines an assay to evaluate the potential of this compound to protect neuronal cells from oxidative damage.

Neuroprotection Against Oxidative Stress in SH-SY5Y or HT22 Cells

The human neuroblastoma cell line SH-SY5Y or the mouse hippocampal cell line HT22 are commonly used models for neuroprotection studies.[8][16][17][18] Oxidative stress can be induced by agents like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or glutamate.[8][17]

G A Seed SH-SY5Y or HT22 cells in 96-well plates B Pre-treat cells with this compound or reference compound for 1-24h A->B C Induce oxidative stress (e.g., add H2O2, glutamate, or 6-OHDA) B->C D Incubate for 18-24h C->D E Assess cell viability (e.g., MTT or Resazurin assay) D->E Primary Endpoint F Measure ROS levels (e.g., DCFH-DA assay) D->F Mechanistic Endpoint

Caption: Workflow for the neuroprotection assay.

Protocol:

  • Culture SH-SY5Y or HT22 cells in appropriate media.

  • Plate the cells at a suitable density in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 to 24 hours.

  • Introduce an oxidative insult (e.g., 5 mM glutamate for HT22 cells) to the wells (excluding the untreated control).[8]

  • Co-incubate for an additional 24 hours.[8]

  • Assess cell viability using a metabolic assay like MTT or Resazurin. The amount of formazan product is proportional to the number of viable cells.[18]

  • Calculate the percentage of cell viability relative to the untreated control.

Comparative Data Summary: Neuroprotective Activity
Compound Cell Viability (%) after Glutamate-induced Stress (at 10 µM)
This compoundExperimental Data
Withania somnifera extract (Positive Control)Literature/Experimental Data
Vehicle + Glutamate (Negative Control)~50-60%
Vehicle only (Untreated Control)100%

Conclusion

This guide provides a robust, evidence-based framework for the initial in vitro validation of this compound. By systematically applying these tiered biochemical and cell-based assays and comparing the results to established reference compounds, researchers can efficiently determine its potential as an antioxidant, anti-inflammatory, and neuroprotective agent. Positive results from this screening cascade would warrant further investigation into specific molecular targets and progression into more complex disease models.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Botany. Available from: [Link]

  • Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (2023). Natural and Ayurvedic Medicine. Available from: [Link]

  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (2016). ResearchGate. Available from: [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. Available from: [Link]

  • IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). International Journal of Creative Research Thoughts. Available from: [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. (2022). Springer Nature Experiments. Available from: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Available from: [Link]

  • Recent Applications for in Vitro Antioxidant Activity Assay. (2016). Taylor & Francis Online. Available from: [Link]

  • In Vitro Antioxidants Activity: Significance and symbolism. (2025). IKSAD Publishing House. Available from: [Link]

  • In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. (2024). Springer Nature Experiments. Available from: [Link]

  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. Available from: [Link]

  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (2013). Cambridge University Press. Available from: [Link]

  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. (2020). PubMed Central. Available from: [Link]

  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. (2022). MDPI. Available from: [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. (2021). Spandidos Publications. Available from: [Link]

  • (2,3-Dihydro-1-benzofuran-5-yl)methanol. PubChem. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Royal Society of Chemistry. Available from: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (2023). International Journal of Scientific Development and Research. Available from: [Link]

  • Bioactive Benzofuran derivatives: A review. (2015). PubMed. Available from: [Link]

  • 2,3-Dihydro-1-benzofuran-5-ols as Analogues of Alpha-Tocopherol That Inhibit in Vitro and Ex Vivo Lipid Autoxidation and Protect Mice Against Central Nervous System Trauma. (1995). PubMed. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available from: [Link]

  • 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. (1991). PubMed. Available from: [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Synthesis of 1,3-Dihydro-2-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1,3-Dihydro-2-benzofuran-5-ylmethanol, a valuable building block, presents a unique synthetic challenge involving the simultaneous reduction of both a lactone and a carboxylic acid functionality from its logical precursor, 5-carboxyphthalide. This guide provides an in-depth, head-to-head comparison of various catalytic systems for this transformation, grounded in established principles of chemical reactivity and supported by experimental data from analogous reductions.

Introduction: The Synthetic Challenge

The synthesis of this compound from 5-carboxyphthalide requires a reducing agent or catalytic system capable of converting a carboxylic acid to a primary alcohol and a lactone to a diol (which, in this intramolecular case, results in the opening of the lactone to form the dihydrobenzofuran ring system with a hydroxymethyl group). The key challenge lies in achieving this dual reduction efficiently and selectively, avoiding over-reduction or the formation of side products.

This guide will compare and contrast the following catalytic and stoichiometric reduction strategies:

  • Stoichiometric Hydride Reductions: Lithium Aluminum Hydride (LAH) and Borane complexes.

  • Catalytic Hydrogenation: Raney® Nickel, Ruthenium-based catalysts, and Rhodium-based catalysts.

Stoichiometric Hydride Reductions: The Brute Force Approach

Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including both carboxylic acids and lactones.[1][2][3]

Mechanism of Action: LAH functions as a source of hydride ions (H⁻), which act as strong nucleophiles. The reduction of both the carboxylic acid and the lactone proceeds via nucleophilic acyl substitution, followed by further reduction of the intermediate aldehyde and ester, respectively, to the corresponding primary alcohols.[1]

Experimental Workflow: LiAlH₄ Reduction

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Quenching & Workup A Suspend LiAlH₄ in anhydrous THF under N₂ C Slowly add substrate solution to LiAlH₄ suspension at 0 °C A->C B Dissolve 5-carboxyphthalide in anhydrous THF B->C D Stir at room temperature until reaction is complete (TLC monitoring) C->D E Carefully quench excess LiAlH₄ with ethyl acetate, then water D->E F Filter the aluminum salts E->F G Extract aqueous layer with an organic solvent F->G H Dry, concentrate, and purify the product G->H

Caption: Workflow for LiAlH₄ reduction.

Advantages:

  • High Reactivity: Generally provides high conversion for both functional groups.[2]

  • Versatility: Effective for a wide range of substrates.

Disadvantages:

  • Lack of Selectivity: Will reduce most other reducible functional groups in the molecule.

  • Stoichiometric Reagent: Requires at least a stoichiometric amount, generating significant aluminum salt waste.

  • Hazardous: Highly reactive with water and protic solvents, requiring stringent anhydrous conditions.[4]

Borane Complexes (e.g., BH₃•THF, BH₃•SMe₂)

Borane and its complexes are also effective at reducing carboxylic acids and can reduce lactones, though sometimes requiring harsher conditions than for carboxylic acids.[5][6]

Mechanism of Action: Borane acts as a Lewis acid, coordinating to the carbonyl oxygen and activating it towards hydride delivery. The initial reduction of the carboxylic acid is typically faster than that of the lactone.

Advantages:

  • Higher Selectivity than LAH: Generally does not reduce esters as readily as carboxylic acids, offering a window for selective reduction, although in this case, reduction of both is desired.

  • Milder than LAH: Less reactive towards many other functional groups compared to LAH.

Disadvantages:

  • Stoichiometric Reagent: Generates borate waste.

  • Potentially Slower for Lactones: May require elevated temperatures for the complete reduction of the lactone.

  • Workup: The resulting borate esters must be hydrolyzed to yield the final product.

Catalytic Hydrogenation: A Greener, More Tunable Approach

Catalytic hydrogenation employs a catalyst (typically a transition metal) and a source of hydrogen (often H₂ gas) to effect the reduction. This approach is generally considered more environmentally friendly and scalable than stoichiometric reductions.

Raney® Nickel

Raney® Nickel is a versatile, heterogeneous hydrogenation catalyst composed primarily of fine nickel particles.[7] It is known for its high catalytic activity and its ability to reduce a variety of functional groups, including carbonyls.[8][9]

Mechanism of Action: The porous surface of Raney® Nickel adsorbs and activates molecular hydrogen, which is then transferred to the substrate. The reduction of carbonyl groups proceeds on the catalyst surface.

Experimental Workflow: Catalytic Hydrogenation

cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup A Charge autoclave with 5-carboxyphthalide, solvent, and catalyst B Seal and purge the reactor with N₂ then H₂ A->B C Pressurize with H₂ to the desired pressure B->C D Heat to the desired temperature with stirring C->D E Monitor H₂ uptake and reaction progress (e.g., by GC/LC-MS) D->E F Cool, vent H₂, and purge with N₂ E->F G Filter the catalyst F->G H Concentrate the filtrate and purify the product G->H

Caption: General workflow for catalytic hydrogenation.

Advantages:

  • Cost-Effective: Nickel is significantly cheaper than precious metal catalysts.[9]

  • High Activity: Often highly active for the reduction of carbonyl compounds.

  • Heterogeneous: Easily separated from the reaction mixture by filtration and potentially reusable.

Disadvantages:

  • Harsh Conditions: May require high pressures and temperatures.

  • Selectivity: Can be non-specific and may lead to the reduction of the aromatic ring under harsh conditions.

  • Leaching: Potential for nickel leaching into the product, which can be a concern in pharmaceutical applications.

Ruthenium-Based Catalysts

Ruthenium catalysts, often supported on carbon (Ru/C) or as homogeneous complexes, have shown great promise for the hydrogenation of carboxylic acids and their derivatives.[10][11][12]

Mechanism of Action: The mechanism can vary depending on whether the catalyst is homogeneous or heterogeneous. In general, ruthenium facilitates the heterolytic cleavage of H₂ and coordinates to the carbonyl oxygen, enabling hydride transfer.

Advantages:

  • High Activity and Selectivity: Can be highly effective for the reduction of carboxylic acids and lactones under relatively mild conditions.

  • Functional Group Tolerance: Often exhibits good tolerance for other functional groups.

Disadvantages:

  • Cost: More expensive than nickel-based catalysts.

  • Homogeneous Catalyst Removal: If a homogeneous catalyst is used, its removal from the product can be challenging.

Rhodium-Based Catalysts

Rhodium catalysts, particularly bimetallic systems, have been explored for the reduction of carboxylic acids and lactones.[13]

Mechanism of Action: Bimetallic systems can exhibit synergistic effects, where one metal activates the carbonyl group and the other facilitates hydrogen activation.

Advantages:

  • High Activity: Can display very high activity, potentially allowing for lower catalyst loadings.

  • Synergistic Effects: The use of a second metal can enhance both activity and selectivity.

Disadvantages:

  • High Cost: Rhodium is a very expensive precious metal.

  • Catalyst Complexity: Bimetallic systems can be more complex to prepare and characterize.

Head-to-Head Performance Summary

Catalyst/ReagentTypeTypical ConditionsAdvantagesDisadvantages
LiAlH₄ StoichiometricAnhydrous THF, 0 °C to RTHigh reactivity, versatileHazardous, poor selectivity, waste generation[1][2][4]
Borane Complexes StoichiometricTHF, RT to refluxMilder than LAH, better selectivityStoichiometric, borate waste, may require heat[5][6]
Raney® Nickel HeterogeneousHigh H₂ pressure, elevated temp.Cost-effective, high activity, easily removedHarsh conditions, potential for over-reduction[7][9]
Ruthenium Catalysts Hetero/HomogeneousModerate H₂ pressure and temp.High activity & selectivity, good functional group toleranceHigher cost than Ni, potential removal issues[10][11]
Rhodium Catalysts Hetero/HomogeneousModerate H₂ pressure and temp.Very high activity, potential for high selectivityVery high cost, catalyst complexity[13]

Conclusion and Recommendations

For the synthesis of this compound from 5-carboxyphthalide, the choice of catalyst or reducing agent will depend on the specific requirements of the synthesis, such as scale, cost, and purity.

  • For small-scale laboratory synthesis where cost and waste are less of a concern, LiAlH₄ offers a rapid and effective, albeit non-selective, method to obtain the desired product.

  • For a more scalable and environmentally friendly approach, catalytic hydrogenation is the preferred method. A ruthenium-based catalyst is likely to offer the best balance of activity, selectivity, and reasonable reaction conditions. While more expensive than Raney® Nickel, it is less likely to cause over-reduction of the aromatic ring.

  • Raney® Nickel represents a viable, cost-effective option, but would require careful optimization of reaction conditions (temperature, pressure, reaction time) to maximize the yield of the desired product and minimize side reactions.

  • Rhodium-based catalysts , while potentially very active, are likely to be prohibitively expensive for most applications unless exceptional activity and selectivity justify the cost.

Ultimately, the optimal catalyst must be determined experimentally. This guide provides a strong foundation for selecting initial candidates for screening and optimization, enabling researchers to efficiently develop a robust and scalable synthesis of this compound.

References

  • Bimetallic-Catalyzed Reduction of Carboxylic Acids and Lactones to Alcohols and Diols. (2025). ResearchGate. [Link]

  • Process for the preparation of 5-carboxyphthalide. (2003).
  • Process for reducing carboxylic esters or carboxylic lactones to the corresponding ethers. (2013).
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Lithium aluminium hydride. (n.d.). Wikipedia. [Link]

  • raney nickel reductions-part i. (n.d.). Indian Academy of Sciences. [Link]

  • Catalytic Enantioselective Conjugate Reduction of Lactones and Lactams. (2001). Journal of the American Chemical Society. [Link]

  • Carboxylic Derivatives - Reduction (Catalytic Reduction). (2023). Chemistry LibreTexts. [Link]

  • Catalyst-controlled site-selective methylene C–H lactonization of dicarboxylic acids. (2022). Science. [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. [Link]

  • Raney Nickel Catalyst. (n.d.). Vineeth Precious. [Link]

  • Raney nickel. (n.d.). Wikipedia. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. [Link]

  • Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. (1987). Indian Journal of Chemistry. [Link]

  • Raney® Nickel: A Life-Changing Catalyst. (2022). American Chemical Society. [Link]

  • A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. (2008). HETEROCYCLES. [Link]

  • Process For The Preparation Of 5 Cyanophthalide Starting Form 5 Carboxyphthalide. (2008). IP.com. [Link]

  • Borane Reagents. (n.d.). Organic Chemistry Portal. [Link]

  • Borane & Borane Complexes. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. (2018). ACS Catalysis. [Link]

  • Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I. (2025). Organic Syntheses. [Link]

  • Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. (2023). Molecules. [Link]

  • Method for the preparation of 5-carboxyphthalide. (2001).
  • 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid. (n.d.). PubChem. [Link]

  • Carboxylate-Assisted Ruthenium-Catalyzed Direct C-H Bond Functionalizations. (2014). eDiss. [Link]

  • Phase-Controlled Cobalt Catalyst Boosting Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. (2023). Catalysts. [Link]

  • Ruthenium-Catalyzed meta-Carboxylation. (2017). Organic Letters. [Link]

  • Method for the preparation of 5-carboxyphthalide. (2005).
  • Tuning the Selectivity of the Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural under Batch Multiphase and Continuous‐Flow Conditions. (2022). ChemSusChem. [Link]

  • Photochemical Ligand-Based CO2 Reduction Mediated by Ruthenium Formyl Species. (2020). OSTI.GOV. [Link]

  • Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes. (2021). Chemical Science. [Link]

  • Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. (2023). Bioresources and Bioprocessing. [Link]

  • Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (2025). ResearchGate. [Link]

Sources

Benchmarking 1,3-Dihydro-2-benzofuran-5-ylmethanol: A Comparative Guide for Therapeutic Potential Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzofuran Derivative

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3][4][5] Derivatives of benzofuran have shown promise as antitumor, antimicrobial, anti-inflammatory, and antiviral agents, making them a focal point for drug discovery and development.[1][2][3][4][5] 1,3-Dihydro-2-benzofuran-5-ylmethanol, a structurally related compound, presents an intriguing candidate for therapeutic exploration. While specific biological data for this particular molecule is not extensively documented, its foundational structure suggests potential applications in oncology and neuropharmacology.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark this compound against established therapeutic agents. By providing detailed experimental protocols and a rationale for comparator selection, this document serves as a roadmap for elucidating the compound's therapeutic promise.

Strategic Selection of Therapeutic Benchmarks

To contextualize the potential efficacy of this compound, it is crucial to select appropriate and well-characterized therapeutic agents for comparison. Given the broad activities of benzofuran derivatives, we propose a dual-pronged benchmarking approach targeting oncology and neurodegenerative diseases.

For Anticancer Activity:

  • Doxorubicin: A well-established anthracycline antibiotic used in chemotherapy for a wide range of cancers.[6] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II. Doxorubicin will serve as a positive control for cytotoxicity assays, providing a robust benchmark for anticancer potential.

For Neuroprotective Activity:

  • Riluzole: A glutamate release inhibitor approved for the treatment of amyotrophic lateral sclerosis (ALS).[7][8] It also exhibits neuroprotective effects by blocking NMDA receptor-mediated toxicity.[7] Riluzole provides a relevant comparison for assessing potential neuroprotective mechanisms of this compound.

Experimental Workflows for Comparative Analysis

A rigorous evaluation of this compound necessitates a series of well-defined in vitro assays. The following protocols are designed to provide a comparative assessment of cytotoxicity, a primary indicator of anticancer activity, and to lay the groundwork for more specific mechanistic studies.

Diagram: Overall Experimental Workflow

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays (Hypothesis-driven) A Cell Line Selection (e.g., HeLa, CT26, SH-SY5Y) B Compound Preparation (this compound, Doxorubicin, Riluzole) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) C->E If cytotoxic F Receptor Binding Assays C->F D->F G Apoptosis Assays D->G If cytotoxic cluster_0 Anticancer Pathways cluster_1 Neuroprotective Pathways A This compound B Enzyme Inhibition (e.g., Kinases, Topoisomerases) A->B C Induction of Apoptosis A->C D Receptor Modulation (e.g., NMDA, GABA) A->D E Anti-inflammatory Effects A->E

Caption: Potential therapeutic pathways for this compound, guiding the selection of mechanistic assays.

Enzyme Inhibition Assays

Should this compound exhibit significant cytotoxicity, enzyme inhibition assays can help identify its molecular targets. [9][10][11][12][13] General Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the appropriate assay buffer.

    • Prepare the enzyme and substrate solutions at optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

    • Include a control with the enzyme and DMSO (100% activity) and a blank with buffer and DMSO.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate.

    • Measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Determine the percentage of inhibition and calculate the IC50 value.

Receptor Binding Assays

If the compound shows neuroprotective effects without significant cytotoxicity, receptor binding assays can determine its affinity for specific neurotransmitter receptors. [14][15][16][17] General Protocol (Competitive Binding Assay):

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest.

  • Assay Setup:

    • In a 96-well plate, incubate the membranes with a fixed concentration of a radiolabeled ligand and increasing concentrations of this compound.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the Ki (inhibition constant) value, which reflects the binding affinity of the compound for the receptor.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Cell LineThis compoundDoxorubicinRiluzole
HeLaExperimental DataExperimental DataExperimental Data
CT26Experimental DataExperimental DataExperimental Data
SH-SY5YExperimental DataExperimental DataExperimental Data

Table 2: Mechanistic Assay Results

Assay TypeTargetThis compound (IC50/Ki in µM)Known Inhibitor/Ligand (IC50/Ki in µM)
Enzyme Inhibitione.g., Topoisomerase IIExperimental Datae.g., Etoposide
Receptor Bindinge.g., NMDA ReceptorExperimental Datae.g., Memantine

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial benchmarking of this compound. By comparing its performance against well-established therapeutic agents in relevant in vitro assays, researchers can effectively evaluate its potential as a novel therapeutic candidate. The proposed experimental workflows, from broad cytotoxicity screening to specific mechanistic studies, will enable a comprehensive understanding of the compound's biological activity and guide future drug development efforts.

References

  • Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives - Benchchem.
  • A recent development of new therapeutic agents and novel drug targets for cancer treatment.
  • Innovative Therapies Against Neurodegenerative Disorders: from New Active Molecules to Novel Drug Delivery Systems - Frontiers.
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed.
  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe.
  • Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers - PMC.
  • Novel Therapeutic Compounds For Neurodegenerative Conditions - ScienceDaily.
  • Drug Therapy of Neurodegenerative Diseases | Workbook and Casebook for Goodman and Gilman's The Pharmacological Basis of Therapeutics | AccessPharmacy.
  • Novel therapeutic approaches to target neurodegeneration - PMC - PubMed Central.
  • MTT assay protocol | Abcam.
  • Receptor-Ligand Binding Assays - Labome.
  • NOVEL DELIVERY APPROACHES FOR CANCER THERAPEUTICS - PMC - PubMed Central.
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH.
  • In vitro receptor binding assays: General methods and considerations - ResearchGate.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine - Benchchem.
  • Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds - Benchchem.
  • Discovery of a Novel Mechanism in Cancer Cells Could Enable a More Targeted Treatment.
  • Novel Therapeutics - Oxford Cancer.
  • Receptor Ligand Binding Assay - Creative Biolabs.
  • Guidelines for the digestive enzymes inhibition assay - ResearchGate.
  • In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays - Benchchem.
  • Nurix Therapeutics Outlines 2026 Goals and Objectives for Advancing Bexobrutideg and Its Pipeline of Novel Degrader-Based Medicines in Cancer and Autoimmune Diseases - FirstWord Pharma.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.
  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
  • (2,3-Dihydrobenzofuran-5-yl)methanol - MySkinRecipes.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen.
  • (2,3-Dihydro-1-benzofuran-5-yl)methanol | C9H10O2 | CID 2776158 - PubChem.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR.
  • Bioactive Benzofuran derivatives: A review - PubMed.
  • 89424-84-0|this compound - BLDpharm.
  • (1,3-dihydroisobenzofuran-5-yl)methanol synthesis - ChemicalBook.
  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - MDPI.
  • 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid--1,1'-methylenebis(4-isocyanatobenzene) (1/1) | C24H14N2O7 - PubChem.
  • US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1,3-Dihydro-2-benzofuran-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potential anticancer, antimicrobial, and antiviral properties.[1][2][3] Specifically, derivatives of 1,3-Dihydro-2-benzofuran-5-ylmethanol are being investigated as key intermediates for pharmaceuticals targeting conditions like neurological disorders and inflammation.[4] However, as with any therapeutic candidate, the journey from a promising hit to a safe and effective drug is contingent upon a thorough understanding of its interaction with the broader biological landscape.

This guide provides a comprehensive framework for conducting cross-reactivity studies on novel this compound derivatives. The primary objective of such studies is to identify and characterize unintended interactions with off-target proteins.[5] These off-target effects are a major cause of adverse drug reactions and can lead to the failure of promising candidates in later stages of development.[5] Therefore, a proactive and systematic approach to profiling selectivity is not just a regulatory requirement but a cornerstone of rational drug design.[6][7][8] We will explore the strategic application of a tiered experimental approach, from broad screening panels to specific mechanistic assays, to build a robust selectivity profile for lead candidates.

The Rationale for a Tiered Approach to Cross-Reactivity Profiling

A successful cross-reactivity assessment is not a single experiment but a multi-faceted investigation. A tiered approach allows for the efficient allocation of resources, starting with broad, cost-effective screens and progressing to more focused, in-depth analyses for promising candidates. This strategy enables early identification of liabilities, allowing medicinal chemists to optimize for selectivity alongside potency.

Our experimental workflow is designed to systematically narrow down the interaction profile of a test compound, from a wide net of potential off-targets to a clear understanding of its specific selectivity.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Biochemical Profiling cluster_2 Tier 3: Cellular & Functional Validation cluster_3 Decision Point T1_InSilico In Silico Profiling (Computational Prediction) T1_Panel Broad Off-Target Panel (e.g., Eurofins SafetyScreen) T1_InSilico->T1_Panel Prioritize Panels T2_Kinase Kinase Selectivity Panel (e.g., >400 kinases) T1_Panel->T2_Kinase Identify Target Families T3_CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) T2_Kinase->T3_CETSA Confirm Cellular Hits T2_GPCR GPCR Binding Panel T3_Functional Functional Cell-Based Assays (Agonist/Antagonist modes) T2_GPCR->T3_Functional Confirm Cellular Hits Decision Selectivity Profile Analysis (Lead Candidate Selection) T3_CETSA->Decision T3_Functional->Decision

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Off-Target Screening

The initial goal is to cast a wide net to identify potential areas of concern. This is achieved through a combination of computational prediction and broad biochemical screening.

  • In Silico Prediction: Before committing to expensive wet-lab experiments, computational models can predict potential off-target interactions based on the structural similarity of the compound to known ligands of various targets.[9] These methods compare the compound's structure against large databases of ligand-target interactions to flag potential cross-reactivities.[9][10] This step is crucial for hypothesis generation and can help in selecting the most appropriate screening panels.

  • Broad Ligand Binding Panels: The cornerstone of early-stage safety pharmacology is screening against a broad panel of receptors, ion channels, transporters, and enzymes.[6][8] Commercial services (e.g., Eurofins SafetyScreen, CEREP BioPrint) offer panels that cover a wide range of historically problematic targets. A typical study would involve testing the compound at a single high concentration (e.g., 10 µM) to identify any significant inhibition (>50%) of binding.

Tier 2: Focused Biochemical Profiling

Hits identified in Tier 1, or targets from protein families known for promiscuity (like kinases), require more detailed investigation.[11]

  • Kinase Selectivity Profiling: Protein kinases are a major class of drug targets, but their highly conserved ATP-binding site makes achieving selectivity a significant challenge.[10][11][12] Therefore, even if the primary target is not a kinase, profiling against a large kinome panel (>400 kinases) is a critical step to avoid unforeseen off-target effects that could lead to toxicity.[13][14] This provides a quantitative measure of selectivity.

  • Dose-Response Analysis: For any significant hits from the broad panels, a full dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). This allows for a quantitative comparison between the on-target potency and off-target liability.

Comparative Data Analysis: A Case Study

To illustrate the process, consider three hypothetical derivatives of this compound: BZ-A , BZ-B , and BZ-C . All were designed to inhibit a primary target, "Target X," with high potency.

Table 1: Comparative Selectivity Profile

TargetBZ-A (IC50, nM)BZ-B (IC50, nM)BZ-C (IC50, nM)Comments
Target X (Primary) 5 8 12 All compounds show high on-target potency.
hERG Channel>10,000850>10,000BZ-B shows significant hERG liability, a major cardiac risk.
Kinase Z75>10,000150BZ-A and BZ-C show off-target kinase activity.
GPCR Y>10,000>10,000950BZ-C shows moderate GPCR interaction.
Selectivity Ratio (hERG/Target X) >2000x 106x >833x A ratio >1000x is generally desired.
Selectivity Ratio (Kinase Z/Target X) 15x >1250x 12.5x BZ-B is highly selective against Kinase Z.

Interpretation:

  • BZ-A: Excellent potency but shows a 15-fold selectivity against Kinase Z. This could be a concern and warrants further investigation in a cell-based assay.

  • BZ-B: While highly selective against Kinase Z, it has a significant hERG liability (106-fold selectivity), making it a high-risk candidate for cardiotoxicity.[6] This compound would likely be deprioritized.

  • BZ-C: Good potency and clean hERG profile. However, it displays off-target activity on both Kinase Z and GPCR Y. While the selectivity windows are larger than for BZ-A, these interactions need to be evaluated for potential functional consequences.

Based on this biochemical data, BZ-A and BZ-C are more promising than BZ-B , but their off-target activities must be addressed. BZ-A might be prioritized for further investigation due to its higher potency and single identified off-target.

Tier 3: Cellular and Functional Validation

Biochemical assays are performed in isolated systems. The crucial next step is to confirm these interactions in a more physiologically relevant cellular context.[15]

  • Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement in intact cells or tissues.[15] It measures the change in thermal stability of a protein when a ligand binds. A positive thermal shift for an off-target protein in the presence of the compound provides strong evidence of cellular engagement.

  • Functional Assays: For hits on targets like GPCRs or ion channels, functional assays are essential. These assays measure the downstream consequences of receptor binding (e.g., calcium flux, cAMP production). This helps determine if the compound is acting as an agonist, antagonist, or allosteric modulator at the off-target, which is critical for assessing the potential for adverse effects.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard method for determining the IC50 of a test compound against a specific protein kinase.

Objective: To quantify the inhibitory potency of a this compound derivative against a designated kinase.

Materials:

  • Recombinant human kinase

  • Substrate peptide/protein specific to the kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation fluid and microplate scintillation counter

Workflow Diagram:

G A 1. Compound Serial Dilution (11-point, 3-fold dilution in DMSO) C 3. Add Compound to Assay Plate A->C B 2. Prepare Master Mix (Buffer, Kinase, Substrate) D 4. Add Master Mix to Plate B->D C->D E 5. Pre-incubate (10 min, RT) D->E F 6. Initiate Reaction (Add [γ-³³P]ATP) E->F G 7. Incubate (e.g., 60 min, 30°C) F->G H 8. Stop Reaction & Capture Substrate (Transfer to filter plate, wash) G->H I 9. Quantify Phosphorylation (Add scintillant, read plate) H->I J 10. Data Analysis (Plot % Inhibition vs. [Cmpd], fit curve for IC50) I->J

Caption: Radiometric kinase inhibition assay workflow.

Procedure:

  • Compound Preparation: Perform an 11-point serial dilution of the test compound in 100% DMSO.

  • Reaction Setup: In a 96-well plate, add the diluted compounds. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or potent inhibitor).

  • Enzyme/Substrate Addition: Add the kinase and specific substrate to all wells.

  • Pre-incubation: Allow the compound and enzyme to pre-incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the phosphorylation reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Stop the reaction by adding a solution like phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times to remove unbound radiolabel.

  • Detection: Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

A thorough investigation of cross-reactivity is a non-negotiable component of modern drug discovery. For novel scaffolds like this compound derivatives, a systematic, tiered approach to selectivity profiling is the most effective strategy. By combining broad screening with focused biochemical and cellular assays, researchers can identify potential liabilities early, enabling data-driven decisions to select and optimize candidates with the highest probability of success. This rigorous evaluation ensures that only the most selective and safest compounds advance toward clinical development, ultimately protecting patient safety and enhancing therapeutic outcomes.

References

  • Patsnap. (2025, May 27). What are preclinical safety pharmacology requirements? Synapse. [Link]

  • Kooijman, M., et al. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]

  • American Chemical Society. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Bamborough, P., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Hu, Y., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Amporndanai, K., et al. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • U.S. Food and Drug Administration. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]

  • Journal of Cheminformatics. (n.d.). The use of novel selectivity metrics in kinase research. ResearchGate. [Link]

  • MDPI. (n.d.). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. [Link]

  • PubMed. (n.d.). Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine. [Link]

  • Nature Communications. (2023, June 9). Empowering drug off-target discovery with metabolic and structural analysis. PMC - NIH. [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. [Link]

  • Gouda, M. A., et al. (n.d.). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

  • Sci-Hub. (n.d.). Reactivity of Benzofuran Derivatives. [Link]

  • MySkinRecipes. (n.d.). (2,3-Dihydrobenzofuran-5-yl)methanol. [Link]

  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • ResearchGate. (n.d.). Novel benzofuran derivatives: Synthesis and antitumor activity. [Link]

  • PubMed. (n.d.). Bioactive Benzofuran derivatives: A review. [Link]

  • PubMed Central. (n.d.). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1,3-Dihydro-2-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,3-Dihydro-2-benzofuran-5-ylmethanol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and validation strategies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring scientific integrity and regulatory alignment.[1][2]

The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[2][3] This guide not only presents the "how" but also the "why," explaining the rationale behind experimental choices to build a robust and trustworthy analytical framework.

The Foundation: Understanding Analytical Validation Parameters

Before comparing techniques, it is crucial to understand the core performance characteristics that define a validated method. The ICH Q2(R2) guidelines provide a harmonized framework for these parameters, which collectively ensure that an analytical procedure is reliable, reproducible, and accurate for its intended use.[4][5][6] The relationship between these parameters forms the basis of a self-validating analytical system.

Validation_Parameters cluster_Core Core Validation Characteristics cluster_Limit Limit Tests cluster_Reliability Method Reliability Specificity Specificity / Selectivity Accuracy Accuracy Specificity->Accuracy Ensures analyte is measured without interference LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Precision Precision (Repeatability, Intermediate) Precision->LOQ Determines lower limit Linearity Linearity Range Range Linearity->Range Defines the interval Range->Accuracy Range->Precision LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness Robustness->Specificity Measures resilience to changes Robustness->Accuracy Measures resilience to changes Robustness->Precision Measures resilience to changes SystemSuitability System Suitability SystemSuitability->Specificity Verifies performance before use SystemSuitability->Accuracy Verifies performance before use SystemSuitability->Precision Verifies performance before use SystemSuitability->Linearity Verifies performance before use

Caption: Interrelation of key analytical validation parameters as per ICH guidelines.

Comparative Analysis: HPLC-UV vs. GC-MS

The selection of an analytical technique is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis, such as whether it is for potency assay, impurity profiling, or stability testing.[7] For this compound (Molecular Weight: 150.17 g/mol ), both HPLC and GC are viable. HPLC is a versatile technique well-suited for non-volatile or thermally sensitive compounds, making it a robust choice for quality control assays.[7] In contrast, GC-MS is ideal for volatile compounds and offers superior sensitivity and selectivity, which is advantageous for trace impurity analysis.[7]

Comparative Performance Data

The following table summarizes hypothetical yet realistic validation data for the assay of this compound using HPLC-UV and GC-MS. These values serve as a benchmark for method development and comparison.

Validation Parameter HPLC-UV GC-MS (Full Scan) Acceptance Criteria (Typical)
Specificity No interference from blank/placebo at analyte retention time. Peak purity > 99.5%.No co-eluting peaks with similar mass spectra.No interference at the analyte retention time.
Linearity (r²) > 0.9995> 0.9991r² ≥ 0.999
Range (µg/mL) 1 - 1500.1 - 25Interval demonstrating linearity, accuracy, and precision.[4]
Accuracy (% Recovery) 99.2% - 101.5%97.5% - 103.0%98.0% - 102.0% for drug substance assay.
Precision (% RSD)
- Repeatability≤ 0.8%≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 1.2%≤ 2.5%≤ 2.0%
LOD (µg/mL) 0.150.01Reportable
LOQ (µg/mL) 0.500.05Quantifiable with acceptable accuracy and precision.
Robustness Unaffected by minor changes in pH (±0.2), mobile phase composition (±2%), and flow rate (±5%).Unaffected by minor changes in inlet temperature (±5°C) and oven ramp rate (±2°C/min).%RSD of results remains within system suitability limits.

Detailed Experimental Protocols

The trustworthiness of any analytical method hinges on a meticulously documented and executed protocol.[4] The following sections provide step-by-step validation workflows for both HPLC-UV and GC-MS.

HPLC-UV Method Validation Protocol

This protocol is designed for the quantification (assay) of this compound.

A. Instrumentation and Conditions:

  • System: HPLC with a quaternary pump, autosampler, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

B. Validation Workflow:

  • System Suitability Test (SST):

    • Prepare a standard solution of this compound at 100 µg/mL.

    • Inject the standard solution six times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000. This test is an integral part of the analytical procedure to ensure system performance.[8]

  • Specificity:

    • Inject a blank (mobile phase) and a placebo solution.

    • Rationale: To demonstrate that no other components in the sample matrix interfere with the analyte peak.[5][8]

    • Perform forced degradation studies (acid, base, oxidation, thermal, photolytic stress) on the analyte. Analyze the stressed samples to ensure the method is stability-indicating.

  • Linearity and Range:

    • Prepare calibration standards at five concentrations across the range of 1 µg/mL to 150 µg/mL (e.g., 1, 25, 50, 100, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

    • Rationale: To demonstrate a direct correlation between analyte concentration and the method's signal response over a defined range.[5]

  • Accuracy:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the target concentration; 80, 100, 120 µg/mL).

    • Spike a placebo matrix with known amounts of the analyte.

    • Calculate the percentage recovery.

    • Rationale: To show the closeness of the test results to the true value.[5][9]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the 100 µg/mL standard on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Calculate the %RSD for the results.

    • Rationale: To demonstrate the method's consistency under various normal operating conditions.

  • Limit of Quantitation (LOQ):

    • Determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision, typically by analyzing a series of dilute solutions and establishing the concentration at which the signal-to-noise ratio is approximately 10:1.[8]

GC-MS Method Validation Protocol

This protocol is suitable for trace-level quantification and impurity identification of this compound.

A. Instrumentation and Conditions:

  • System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mode: Full Scan (m/z 40-400) for specificity and impurity identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

B. Validation Workflow:

  • System Suitability Test (SST):

    • Prepare a standard solution at 10 µg/mL.

    • Inject the standard six times.

    • Acceptance Criteria: %RSD of peak area ≤ 5.0%.

  • Specificity:

    • Inject a blank solvent.

    • Analyze the total ion chromatogram and extracted ion chromatograms to confirm no interfering peaks at the retention time of the analyte. The mass spectrum serves as a highly specific identifier.

  • Linearity and Range:

    • Prepare calibration standards across a range of 0.1 µg/mL to 25 µg/mL.

    • Inject each standard in triplicate.

    • Generate a calibration curve by plotting peak area against concentration.

  • Accuracy:

    • Perform a spike-recovery study at three levels (e.g., 0.5, 10, and 20 µg/mL) in a suitable matrix.

    • Calculate the percentage recovery.

  • Precision:

    • Assess repeatability and intermediate precision as described for the HPLC method, using a standard concentration of 10 µg/mL.

  • Limit of Detection (LOD) and LOQ:

    • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. Due to the high sensitivity of MS, these limits are expected to be significantly lower than with HPLC-UV.

The Validation Lifecycle: A Modern Approach

The latest ICH guidelines emphasize a lifecycle approach to analytical procedures, where validation is not a one-time event but a continuous process.[3][6] This begins with defining an Analytical Target Profile (ATP) during method development and continues through validation and routine use, ensuring the method remains fit for purpose.[3][6]

Validation_Lifecycle Analytical Method Validation Lifecycle ATP 1. Define Analytical Target Profile (ATP) Dev 2. Method Development & Optimization ATP->Dev Guides Development Val 3. Method Validation (ICH Q2) Dev->Val Verifies Fitness for Purpose Routine 4. Routine Use & Continuous Monitoring Val->Routine Transfer to QC Change Change Control Routine->Change Triggers Re-evaluation Change->Dev Requires Re-development/ Re-validation

Caption: A workflow illustrating the modern lifecycle approach to analytical method validation.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and suitable techniques for the analysis of this compound, but their optimal applications differ.

  • HPLC-UV is the recommended method for routine quality control, such as potency and assay testing . Its robustness, precision, and straightforward operation make it highly reliable in a regulated environment.

  • GC-MS excels in applications requiring high sensitivity and definitive identification, such as impurity profiling and trace-level analysis . The structural information provided by the mass spectrometer is invaluable for identifying unknown degradation products or process impurities.

The choice between these methods should be guided by the specific goals outlined in the Analytical Target Profile (ATP). For comprehensive characterization, employing HPLC for quantitative assay and GC-MS as an orthogonal method for purity and impurity identification provides a robust, scientifically sound, and regulatory-compliant analytical strategy.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • Understanding ICH Q2(R2)
  • Highlights from FDA's Analytical Test Method Valid
  • Application Note: Analysis of Benzofuran Deriv
  • ICH Guidelines for Analytical Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Validation of Analytical Procedures Q2(R2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • ICH Q2(R2)
  • HPLC vs.
  • Analytical Method Validation Parameters: An Updated Review. Journal of Pharmaceutical Sciences and Research.
  • (1,3-dihydroisobenzofuran-5-yl)methanol | 89424-84-0. ChemicalBook.

Sources

A Comparative Guide to the Pharmacokinetic Properties of 1,3-Dihydro-2-benzofuran-5-ylmethanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a detailed comparison of the pharmacokinetic properties of analogs based on the 1,3-Dihydro-2-benzofuran scaffold. While specific experimental data for the parent compound, 1,3-Dihydro-2-benzofuran-5-ylmethanol, is not extensively available in public literature, we will utilize the well-characterized and structurally related selective serotonin reuptake inhibitor (SSRI), Escitalopram, and its primary metabolite, S-demethylcitalopram (S-DCT), as exemplary analogs. This comparison serves to illustrate the profound impact of structural modifications on the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates built upon this heterocyclic core.

The dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[1][2] Understanding the structure-pharmacokinetic relationship (SPR) is critical for optimizing drug candidates to achieve desired therapeutic outcomes.[3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in optimizing lead compounds.

Rationale for Pharmacokinetic Profiling

In modern drug discovery, establishing a favorable pharmacokinetic (PK) profile is as crucial as demonstrating potent pharmacological activity.[5] Early and comprehensive ADME testing allows for the identification and mitigation of liabilities that could lead to late-stage clinical failures.[6][7] Key questions that in vitro and in vivo PK studies aim to answer include:

  • Absorption: Will the compound be efficiently absorbed after oral administration?

  • Distribution: Will the compound reach its target tissue in sufficient concentrations?

  • Metabolism: Is the compound stable against metabolic enzymes, or is it rapidly cleared? What are its major metabolites?

  • Excretion: How is the compound and its byproducts eliminated from the body?

By systematically evaluating these parameters, researchers can guide the chemical synthesis of new analogs with improved drug-like properties.[8]

The Analogs: A Structural Overview

For this guide, we compare the pharmacokinetic profiles of two key analogs derived from the dihydrobenzofuran scaffold: Escitalopram (the active S-enantiomer of Citalopram) and its N-demethylated metabolite, S-demethylcitalopram (S-DCT). Citalopram itself is a complex analog of the parent scaffold, featuring a cyano group at the 5-position and a substituted aminopropyl chain at the 1-position.

  • Analog 1: Escitalopram (S-Citalopram) : A well-established antidepressant that functions as a selective serotonin reuptake inhibitor.[9]

  • Analog 2: S-demethylcitalopram (S-DCT) : The primary metabolite of Escitalopram, formed via N-demethylation in the liver.[10]

The comparison between a parent drug and its metabolite provides a clear example of how a single metabolic transformation can alter the pharmacokinetic behavior of a molecule.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Escitalopram and its metabolite, S-DCT. This data is compiled from extensive clinical and preclinical studies.

ParameterEscitalopramS-demethylcitalopram (S-DCT)Significance & Rationale
Absorption
Bioavailability (F)~80%[9]Data not directly applicable (metabolite)High oral bioavailability is desirable for patient convenience and consistent exposure. An F > 50% is generally considered good for oral drugs.
Time to Peak (Tmax)~3-4 hours[11]-Indicates the rate of absorption. A moderate Tmax ensures a smooth concentration curve, avoiding rapid peaks that can lead to side effects.
Food EffectNone[7]-Lack of food effect simplifies dosing regimens for patients.
Distribution
Volume of Distribution (Vd)~12 L/kg or ~1100 L[11][12]Poorly crosses blood-brain barrier[13]A large Vd indicates extensive distribution into tissues rather than remaining in the bloodstream.
Plasma Protein Binding~56%[11]-Low to moderate protein binding minimizes the risk of drug-drug interactions with other highly protein-bound drugs.[7]
Metabolism
Primary EnzymesCYP2C19, CYP3A4, CYP2D6[7][14]Metabolized by CYP2D6 to S-DDCT[10]Identifying metabolizing enzymes is crucial for predicting drug-drug interactions. Reliance on multiple CYPs can be a favorable property.[10]
Excretion
Elimination Half-Life (t½)~27-33 hours[7]-A long half-life supports once-daily dosing, which improves patient adherence.[14]
Clearance (CL)~600 mL/min (~36 L/hour)[14]-Represents the volume of plasma cleared of the drug per unit time, indicating the efficiency of elimination processes.
Route of ExcretionPrimarily hepatic metabolism; ~8% excreted unchanged in urine.[14]Excreted via urine.[13]Understanding the primary route of elimination is vital for dose adjustments in patients with renal or hepatic impairment.[15]

Key Experimental Methodologies

The data presented above is generated through a series of standardized in vitro and in vivo experiments. These assays are fundamental to any drug discovery program.

In Vitro Assays: Early Assessment of ADME Properties

In vitro ADME studies are crucial for early-stage drug development, providing predictive data on a compound's performance long before animal testing.[7][8]

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[1] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporters similar to the small intestine epithelium.[16][17]

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell plates and cultured for approximately 21 days to form a differentiated monolayer.[16]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required.[17]

  • Transport Study (Apical to Basolateral - A→B):

    • The test compound (e.g., at 10 µM) is added to the apical (donor) side.

    • The basolateral (receiver) side contains a drug-free buffer.

    • The plate is incubated at 37°C with gentle shaking for a set period (e.g., 2 hours).[17]

    • Samples are taken from the basolateral side at specified time points.

  • Transport Study (Basolateral to Apical - B→A):

    • The protocol is reversed, with the compound added to the basolateral side to measure active efflux.

  • Quantification: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER = Papp(B→A) / Papp(A→B)) is determined, where an ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[16]

Diagram: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Bidirectional Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Verify Integrity (TEER) culture->teer add_ab Add Compound to Apical Side (A→B) teer->add_ab add_ba Add Compound to Basolateral Side (B→A) teer->add_ba incubate Incubate at 37°C add_ab->incubate add_ba->incubate sample Sample Receiver Compartments incubate->sample lcms Quantify with LC-MS/MS sample->lcms calc Calculate Papp and Efflux Ratio lcms->calc

Caption: Workflow for determining intestinal permeability using the Caco-2 assay.

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[13][18] A high clearance in this assay often predicts high hepatic clearance in vivo.

Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[9][11]

  • Reaction Mixture: The test compound (e.g., at 1 µM) is pre-incubated with the microsomes at 37°C.[19]

  • Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.[13] Control incubations are run without NADPH to check for non-enzymatic degradation.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

  • Sample Processing: Samples are centrifuged to precipitate proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.

  • Data Analysis: The percentage of compound remaining is plotted against time. From the slope of the natural log plot, the half-life (t½) and intrinsic clearance (CLint) are calculated.[18]

Diagram: Hypothetical Metabolic Pathway of Escitalopram

Metabolic_Pathway Escitalopram Escitalopram SDCT S-demethylcitalopram (S-DCT) Escitalopram->SDCT CYP2C19, CYP3A4 (N-Demethylation) PropionicAcid S-citalopram propionic acid derivative Escitalopram->PropionicAcid MAO-A/B, Aldehyde Oxidase (Oxidative Deamination) SDDCT S-didemethylcitalopram (S-DDCT) SDCT->SDDCT CYP2D6 (N-Demethylation) Excretion Excretion SDCT->Excretion SDDCT->Excretion PropionicAcid->Excretion

Caption: Simplified metabolic pathway of Escitalopram in the liver.

In Vivo Studies: The Rodent Pharmacokinetic Study

In vivo studies, typically in rodents like mice or rats, are essential to understand how the integrated biological system affects a drug's PK profile.[20][21] These studies provide definitive data on parameters like Cmax, Tmax, AUC (Area Under the Curve), and bioavailability.

Protocol: Rodent PK Study (Oral & Intravenous Dosing)

  • Animal Model: Male Sprague-Dawley rats are often used. For intravenous (IV) studies, animals may be fitted with a catheter in the jugular vein.[4]

  • Dosing:

    • Oral (PO) Group: A cohort of rats receives the test compound via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV) Group: A separate cohort receives the compound via IV bolus or infusion (e.g., 2 mg/kg) to determine 100% bioavailability.[4]

  • Blood Sampling: Blood samples are collected from each animal at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[22] Serial microsampling techniques can be used to minimize animal usage.[3]

  • Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.

  • Quantification: Plasma concentrations of the parent drug (and often key metabolites) are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using software like Phoenix WinNonlin to calculate key PK parameters (AUC, CL, Vd, t½, F%).[3]

Structure-Pharmacokinetic Relationships and Insights

Comparing Escitalopram to its metabolite S-DCT highlights a critical principle in drug design: minor structural changes can have significant PK consequences.

  • Metabolism as a Clearance Mechanism: The primary route of clearance for Escitalopram is hepatic metabolism.[14] The N-demethylation to S-DCT is a key first step. While S-DCT retains some activity, it is significantly less potent than the parent drug and is further metabolized.[7] This multi-step metabolic cascade, involving several CYP enzymes, contributes to the drug's predictable clearance and relatively low risk of drug-drug interactions.[10]

  • Impact of Polarity: The removal of a methyl group to form S-DCT slightly increases the polarity of the molecule. This change, followed by further demethylation, facilitates eventual renal excretion of the metabolites.

  • Distribution and the Blood-Brain Barrier (BBB): Escitalopram is designed to cross the BBB to act on the central nervous system. Its high lipophilicity is a key contributor to this property.[9] In contrast, its more polar metabolites have reduced ability to cross the BBB, which is a favorable characteristic as it minimizes potential off-target effects in the brain from metabolites.[13]

For the parent scaffold, this compound, one could hypothesize that its simpler structure would lead to a different PK profile. The primary alcohol (-CH₂OH) group makes it more polar than Escitalopram's core, which might lead to lower passive permeability and a smaller volume of distribution. It would also be a prime target for Phase II conjugation reactions (e.g., glucuronidation), potentially leading to rapid clearance. This underscores the rationale for the extensive chemical modifications seen in successful drug candidates like Escitalopram, which are designed to fine-tune these ADME properties.

Conclusion

The pharmacokinetic profiling of drug candidates is a cornerstone of modern medicinal chemistry. Through a combination of in vitro assays like Caco-2 permeability and microsomal stability, and definitive in vivo rodent studies, researchers can build a comprehensive understanding of a compound's ADME properties. As demonstrated by the analysis of Escitalopram and its metabolite, these properties are intricately linked to chemical structure. By systematically evaluating analogs of a core scaffold like 1,3-Dihydro-2-benzofuran, development teams can rationally design molecules with an optimal balance of potency and drug-like properties, ultimately increasing the probability of clinical success.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Dr.Oracle. (2025, October 26). What are the pharmacokinetics of escitalopram (Selective Serotonin Reuptake Inhibitor - SSRI)?.
  • Sánchez, C., et al. (2007). The clinical pharmacokinetics of escitalopram. Clinical Pharmacokinetics, 46(4), 281-299.
  • Ovid. (2007). The Clinical Pharmacokinetics of Escitalopram.
  • PharmGKB. (n.d.). Citalopram and Escitalopram Pathway, Pharmacokinetics.
  • National Center for Biotechnology Information. (n.d.). Citalopram - StatPearls.
  • Zeppelin, T., et al. (2018). PharmGKB summary: citalopram pharmacokinetics pathway. Pharmacogenetics and Genomics, 28(4), 99-108.
  • Gutierrez, M. M., & Abramowitz, W. (2000). Single-dose pharmacokinetics of citalopram in patients with moderate renal insufficiency or hepatic cirrhosis compared with healthy subjects. European Journal of Clinical Pharmacology, 56(8), 559-564.
  • National Center for Biotechnology Information. (2023, November 10). Escitalopram - StatPearls.
  • Gram, L. F. (2001). Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram. European Neuropsychopharmacology, 11(5), 329-335.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • U.S. Food and Drug Administration. (n.d.). LEXAPRO™ (escitalopram oxalate) TABLETS/ORAL SOLUTION Rx Only.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.
  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies.
  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
  • Wikipedia. (n.d.). Citalopram.
  • ResearchGate. (2025, December 30). Citalopram Hydrobromide Mechanism, Uses, and Safety Profile.
  • Wang, J., & Urban, L. (2004). The impact of ADME properties on drug discovery. Drug Discovery Today, 9(1), 14-22.
  • Hyttel, J., et al. (1982). Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity.
  • IJSDR. (2023, May). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives.
  • National Center for Biotechnology Information. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • National Center for Biotechnology Information. (2021). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity.
  • African Journal of Biomedical Research. (2024, August 17). Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from African Journal of Biomedical Research.

Sources

A Senior Application Scientist's Guide to Target Identification and Validation for 1,3-Dihydro-2-benzofuran-5-ylmethanol Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,3-dihydro-2-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] From anti-tumor agents to neuroprotective antioxidants, its versatility makes it a compelling starting point for novel drug discovery campaigns.[4][5][6] However, the journey from a promising hit compound to a validated drug candidate is contingent on one critical, often arduous, process: identifying and validating its molecular target.[7][8]

This guide provides an in-depth, experience-driven framework for elucidating the mechanism of action for novel compounds based on the 1,3-dihydro-2-benzofuran-5-ylmethanol scaffold. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach. For illustrative purposes, we will draw comparisons to well-characterized drugs that share a similar structural core, such as the selective serotonin reuptake inhibitors (SSRIs) Citalopram and Escitalopram.

Part 1: The Strategic Imperative of Target Identification

Target identification is the foundational step in drug discovery, defining the specific biomolecule (e.g., enzyme, receptor, nucleic acid) with which a compound interacts to elicit a therapeutic effect.[7][8] A poorly chosen or inadequately validated target is a primary driver of late-stage clinical trial failure. Therefore, a multi-pronged strategy combining both hypothesis-driven and unbiased methods is essential.

Hypothesis-Driven (Target-Based) Approaches

These methods leverage existing knowledge. Given that the 1,3-dihydro-2-benzofuran core is central to the SSRI Citalopram, a primary hypothesis for a novel analogue would be its interaction with the Serotonin Transporter (SERT).

  • Computational Docking: In silico modeling can predict the binding pose and affinity of your compound against a panel of likely targets. For this scaffold, the primary screen should include SERT, as well as the closely related Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) to predict selectivity.

  • Ligand-Based Similarity Searching: Comparing the physicochemical properties of your compound to databases of known ligands can suggest potential targets. This is a rapid, cost-effective initial step.

Phenotypic (Unbiased) Approaches

When a clear hypothesis is lacking, or to uncover novel mechanisms and off-targets, unbiased methods are invaluable. These techniques "fish" for the target within a complex biological system without prior assumptions.

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This is a powerful technique for directly identifying binding partners. The compound is immobilized on a solid support and used as bait to capture interacting proteins from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein's thermal stability changes upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the remaining soluble protein is quantified. The target protein will show a characteristic shift in its melting curve in the presence of the binding compound.

The choice between these strategies depends on the available information and resources. A logical workflow is presented below.

G Start Start: Novel 1,3-Dihydro-2-benzofuran -5-ylmethanol Compound Known_Analogue Is there a known analogue with a defined target? Start->Known_Analogue Hypothesis_Driven Hypothesis-Driven Approach Known_Analogue->Hypothesis_Driven  Yes Unbiased Unbiased Phenotypic Approach Known_Analogue->Unbiased No / Unclear   Computational Computational Docking & Similarity Search Hypothesis_Driven->Computational ACMS Affinity Chromatography-MS Unbiased->ACMS CETSA Cellular Thermal Shift Assay (CETSA) Unbiased->CETSA Putative_Targets Identify Putative Target(s) Computational->Putative_Targets ACMS->Putative_Targets CETSA->Putative_Targets

Caption: Workflow for selecting a target identification strategy.

Part 2: Rigorous Target Validation: From Correlation to Causation

Identifying a binding partner is not enough. Target validation is the process of rigorously demonstrating that modulating the identified target is directly responsible for the compound's therapeutic effect.[7][9] This requires a convergence of evidence from genetic, pharmacological, and biochemical methods.

Genetic Validation

Genetic tools provide the most compelling evidence for target causality by directly manipulating the expression of the putative target protein.[10]

  • siRNA/shRNA-Mediated Knockdown: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to transiently or stably reduce the expression of the target protein. A successful validation experiment will show that the efficacy of your compound is significantly diminished in cells with reduced target expression.

  • CRISPR-Cas9 Gene Editing: For definitive validation, CRISPR-Cas9 can be used to create a complete knockout of the target gene. The compound should have no effect in these knockout cells. A crucial "rescue" experiment involves reintroducing the target protein, which should restore the compound's activity.

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 cells stably expressing SERT) in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • Dilute 2 pmol of siRNA (either targeting the putative target or a non-targeting control) in 25 µL of serum-free medium.

    • Dilute 0.3 µL of a suitable lipid-based transfection reagent in 25 µL of serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15 minutes at room temperature to allow complexes to form.

  • Transfection: Add 50 µL of the transfection complex to each well.

  • Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.

  • Compound Treatment: Treat the cells with a dose-response curve of your this compound compound.

  • Assay Readout: Perform a relevant functional assay (e.g., a radioactive or fluorescent serotonin reuptake assay).

  • Validation of Knockdown: In parallel, lyse a separate set of transfected cells and perform a Western blot or qPCR to confirm the specific reduction of the target protein.

Causality Check: The dose-response curve of the compound should shift significantly to the right (indicating lower potency) only in the cells treated with the target-specific siRNA, not in the non-targeting control cells. This directly links the presence of the target protein to the compound's activity.

Pharmacological Validation

This approach uses well-characterized "tool" compounds to mimic or block the effect of your test compound.

  • Competitive Binding: A known ligand for the putative target should compete with your compound for binding.

  • Orthogonal Inhibition: If your compound inhibits an enzyme, a structurally distinct inhibitor of the same enzyme should produce the same cellular phenotype.

G Putative_Target Putative Target Identified Genetic_Val Genetic Validation Putative_Target->Genetic_Val Pharm_Val Pharmacological Validation Putative_Target->Pharm_Val Biochem_Val Biochemical/Biophysical Validation Putative_Target->Biochem_Val siRNA siRNA/shRNA Knockdown: Is compound effect lost? Genetic_Val->siRNA Competition Competitive Binding: Does a known ligand compete? Pharm_Val->Competition SPR Binding Kinetics (SPR/BLI): Determine Kon, Koff, KD Biochem_Val->SPR CRISPR CRISPR Knockout: Is compound effect abolished? Is it rescued by re-expression? siRNA->CRISPR Validated_Target Validated Target CRISPR->Validated_Target Orthogonal Orthogonal Tool Compound: Does it mimic the phenotype? Competition->Orthogonal Orthogonal->Validated_Target ITC Binding Thermodynamics (ITC): Determine ΔH, ΔS SPR->ITC ITC->Validated_Target

Caption: A multi-faceted workflow for robust target validation.

Part 3: Comparative Analysis: A Case Study on the Serotonin Transporter (SERT)

To contextualize the performance of a novel compound, it must be benchmarked against established alternatives. The serotonin transporter (SERT) is a glycoprotein that mediates the reuptake of serotonin from the synaptic cleft, thereby terminating its action.[11][12] It is the primary target of SSRI antidepressants.[13][14][15]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Serotonin (5-HT) Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT Transporter Postsynaptic_Receptor 5-HT Receptors Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Postsynaptic_Receptor Binding & Signal Blocker SSRI Compound (e.g., Benzofuran derivative) Blocker->SERT Inhibition

Caption: Mechanism of SSRIs at the serotonergic synapse.

Let's compare a hypothetical compound, "BZF-Methanol-01" , with two marketed SSRIs: Escitalopram (a highly selective antidepressant) and Dapoxetine (a fast-acting agent for premature ejaculation).[11][16][17]

Comparative Data Tables

Disclaimer: The data for BZF-Methanol-01 is illustrative for comparative purposes.

Table 1: In Vitro Receptor Binding Profile (Ki, nM)

This table assesses potency and selectivity. Lower Ki values indicate higher binding affinity. A good antidepressant candidate should be highly selective for SERT over NET and DAT to minimize side effects.

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)SERT/NET SelectivitySERT/DAT Selectivity
BZF-Methanol-01 2.54,5008,0001800x3200x
Escitalopram 1.16,100>10,000~5500x>9000x
Dapoxetine 1.31,2002,000~920x~1540x

Analysis: BZF-Methanol-01 shows high affinity for SERT and excellent selectivity over NET and DAT, comparable to existing SSRIs. This profile suggests a low likelihood of side effects associated with norepinephrine (e.g., cardiovascular effects) or dopamine modulation (e.g., abuse potential).

Table 2: Functional Serotonin Reuptake Inhibition (IC50, nM)

This table measures the functional consequence of binding—the actual inhibition of serotonin reuptake in a cell-based assay.

CompoundSerotonin Reuptake (IC50, nM)
BZF-Methanol-01 5.1
Escitalopram 2.2
Dapoxetine 2.8

Analysis: The functional potency of BZF-Methanol-01 is in the low nanomolar range, confirming it as an effective inhibitor of SERT function. It is slightly less potent than Escitalopram and Dapoxetine but still well within a desirable therapeutic range.

Table 3: Comparative Pharmacokinetic Properties

Pharmacokinetics (PK) determines the drug's suitability for a specific clinical use. A long half-life is desirable for a once-daily antidepressant, while a short half-life is essential for an "on-demand" treatment.[16]

ParameterBZF-Methanol-01Escitalopram[12]Dapoxetine[17]
Time to Peak (Tmax, hr) 4.5~5~1.3
Elimination Half-Life (T1/2, hr) 2527-331.3-1.4 (initial)
Plasma Protein Binding ~60%56%>99%

Analysis: The PK profile of BZF-Methanol-01, with a Tmax of 4.5 hours and a half-life of 25 hours, is highly similar to that of Escitalopram. This suggests it would be suitable for a chronic, once-daily dosing regimen for conditions like major depressive disorder, in stark contrast to the rapid absorption and elimination profile of Dapoxetine, which is designed for episodic use.

Conclusion

The identification and validation of a molecular target for a novel compound, such as one derived from the this compound scaffold, is a cornerstone of modern drug development. It requires a systematic, multi-faceted approach that integrates computational, biochemical, genetic, and pharmacological evidence to build an irrefutable case for the compound's mechanism of action. By explaining the causality behind each experimental step and objectively benchmarking performance against established alternatives, researchers can significantly increase the confidence in their drug candidates and enhance the probability of successful clinical translation.

References

  • Target Identification & Validation in Drug Discovery. Technology Networks. [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. [Link]

  • Selective serotonin reuptake inhibitor. Wikipedia. [Link]

  • (2,3-Dihydro-1-benzofuran-5-yl)methanol. PubChem. [Link]

  • Dapoxetine. Wikipedia. [Link]

  • Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action. PubMed. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH). [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. National Institutes of Health (NIH). [Link]

  • Citalopram. StatPearls - NCBI Bookshelf. [Link]

  • What is Target Identification in Drug Discovery? AI & Therapeutic Insights. Ardigen. [Link]

  • Dihydronaphthofurans: synthetic strategies and applications. RSC Advances. [Link]

  • Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. [Link]

  • escitalopram. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • What is the mechanism of Citalopram? Patsnap Synapse. [Link]

  • Dapoxetine and the treatment of premature ejaculation. National Institutes of Health (NIH). [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

  • Escitalopram. StatPearls - NCBI Bookshelf. [Link]

  • Citalopram. Wikipedia. [Link]

  • Target identification and validation in research. WJBPHS. [Link]

  • Common questions about citalopram. NHS. [Link]

  • Dapoxetine and the treatment of premature ejaculation. Sangkum. [Link]

  • 2,3-Dihydro-1-benzofuran-5-ols as Analogues of Alpha-Tocopherol That Inhibit in Vitro and Ex Vivo Lipid Autoxidation and Protect Mice Against Central Nervous System Trauma. PubMed. [Link]

  • Altered Serotonin 1B Receptor Binding After Escitalopram for Depression Is Correlated With Treatment Effect. International Journal of Neuropsychopharmacology. [Link]

  • Target Identification Approaches in Drug Discovery. ResearchGate. [Link]

  • Dapoxetin: Adverse Effects, Contraindications and Dosage. Urology Textbook. [Link]

  • Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]

  • Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. PubMed. [Link]

  • Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. ResearchGate. [Link]

  • 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. PubMed. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1,3-Dihydro-2-benzofuran-5-ylmethanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Dihydro-2-benzofuran-5-ylmethanol (CAS No. 159498-13-6), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in chemical hygiene.

Authoritative Note: A manufacturer-specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The hazard assessment herein is based on aggregated GHS data for the structurally identical synonym, (2,3-Dihydro-1-benzofuran-5-yl)methanol, and data from closely related analogs.[1][2] It is imperative to supplement this guide with a risk assessment conducted by your institution's Environmental Health & Safety (EHS) department.

Part 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. Based on available data, this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]

  • Acute Toxicity (Category 4, Oral): May be harmful if swallowed.

These classifications necessitate careful handling to prevent exposure. The primary disposal concern is ensuring that this non-halogenated organic compound is segregated correctly and does not enter sanitary sewer systems or general waste streams.[3]

Chemical Profile and Disposal Classification
PropertyClassification & Disposal Implication
Chemical Family Aromatic Alcohol / Benzofuran derivative
Physical State Solid
Halogen Content None
Primary Hazards Irritant (Skin, Eye, Respiratory), Potentially Harmful if Swallowed[1][2]
Waste Classification Non-Halogenated Organic Solid Waste [4][5][6]
Potential EPA Code This waste may be classified as D001 (Ignitable) if dissolved in a flammable solvent with a flashpoint <140°F (60°C).[7] A formal hazardous waste determination must be performed by trained EHS personnel.

Part 2: Personal Protective Equipment (PPE) Protocol

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling.[8]

  • Eye/Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is buttoned to protect against skin contact.

  • Respiratory Protection: All handling of waste, especially if dust can be generated, must be conducted within a certified chemical fume hood to prevent inhalation.[2][5]

Part 3: Step-by-Step Disposal Procedure

The disposal of this compound must follow a systematic process from the point of generation to final collection by a licensed waste handler.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and ensure cost-effective disposal.[3][4]

  • Designate a Waste Container: Select a chemically compatible, leak-proof container with a secure screw-top lid. The container should be clearly designated for "Non-Halogenated Organic Solid Waste."[4][5]

  • Avoid Contamination:

    • DO NOT mix with halogenated organic waste (e.g., dichloromethane, chloroform).[3][6]

    • DO NOT mix with aqueous waste, strong acids, bases, or oxidizers.[3][10]

    • DO NOT dispose of this chemical down the drain under any circumstances.[3]

Step 2: Waste Collection and Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Transferring Waste: Carefully transfer residual this compound into the designated solid waste container. If transferring a solution of the compound, it should be collected in a container designated for non-halogenated solvent waste.[4][5] This must be done inside a chemical fume hood.

  • Labeling: As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[5] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." If in a solvent mixture, list all components and their approximate percentages.

    • The associated hazards (e.g., "Irritant," "Toxic").[5]

    • The name of the principal investigator or generator.

Step 3: Storage in a Satellite Accumulation Area (SAA)

The SAA is a designated laboratory area for the temporary storage of hazardous waste.

  • Location: The waste container must be stored in a designated SAA, which can be a marked area on a benchtop or within a cabinet. It should be at or near the point of generation.[5]

  • Containment: Store the container within secondary containment (such as a chemical-resistant tray) to contain potential leaks.[5]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[4][5]

Step 4: Requesting Disposal

When the waste container is nearly full (e.g., 90% capacity to allow for expansion), it is time for removal.

  • Finalize Label: Complete the hazardous waste tag with the date the container became full.

  • Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department or a contracted waste disposal company.[5]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Disposal_Workflow start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work Inside Chemical Fume Hood ppe->fume_hood container_select Step 3: Select Waste Container (Compatible, Labeled 'Non-Halogenated') fume_hood->container_select is_solid Is waste solid or in non-halogenated solvent? container_select->is_solid solid_waste Collect in 'Non-Halogenated SOLID Waste' Container is_solid->solid_waste Yes liquid_waste Collect in 'Non-Halogenated LIQUID Waste' Container is_solid->liquid_waste Yes wrong_waste STOP! Consult EHS. Do NOT mix with halogenated, aqueous, or reactive waste. is_solid->wrong_waste No labeling Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name(s) & % - Hazard Warnings solid_waste->labeling liquid_waste->labeling saa Step 5: Store in SAA - Secondary Containment - Keep Container Closed labeling->saa full Container Full? saa->full full->saa No request_pickup Step 6: Request Pickup from EHS/Waste Contractor full->request_pickup Yes end_process Proper Disposal Complete request_pickup->end_process

Caption: Disposal workflow for this compound.

Part 4: Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup. For large spills or if you are uncertain, evacuate the area and contact your institution's EHS emergency line.

  • PPE: Ensure you are wearing the full, appropriate PPE as described in Part 2.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spilled material.[5]

  • Cleanup: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Disposal: Label the spill cleanup waste as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through the EHS waste stream.

By adhering to this structured disposal protocol, you contribute to a culture of safety, protect our environment, and ensure your laboratory remains in full compliance with safety regulations.

References

  • TCI Chemicals. (2025, January 15). Safety Data Sheet: 2,3-Benzofuran.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776158, (2,3-Dihydro-1-benzofuran-5-yl)methanol. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Benzofuran.
  • Temple University Environmental Health and Radiation Safety. (n.d.). Non-Halogenated Solvents in Laboratories. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from a general university safety document.
  • U.S. Environmental Protection Agency. (2012, July 1). RCRA Hazardous Waste F list. Retrieved from [Link]

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Benzofuran-5-ylmethanol.
  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet: Urea.
  • BLDpharm. (n.d.). This compound.
  • Capot Chemical Co., Ltd. (2014, July 2). MSDS of 1-Benzofuran-5-ylmethanol.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Ignitable Waste Exclusion Clarification. Retrieved from a U.S. Army Public Health Center document.
  • Unknown. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from a general environmental compliance website.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-Benzofuran-5-ylmethanol.

Sources

A Senior Application Scientist's Guide to Handling 1,3-Dihydro-2-benzofuran-5-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 1,3-Dihydro-2-benzofuran-5-ylmethanol (CAS No. 89424-84-0). The protocols herein are designed to ensure procedural safety, minimize exposure risk, and establish a self-validating system of chemical management from receipt to disposal. Our commitment is to empower your research with field-proven safety insights that extend beyond the product itself.

Foundational Safety: Hazard Identification and Risk Assessment

Before any laboratory work commences, a thorough understanding of the specific chemical hazards is paramount. This is not merely a procedural step but the logical foundation upon which all safety protocols are built. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.

The primary hazards are categorized as irritation to the skin, eyes, and respiratory tract.[1][2][3] These classifications are derived from toxicological data on the compound or structurally similar molecules and should be treated as confirmed risks in a laboratory setting.

Table 1: GHS Hazard Summary for this compound

Hazard Class GHS Code Signal Word Description
Skin Corrosion/Irritation H315 Warning Causes skin irritation.[1][2][4]
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation.[1][2][4]

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1][2][4] |

Causality of Risk:

  • Skin Irritation (H315): Direct contact with the solid or solutions can disrupt the skin's lipid barrier, leading to localized inflammation, redness, and discomfort.

  • Eye Irritation (H319): The compound is particularly hazardous to the eyes. Accidental contact via splash or airborne dust can cause significant irritation, pain, and potential damage to the cornea.[4]

  • Respiratory Irritation (H335): Inhalation of airborne dust or aerosols is a primary exposure risk.[5] The particles can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.

The Hierarchy of Controls: Engineering, Administrative, and Personal Protective Equipment (PPE)

A robust safety plan relies on multiple layers of protection. Personal Protective Equipment (PPE) is the final, essential barrier between you and the chemical, but it should always be used in conjunction with superior engineering and administrative controls.

Engineering Controls: Your First Line of Defense

The most effective way to mitigate risk is to engineer it out of the workflow.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow physically contains and exhausts dust and vapors, preventing inhalation.[4]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6] In the event of an exposure, immediate irrigation is critical to minimizing injury.[2][4]

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the associated risk of exposure.

Table 2: Recommended PPE for Specific Laboratory Tasks

Task Minimum Required PPE Rationale & Key Considerations
Weighing & Aliquoting Solid Nitrile Gloves, Lab Coat, Chemical Goggles Highest risk of dust generation. Goggles provide a full seal against airborne particles. Avoid creating dust clouds by handling gently.[4][7]
Preparing Solutions Nitrile Gloves, Lab Coat, Chemical Goggles, Face Shield High risk of splash. A face shield, worn over goggles, provides a secondary layer of protection for the entire face.[8]
Conducting Reactions & Transfers Nitrile Gloves, Lab Coat, Chemical Goggles Standard procedure for active chemical work. Constant vigilance is required to prevent splashes and spills.

| Spill Cleanup | Double Nitrile Gloves, Chemical-Resistant Apron or Gown, Chemical Goggles, Face Shield, N95 Respirator | Maximum protection is required for an uncontrolled release. Respiratory protection is mandatory due to the high concentration of dust.[4][5] |

Detailed PPE Specifications:

  • Eye and Face Protection: Wear chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[7] Contact lenses should be avoided as they can trap and concentrate irritants against the eye.[4]

  • Hand Protection: Use chemical-resistant nitrile gloves. Always inspect gloves for tears or pinholes before use. Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination. Dispose of contaminated gloves immediately as hazardous waste.[5][9]

  • Body Protection: A full-length laboratory coat is mandatory to protect skin and personal clothing.[10] For large-scale operations or situations with a high splash risk, a chemical-resistant apron should be worn over the lab coat.[8]

  • Respiratory Protection: In situations where dust cannot be controlled at the source (e.g., spill cleanup, insufficient ventilation), use a NIOSH-approved N95 particle respirator at a minimum.[5]

Standard Operating Procedures (SOPs): From Handling to Disposal

Adherence to standardized procedures is critical for reproducible science and unwavering safety.

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Handling: Avoid all direct physical contact with the chemical.[4] When transferring the solid, use a spatula and avoid generating dust.

  • Incompatible Materials: Keep the compound away from strong oxidizing agents.[7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[10]

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][7] Ensure it is stored away from incompatible materials and foodstuffs.[4]

Emergency Spill Response

In the event of a spill, a calm and methodical response is essential. All personnel in the area should be alerted. The following workflow outlines the immediate steps for managing a solid spill.

Spill_Response_Workflow cluster_assessment Phase 1: Assess & Secure cluster_response Phase 2: Respond & Clean cluster_disposal Phase 3: Finalize assess Assess the Spill (Size & Location) alert Alert Personnel & Evacuate Area assess->alert secure Restrict Access to the Area alert->secure ppe Don Full PPE (Goggles, Face Shield, Double Gloves, Gown, N95 Respirator) secure->ppe contain Cover Spill with Absorbent Pads (To prevent dust spread) ppe->contain cleanup Gently Sweep Solid into a Labeled Waste Container contain->cleanup decontaminate Wipe Spill Area with a Wet Cloth (Water is acceptable) cleanup->decontaminate dispose Dispose of All Contaminated Materials as Hazardous Waste decontaminate->dispose report Report Incident to Lab Supervisor dispose->report

Figure 1: Emergency protocol for a solid spill of this compound.

Waste Disposal Plan

Proper disposal is a critical final step in the chemical lifecycle. Improper disposal can cause environmental harm and violate regulations.

  • Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Expired or excess chemical.

    • Contaminated consumables (e.g., gloves, weigh paper, pipette tips).

    • Cleanup materials from spills.

  • Containment: Collect all solid waste in a clearly labeled, sealed, and durable container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service or your institution's EHS program.[4][5] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[4]

Emergency First Aid Procedures

In case of accidental exposure, immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][4] Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with plenty of soap and running water.[4][10] Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the affected person to fresh air immediately.[2] If they are not breathing, provide artificial respiration. Seek medical attention.[2]

  • Ingestion: If swallowed, immediately give a glass of water. Do not induce vomiting. Contact a poison control center or physician for guidance.[4]

References

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Personal Protective Equipment Guidance. Dow Corporate. [Link]

  • (2,3-Dihydro-1-benzofuran-5-yl)methanol | C9H10O2. PubChem, National Center for Biotechnology Information. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.